Product packaging for (4-Chlorobutoxy)trimethylsilane(Cat. No.:CAS No. 13617-19-1)

(4-Chlorobutoxy)trimethylsilane

Cat. No.: B3047245
CAS No.: 13617-19-1
M. Wt: 180.75 g/mol
InChI Key: UPYSACBOPSZOMB-UHFFFAOYSA-N
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Description

(4-Chlorobutoxy)trimethylsilane is a useful research compound. Its molecular formula is C7H17ClOSi and its molecular weight is 180.75 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17ClOSi B3047245 (4-Chlorobutoxy)trimethylsilane CAS No. 13617-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYSACBOPSZOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483786
Record name Silane, (4-chlorobutoxy)trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13617-19-1
Record name Silane, (4-chlorobutoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Chlorobutoxy)trimethylsilane: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Chlorobutoxy)trimethylsilane, a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. This document details a common synthetic route and outlines the key characterization parameters for this compound, presenting data in a clear and accessible format for researchers and professionals in drug development and related fields.

Introduction

This compound is a linear organosilicon compound featuring a terminal chloroalkane and a trimethylsilyl ether group. This unique structure allows for orthogonal reactivity, making it a valuable building block in organic synthesis. The trimethylsilyl ether serves as a protecting group for the alcohol functionality, which can be easily removed under specific conditions. The terminal chlorine atom acts as a good leaving group, susceptible to nucleophilic substitution reactions. These properties make this compound a useful reagent for introducing a four-carbon spacer with a reactive handle, particularly in the development of novel therapeutic agents and for surface modification applications.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the silylation of 4-chlorobutanol with a suitable trimethylsilylating agent. A widely used and efficient method employs chlorotrimethylsilane in the presence of a tertiary amine base, such as triethylamine or imidazole, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

An alternative approach involves the ring-opening of tetrahydrofuran (THF) with a dichlorodiorganosilane in the presence of a catalyst like chloroplatinic acid, though this method is generally less common for the specific synthesis of this compound.

Experimental Protocol: Silylation of 4-Chlorobutanol

This protocol describes a general procedure for the synthesis of this compound from 4-chlorobutanol and chlorotrimethylsilane.

Materials:

  • 4-Chlorobutanol

  • Chlorotrimethylsilane ((CH₃)₃SiCl)

  • Triethylamine (Et₃N) or Imidazole

  • Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O) as solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • To a stirred solution of 4-chlorobutanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add chlorotrimethylsilane (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic and physical methods.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.[1][2]

PropertyValue
Chemical Formula C₇H₁₇ClOSi
Molecular Weight 180.75 g/mol
Appearance Colorless liquid
Boiling Point 79-80 °C at 20 mmHg
Density 0.935 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.432
CAS Number 13617-19-1
Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected characteristic signals based on its structure are outlined below. This data is crucial for confirming the successful synthesis and purity of the compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show the following signals:

    • A sharp singlet around δ 0.1 ppm corresponding to the nine equivalent protons of the trimethylsilyl group ((CH₃)₃Si-).

    • A triplet around δ 3.6 ppm for the two protons of the methylene group adjacent to the oxygen atom (-O-CH₂-).

    • A triplet around δ 3.5 ppm for the two protons of the methylene group adjacent to the chlorine atom (-CH₂-Cl).

    • Two multiplets (likely quintets or complex multiplets) between δ 1.6 and 1.9 ppm for the four protons of the two central methylene groups (-CH₂-CH₂-).

  • ¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum should display the following distinct peaks:

    • A signal around δ -2 ppm for the three equivalent methyl carbons of the trimethylsilyl group ((CH₃)₃Si-).

    • A peak around δ 62 ppm for the carbon of the methylene group attached to the oxygen atom (-O-CH₂-).

    • A signal around δ 45 ppm for the carbon of the methylene group bonded to the chlorine atom (-CH₂-Cl).

    • Two signals in the range of δ 28-32 ppm for the two central methylene carbons (-CH₂-CH₂-).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • 2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl and trimethylsilyl groups.

  • 1250 cm⁻¹ and 840 cm⁻¹: Characteristic Si-C stretching and rocking vibrations of the trimethylsilyl group.

  • 1100-1050 cm⁻¹: Strong C-O-Si stretching vibration.

  • 750-650 cm⁻¹: C-Cl stretching vibration.

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 180 and 182 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the cleavage of the Si-O bond, leading to characteristic silyl fragments.

Logical Workflow and Diagrams

Synthesis Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product Reactants 4-Chlorobutanol Chlorotrimethylsilane Triethylamine Reaction Silylation Reaction (Anhydrous DCM, 0°C to RT) Reactants->Reaction Quenching Quench with NaHCO₃ (aq) Reaction->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentration in vacuo Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for the preparation of this valuable bifunctional reagent. The outlined characterization data provides a basis for quality control and confirmation of the product's identity. The versatility of this compound makes it a significant tool for researchers and professionals in organic synthesis, drug discovery, and materials science.

References

An In-depth Technical Guide to (4-Chlorobutoxy)trimethylsilane: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorobutoxy)trimethylsilane is a bifunctional organosilicon compound of significant interest in organic synthesis and materials science. Its unique structure, featuring a reactive chlorobutyl group and a stable trimethylsilyl ether, allows for a range of chemical transformations, making it a valuable building block for the introduction of a protected hydroxylated four-carbon chain and for surface modification applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with detailed experimental protocols and visualizations to support its application in research and development.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.[1][2]

PropertyValue
Molecular Formula C₇H₁₇ClOSi
Molecular Weight 180.75 g/mol
CAS Number 13617-19-1
Physical Form Liquid
Purity Typically ≥97%
Storage Temperature Refrigerator (2-8 °C) or -20 °C[1][2]

Note: Specific values for boiling point, density, and refractive index are not consistently reported in publicly available literature and may vary depending on purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of 4-chloro-1-butanol. This reaction protects the hydroxyl group as a trimethylsilyl (TMS) ether, preventing its interference in subsequent reactions involving the chloro-substituent.

Experimental Protocol: Silylation of 4-Chloro-1-butanol

Materials:

  • 4-Chloro-1-butanol

  • Chlorotrimethylsilane (TMSCl)[3]

  • Anhydrous triethylamine (Et₃N) or imidazole

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 4-chloro-1-butanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Synthesis_of_4_Chlorobutoxy_trimethylsilane Synthesis of this compound reactant1 4-Chloro-1-butanol product This compound reactant1->product Silylation reactant2 Chlorotrimethylsilane (TMSCl) reactant2->product reagent Triethylamine (Et3N) reagent->product side_product Triethylammonium chloride product->side_product forms

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR (Proton NMR):

  • δ ~0.1 ppm (s, 9H): The nine equivalent protons of the trimethylsilyl group.

  • δ ~1.7-1.9 ppm (m, 4H): The four protons of the two central methylene groups of the butyl chain (-CH₂-CH₂-).

  • δ ~3.5-3.6 ppm (t, 2H): The two protons of the methylene group adjacent to the chlorine atom (-CH₂-Cl).

  • δ ~3.6-3.7 ppm (t, 2H): The two protons of the methylene group adjacent to the silyl ether oxygen (-O-CH₂-).

¹³C NMR (Carbon NMR):

  • δ ~-0.5 ppm: The carbon atoms of the trimethylsilyl group.

  • δ ~29-31 ppm: The two central carbon atoms of the butyl chain.

  • δ ~45 ppm: The carbon atom bonded to the chlorine atom.

  • δ ~62 ppm: The carbon atom bonded to the silyl ether oxygen.

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by two primary functionalities: the trimethylsilyl ether and the terminal alkyl chloride. The TMS ether serves as a protecting group for the primary alcohol, which is stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride ion sources. The alkyl chloride is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group, allowing for a variety of nucleophilic substitution reactions to introduce different functional groups at the terminus of the butyl chain.[2]

This protocol describes the conversion of the terminal chloride to an azide, a versatile functional group for click chemistry and the synthesis of amines.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude (4-azidobutoxy)trimethylsilane.

  • Purify the product by column chromatography on silica gel if necessary.

Nucleophilic_Substitution Nucleophilic Substitution of this compound start This compound product Substituted Product start->product SN2 Reaction nucleophile Nucleophile (e.g., N3-, RNH2) nucleophile->product leaving_group Chloride ion (Cl-) product->leaving_group displaces

Caption: General scheme for nucleophilic substitution reactions.

This protocol outlines the reaction with a primary amine to form a secondary amine, a common transformation in drug discovery and development.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile or DMF

  • Standard laboratory glassware

Procedure:

  • To a solution of the primary amine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add this compound (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Deprotection of the Trimethylsilyl Ether

The TMS ether can be readily removed to unveil the primary alcohol when desired.

Materials:

  • (4-Substituted-butoxy)trimethylsilane derivative

  • Hydrochloric acid (HCl) in methanol or acetic acid

  • Methanol or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the silyl ether in methanol or THF.

  • Add a catalytic amount of a protic acid (e.g., a few drops of 1M HCl or a solution of acetic acid in water).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the deprotected alcohol.

Deprotection_Workflow Deprotection of the Trimethylsilyl Ether start Silyl-protected alcohol product Deprotected alcohol start->product Cleavage reagent Acid or Fluoride source reagent->product byproduct Silyl byproduct product->byproduct generates

Caption: Workflow for the deprotection of the TMS ether.

Conclusion

This compound is a versatile reagent that offers a convenient platform for the introduction of a functionalizable four-carbon linker in organic synthesis. Its distinct reactive sites allow for selective transformations, making it a valuable tool for medicinal chemists and materials scientists. The experimental protocols provided herein serve as a starting point for the synthesis and application of this compound, and can be adapted and optimized for specific research needs. Careful handling and adherence to standard laboratory safety procedures are essential when working with this and all chemical reagents.

References

(4-Chlorobutoxy)trimethylsilane CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Chlorobutoxy)trimethylsilane, a bifunctional organosilicon compound of interest in chemical synthesis and materials science. This document consolidates its chemical identity, including its Chemical Abstracts Service (CAS) number, and presents a summary of its spectral properties. Detailed experimental protocols for its synthesis and characterization are outlined to support its application in research and development.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 13617-19-1[1][2]

  • Molecular Formula: C₇H₁₇ClOSi[1]

  • Molecular Weight: 180.75 g/mol

  • Synonyms: 1-(Trimethylsilyloxy)-4-chlorobutane, 4-Trimethylsiloxychlorobutane

Physicochemical Properties

PropertyValue
Appearance Colorless to pale yellow liquid
Purity Typically ≥95%
Storage Conditions Store in a cool, dry, well-ventilated area

Spectral Data

Due to the limited availability of public spectral data for this compound, representative spectral data for structurally similar compounds and functional groups are provided below for reference. Researchers should perform their own spectral analysis for definitive characterization.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR signals for this compound are as follows:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-O-CH₂ -CH₂-
~3.5Triplet2H-CH₂-CH₂ -Cl
~1.8Multiplet2H-CH₂-CH₂ -CH₂-Cl
~1.6Multiplet2H-O-CH₂-CH₂ -CH₂-
~0.1Singlet9H-Si(CH₃ )₃
¹³C NMR Spectroscopy (Predicted)

The anticipated carbon NMR signals for this compound are as follows:

Chemical Shift (ppm)Assignment
~63-O-C H₂-
~45-C H₂-Cl
~32-C H₂-CH₂-Cl
~29-O-CH₂-C H₂-
~0-Si(C H₃)₃
Infrared (IR) Spectroscopy (Predicted)

Key infrared absorption bands expected for this compound include:

Wavenumber (cm⁻¹)Functional Group Vibration
2960-2850C-H stretch (alkyl)
1250, 840, 750Si-C stretch and deformation in -Si(CH₃)₃
1100-1000C-O-Si stretch
750-650C-Cl stretch
Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of silyl ethers and alkyl halides. Key predicted fragments include:

m/zFragment Ion
165[M - CH₃]⁺
149[M - Cl]⁺
103[Si(CH₃)₃O]⁺
73[Si(CH₃)₃]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the silylation of 4-chloro-1-butanol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base.

Materials:

  • 4-Chloro-1-butanol

  • Chlorotrimethylsilane

  • Anhydrous pyridine (or another suitable base like triethylamine)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a stirred solution of 4-chloro-1-butanol and anhydrous pyridine in anhydrous diethyl ether, cooled in an ice bath, add chlorotrimethylsilane dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 4-Chloro-1-butanol + Chlorotrimethylsilane + Pyridine Reaction Silylation Reaction (Anhydrous Diethyl Ether, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationship of Spectral Data

Spectral_Data_Relationship Compound This compound Structure Chemical Structure C₇H₁₇ClOSi Compound->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: The logical flow for structural confirmation using various spectral techniques.

References

Navigating the Reactivity of the Chlorobutyl Group within Silyl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chlorobutyl functional group when incorporated into silyl ether structures. While silyl ethers are widely recognized for their role as protecting groups for alcohols, the inclusion of a reactive alkyl halide on the silicon atom introduces a versatile handle for further synthetic transformations. This guide will delve into the synthesis of these bifunctional molecules and the subsequent reactivity of the chlorobutyl moiety, with a focus on nucleophilic substitution and intramolecular cyclization reactions.

Introduction: The Dual Functionality of Chlorobutyl Silyl Ethers

Silyl ethers are a cornerstone of modern organic synthesis, prized for their ease of installation and removal under specific conditions, providing robust protection for hydroxyl groups.[1] The introduction of a chlorobutyl group onto the silicon atom, creating structures such as (4-chlorobutyl)dimethylsilyl ethers, imparts a dual reactivity to the molecule. This allows for a strategic two-step functionalization: initial protection of an alcohol followed by a subsequent reaction at the chloro-terminated butyl chain. This approach opens avenues for the synthesis of complex molecules where precise, stepwise modifications are required.

The core of this guide focuses on the chemistry of the C-Cl bond within the chlorobutyl group, a functionality ripe for nucleophilic substitution and intramolecular cyclization reactions. Understanding the factors that govern the reactivity of this group is paramount for its effective utilization in synthetic strategies.

Synthesis of (4-Chlorobutyl)dimethylsilyl Ethers

The primary route to accessing (4-chlorobutyl)dimethylsilyl ethers involves the reaction of an alcohol with (4-chlorobutyl)dimethylsilyl chloride in the presence of a suitable base. This reaction follows the general mechanism of silyl ether formation.

Experimental Protocol: General Procedure for the Synthesis of a (4-Chlorobutyl)dimethylsilyl Ether

To a solution of the desired alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, typically a tertiary amine like triethylamine or imidazole. The mixture is stirred at room temperature, and (4-chlorobutyl)dimethylsilyl chloride is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as liquid-liquid extraction and column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Alcohol (R-OH) Reaction Reaction in Anhydrous Solvent (e.g., DCM) Alcohol->Reaction Silane (4-Chlorobutyl)dimethylsilyl Chloride Silane->Reaction Base Base (e.g., Imidazole) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Byproduct Amine Hydrochloride Salt Reaction->Byproduct Purification Purification (e.g., Chromatography) Workup->Purification Product (4-Chlorobutyl)dimethylsilyl Ether Purification->Product

Reactivity of the Chlorobutyl Group: Nucleophilic Substitution

The primary mode of reactivity for the chlorobutyl group in these silyl ethers is nucleophilic substitution at the terminal carbon atom. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions of (4-Chlorobutyl)dimethylsilyl Ethers

NucleophileProduct Functional GroupReaction ConditionsTypical Yield (%)
Azide (e.g., NaN₃)Alkyl AzideDMF, 60-80 °C> 90
Cyanide (e.g., KCN)NitrileDMSO, 90 °C80-90
Iodide (e.g., NaI)Alkyl IodideAcetone, reflux> 95
Thiolate (e.g., R-SNa)ThioetherTHF, rt85-95
Amine (e.g., R-NH₂)Secondary/Tertiary AmineAcetonitrile, reflux70-85

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

A solution of the (4-chlorobutyl)dimethylsilyl ether in dimethylformamide (DMF) is treated with an excess of sodium azide. The reaction mixture is heated to 60-80 °C and stirred until TLC analysis indicates the complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with water and extracted with a suitable organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude azide can be purified by column chromatography.

G Start (4-Chlorobutyl)dimethylsilyl Ether TransitionState SN2 Transition State Start->TransitionState Reagent Nucleophile (Nu⁻) Reagent->TransitionState Product Substituted Silyl Ether (R-Si(Me)₂-(CH₂)₄-Nu) TransitionState->Product

Intramolecular Cyclization: Formation of Cyclic Silyl Ethers

A particularly interesting application of ω-haloalkylsilyl ethers is their use in intramolecular cyclization reactions. When the protected alcohol contains a nucleophilic moiety, it can undergo an intramolecular reaction with the electrophilic carbon of the chlorobutyl chain, leading to the formation of a cyclic silyl ether. This strategy is highly valuable for the construction of cyclic systems.

The success of such cyclizations is dependent on several factors, including the length of the alkyl chain, the nature of the internal nucleophile, and the reaction conditions. The 4-chlorobutyl group is well-suited for the formation of five- and six-membered rings, which are thermodynamically and kinetically favored.

Experimental Protocol: Base-Induced Intramolecular Cyclization of a Hydroxy-Tethered (4-Chlorobutyl)silyl Ether

To a solution of the silyl ether derived from a diol (where one hydroxyl group is protected as the silyl ether and the other is free) in an anhydrous solvent such as THF, a strong, non-nucleophilic base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. After drying and concentration, the cyclic silyl ether is purified by chromatography.

G cluster_start Starting Material cluster_process Reaction Steps cluster_product Product Start Hydroxy-tethered (4-Chlorobutyl)silyl Ether Deprotonation Deprotonation of Hydroxyl Group with Base (e.g., NaH) Start->Deprotonation Cyclization Intramolecular SN2 Attack Deprotonation->Cyclization Product Cyclic Silyl Ether Cyclization->Product

Conclusion and Future Perspectives

The incorporation of a chlorobutyl group into a silyl ether framework provides a powerful synthetic tool, enabling a sequential protection-functionalization strategy. The reactivity of the terminal chloride is analogous to that of a primary alkyl chloride, readily undergoing nucleophilic substitution with a variety of nucleophiles. Furthermore, this functionality allows for elegant intramolecular cyclization reactions to form valuable cyclic ether systems. For researchers and professionals in drug development and materials science, mastering the reactivity of these bifunctional silyl ethers opens up new possibilities for the design and synthesis of novel molecular architectures. Future work in this area may focus on expanding the range of functionalized alkyl chains and exploring catalytic methods for the transformation of the terminal halide.

References

The Trimethylsilyl Group: A Linchpin in Achieving Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trimethylsilyl (TMS) group, with its unique steric and electronic properties, has emerged as a powerful and versatile tool in modern organic synthesis. Its ability to act as a temporary protecting group, a steric directing group, and an electronic modulator allows chemists to exert precise control over the chemo-, regio-, and stereoselectivity of a wide array of chemical transformations. This technical guide provides a comprehensive overview of the multifaceted roles of the TMS group in directing reaction selectivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Trimethylsilyl Group as a Versatile Protecting Group

The most common application of the TMS group is the temporary protection of reactive functional groups, particularly alcohols, amines, and carboxylic acids.[1][2][3] By converting a protic functional group into its corresponding trimethylsilyl derivative, its reactivity is masked, allowing for subsequent chemical manipulations that would otherwise be incompatible.[4]

The TMS group offers several advantages as a protecting group:

  • Ease of Installation and Removal: TMS ethers, for instance, are readily formed from alcohols using trimethylsilyl chloride (TMSCl) in the presence of a base and can be cleaved under mild acidic conditions or with fluoride ion sources.[3][5]

  • Inertness: Trimethylsilyl ethers are generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and many oxidizing agents.[6]

  • Increased Volatility: The introduction of a TMS group often increases the volatility of a compound, facilitating its analysis by gas chromatography and mass spectrometry.[3]

Quantitative Data on TMS Protection and Deprotection
Substrate (Alcohol)Silylating AgentBaseSolventTimeYield (%)Reference
Primary AlcoholTMSCl (1.1 equiv)Imidazole (2.2 equiv)DMF->95%[7]
Secondary AlcoholTMSCl (1.2 equiv)TriethylamineDCM1 h~90%
PhenolTMSCl (1.5 equiv)PyridineDCM30 min>98%
Substrate (TMS Ether)Deprotection ReagentSolventTimeYield (%)Reference
Primary TMS Ether1N HCl (catalytic)Dichloromethane30 min>95%[5]
Secondary TMS EtherK2CO3Methanol1-2 hHigh[8]
Aryl TMS EtherTBAF (1M in THF)THF2-16 hHigh[5]
Experimental Protocols

Protection of a Primary Alcohol as a Trimethylsilyl (TMS) Ether:

  • Reagents and Materials: Primary alcohol (1.0 equiv), Trimethylsilyl chloride (TMSCl, 1.2 equiv), Triethylamine (1.5 equiv), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the stirred solution.

    • Slowly add TMSCl dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the TMS ether.

Deprotection of a Trimethylsilyl (TMS) Ether using Acidic Conditions:

  • Reagents and Materials: TMS-protected alcohol (1.0 equiv), 1N Hydrochloric acid (HCl), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the TMS-protected alcohol in DCM.

    • Add a few drops of 1N HCl to the solution.

    • Stir the mixture at room temperature for 30 minutes, monitoring by TLC.

    • Once the deprotection is complete, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[5]

Logical Workflow for TMS Protection/Deprotection

TMS_Protection_Workflow Start Starting Material (with -OH group) Protect TMS Protection (TMSCl, Base) Start->Protect Protected TMS-Protected Intermediate Protect->Protected Reaction Desired Chemical Transformation Protected->Reaction Deprotect TMS Deprotection (Acid or Fluoride) Reaction->Deprotect End Final Product (with restored -OH group) Deprotect->End

Caption: Workflow illustrating the use of TMS as a protecting group.

Stereoselectivity Control by the Trimethylsilyl Group

The steric bulk and electronic nature of the TMS group play a crucial role in directing the stereochemical outcome of various reactions. A prime example is the Peterson Olefination, a powerful method for the synthesis of alkenes.[9][10]

The Peterson Olefination

The Peterson olefination involves the reaction of an α-silyl carbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[9][11] The stereochemical outcome of the elimination is highly dependent on the reaction conditions, providing a route to either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane.[9][11]

  • Acid-catalyzed elimination proceeds via an anti-elimination pathway.

  • Base-catalyzed elimination proceeds via a syn-elimination pathway through a cyclic silaoxetane intermediate.

The stereoselectivity of the initial addition of the α-silyl carbanion to the carbonyl compound is influenced by the steric bulk of the silyl group. While smaller silyl groups may lead to the threo-adduct, bulkier groups like tert-butyldiphenylsilyl often favor the formation of the erythro-isomer.[12][13]

Quantitative Data on Peterson Olefination Stereoselectivity
Aldehyde/Ketoneα-Silyl Carbanion ReagentElimination ConditionsProduct (E/Z ratio)Yield (%)Reference
Benzaldehyde(Trimethylsilyl)methyllithiumH+-86[11]
Substituted N-benzylideneanilineα,α-bis(trimethylsilyl)tolueneTBAF99:1 (E)High[14]
α-Silyl aldehyden-ButyllithiumKHZ-alkene87-90[12]
α-Silyl aldehyden-ButyllithiumBoron trifluorideE-alkene87-90[12]
Experimental Protocol for Peterson Olefination
  • Reagents and Materials: Ketone (1.0 equiv), (Trimethylsilyl)methyllithium (TMSCH₂Li, 4.0 equiv), Diethyl ether, Methanol, p-Toluenesulfonic acid (10.0 equiv).

  • Procedure:

    • To a solution of the ketone in diethyl ether under an argon atmosphere, add (trimethylsilyl)methyllithium at 25 °C.

    • Stir the resulting mixture for 30 minutes.

    • Add methanol and p-toluenesulfonic acid and stir for 2 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to afford the olefin.[11]

Signaling Pathway for Stereoselective Peterson Olefination

Peterson_Olefination cluster_addition Addition Step cluster_elimination Elimination Step Carbonyl Aldehyde/Ketone Hydroxysilane β-Hydroxysilane Intermediate Carbonyl->Hydroxysilane Nucleophilic Addition Silyl_Carbanion α-Silyl Carbanion (R-CH-SiMe3) Silyl_Carbanion->Hydroxysilane Acid Acidic Conditions Hydroxysilane->Acid Base Basic Conditions Hydroxysilane->Base E_Alkene (E)-Alkene Acid->E_Alkene anti-elimination Z_Alkene (Z)-Alkene Base->Z_Alkene syn-elimination

Caption: Stereoselective pathways in the Peterson Olefination.

Regioselectivity Control by the Trimethylsilyl Group

The TMS group can also exert significant control over the regioselectivity of reactions, primarily through steric hindrance and electronic effects.

Diels-Alder Reaction

In the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, the TMS group can influence the regiochemical outcome. For instance, in the reaction of 1-trimethylsilylbutadiene with unsymmetrical dienophiles, the "ortho" adduct generally predominates.[1] However, if the diene has other substituents, their directing effects can override that of the TMS group.[15] The electronic nature of the TMS group, acting as a weak electron-donating group, can also influence the frontier molecular orbital energies, thereby affecting the regioselectivity.

Quantitative Data on Diels-Alder Regioselectivity
DieneDienophileProduct Ratio ("ortho":"meta")Reference
1-TrimethylsilylbutadieneMethyl acrylateMajor "ortho"[1]
1-Trimethylsilyl-3-methoxybutadieneMethyl acrylateControlled by methoxy group[15]
Transition-Metal-Catalyzed Allylic Substitution

In palladium-catalyzed allylic substitution reactions, the TMS group acts as a powerful directing group. The use of trimethylsilyl-substituted allylic acetates leads to the exclusive formation of γ-substituted products, demonstrating the ability of the silyl group to steer the nucleophilic attack away from its position. This directing effect is attributed to both steric hindrance and the β-silicon effect, where the silicon atom stabilizes a developing positive charge at the β-position in the transition state.

Quantitative Data on TMS-Directed Allylic Substitution
SubstrateNucleophileCatalyst SystemRegioselectivity (γ-product)Reference
Trimethylsilyl-substituted allylic acetateSoft carbon nucleophilesPalladium catalystExclusive formation
Trimethylsilyl-substituted allylic epoxideMethyl acetoacetatePalladium catalystPronounced steering to γ-product
Experimental Protocol for Hosomi-Sakurai Reaction (Allylation)

The Hosomi-Sakurai reaction is a Lewis acid-promoted allylation of electrophiles with allyltrimethylsilane, where the TMS group plays a key role in the reaction mechanism.

  • Reagents and Materials: Aldehyde (1.0 equiv), Allyltrimethylsilane (1.5 equiv), Titanium tetrachloride (TiCl₄, 1.0 equiv), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of the aldehyde in DCM at -78 °C, slowly add TiCl₄ and stir for 5 minutes.

    • Add allyltrimethylsilane dropwise and continue stirring at -78 °C for 30 minutes.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to afford the homoallylic alcohol.

Signaling Pathway for TMS-Directed Regioselectivity

Regioselectivity_Pathway Start Allylic Substrate with TMS group Catalyst Pd Catalyst Start->Catalyst Oxidative Addition Intermediate π-Allyl Palladium Intermediate Catalyst->Intermediate Nucleophile Nucleophile Intermediate->Nucleophile Nucleophilic Attack Product_gamma γ-Substituted Product (Major) Nucleophile->Product_gamma Steric & Electronic Direction by TMS Product_alpha α-Substituted Product (Minor/Not Formed) Nucleophile->Product_alpha

Caption: Regioselective control by the TMS group in allylic substitution.

Conclusion

The trimethylsilyl group is an indispensable tool in the arsenal of the modern synthetic chemist. Its predictable and tunable influence on reaction selectivity, stemming from a combination of steric bulk and unique electronic properties, allows for the efficient and controlled synthesis of complex molecules. From its foundational role as a protecting group to its more nuanced applications in directing stereochemistry and regiochemistry, the TMS group continues to be a key enabler in the fields of organic synthesis, drug discovery, and materials science. A thorough understanding of its behavior is paramount for any researcher aiming to achieve high levels of precision and efficiency in chemical synthesis.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Chlorobutoxy)trimethylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4-Chlorobutoxy)trimethylsilane in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from analogous trimethylsilyl ethers and alkoxysilanes to provide a robust framework for its handling and use in research and development.

Executive Summary

This compound is a bifunctional organosilicon compound featuring a terminal chlorine atom, a good leaving group for nucleophilic substitution, and a trimethylsilyl ether group, which is commonly used for surface modification or as a protecting group for alcohols.[1][2] Its utility in organic synthesis is dictated by its solubility in reaction media and its stability under various conditions. This guide outlines these properties, providing a foundation for its effective application in drug development and other research areas.

Solubility Profile

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Solvent FamilySpecific SolventsEstimated SolubilityRationale and Remarks
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHighThe ether oxygen can act as a hydrogen bond acceptor, and the overall non-polar nature of these solvents is compatible with the alkyl and silyl groups.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighCompatible with the chlorobutyl group and the overall low polarity of the molecule.
Hydrocarbons Hexanes, Toluene, PentaneHighThe non-polar nature of these solvents favors the dissolution of the non-polar trimethylsilyl and butyl groups.
Polar Aprotic Solvents Acetonitrile (MeCN), Dimethylformamide (DMF)Moderate to HighWhile polar, these solvents are generally good solvents for a wide range of organic compounds. DMF has been noted to catalyze silylation reactions, indicating good solubility.[3]
Alcohols Methanol, EthanolLow to Moderate (with reaction)Protic solvents can react with the silyl ether, especially in the presence of acid or base catalysts, leading to solvolysis.[4]
Water Very LowInsoluble and reactive. The compound will readily hydrolyze in the presence of water.

Stability Profile

The stability of this compound is primarily governed by the lability of the trimethylsilyl (TMS) ether bond. TMS ethers are among the most sensitive silyl ethers to hydrolysis.[3][5]

Hydrolytic Stability

The silicon-oxygen bond is susceptible to cleavage by nucleophilic attack, particularly from water. This hydrolysis can be catalyzed by both acids and bases.[6] The reaction is generally slowest at a neutral pH. The general trend for the hydrolytic stability of alkoxysilanes is that bulkier alkoxy groups increase stability.[7] As a trimethylsilyl ether, this compound is expected to be highly susceptible to hydrolysis.

Stability in the Presence of Acids and Bases
  • Acidic Conditions: Silyl ethers are readily cleaved under acidic conditions. The stability of silyl ethers in acidic media generally follows the order: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[5] Thus, this compound is expected to be very unstable in the presence of even weak acids.

  • Basic Conditions: The stability of silyl ethers to base-catalyzed hydrolysis follows a similar trend, with TMS being the most labile.[5]

Stability Towards Other Reagents
  • Nucleophiles: Strong nucleophiles can attack the silicon atom, leading to cleavage of the Si-O bond. Fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF) are particularly effective for cleaving silyl ethers due to the formation of a strong Si-F bond.[3][8]

  • Oxidizing and Reducing Agents: Silyl ethers are generally stable to a wide range of oxidizing and reducing agents.[3][8]

Table 2: Comparative Stability of Common Silyl Ethers (General Trend)

Silyl EtherRelative Stability in AcidRelative Stability in Base
TMS (Trimethylsilyl) 1 (Least Stable)1 (Least Stable)
TES (Triethylsilyl) 64~10-100
TBDMS (tert-Butyldimethylsilyl) 20,000~20,000
TIPS (Triisopropylsilyl) 700,000~100,000
TBDPS (tert-Butyldiphenylsilyl) 5,000,000~20,000

Data presented is a relative comparison and synthesized from various sources for illustrative purposes.[5]

Experimental Protocols

The following are general protocols that can be adapted to study the solubility and stability of this compound.

Protocol for Determining Solubility

Objective: To determine the approximate solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., THF, DCM, Hexane)

  • Small, sealable vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Add a known volume (e.g., 1 mL) of the selected organic solvent to a vial containing a stir bar.

  • Using the analytical balance, weigh a small amount of this compound and add it to the vial. Record the mass.

  • Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C).

  • Continue to add small, weighed portions of this compound until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).

  • Allow the undissolved solid to settle.

  • Carefully take a known volume of the supernatant and dilute it with a known volume of the same solvent.

  • Analyze the diluted solution by GC-MS or NMR (using an internal standard) to determine the concentration of this compound.

  • Calculate the solubility in g/100 mL or mol/L.

Protocol for Assessing Stability (Hydrolysis)

Objective: To qualitatively or semi-quantitatively assess the stability of this compound in the presence of water.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., THF)

  • Water

  • Acidic or basic catalyst (optional, e.g., acetic acid or triethylamine)

  • NMR spectrometer

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a stock solution of this compound in the anhydrous organic solvent of a known concentration (e.g., 0.1 M).

  • In an NMR tube, mix a known volume of the stock solution with a small, known amount of water.

  • (Optional) Add a catalytic amount of acid or base.

  • Acquire an initial NMR spectrum (t=0).

  • Monitor the reaction over time by acquiring subsequent NMR spectra at regular intervals. Look for the disappearance of the starting material peaks and the appearance of new peaks corresponding to the hydrolyzed product (4-chlorobutanol and trimethylsilanol).

  • Alternatively, the reaction can be monitored by TLC, spotting the reaction mixture over time and observing the disappearance of the starting material spot and the appearance of a more polar product spot.

Visualizing Stability Factors

The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

G Factors Affecting this compound Stability substance This compound stability Stability (Resistance to Cleavage) substance->stability Exhibits hydrolysis Hydrolysis stability->hydrolysis solvolysis Solvolysis stability->solvolysis nucleophilic_attack Nucleophilic Attack stability->nucleophilic_attack water Water/Moisture water->hydrolysis causes protic_solvents Protic Solvents (e.g., Alcohols) protic_solvents->solvolysis causes acid Acid Catalyst acid->hydrolysis catalyzes base Base Catalyst base->hydrolysis catalyzes nucleophiles Nucleophiles (e.g., F-) nucleophiles->nucleophilic_attack causes steric_hindrance Steric Hindrance (Low for TMS) steric_hindrance->stability influences (inversely)

Caption: Logical relationship of factors influencing the stability of this compound.

Conclusion

This compound is a versatile chemical intermediate with predictable solubility in common aprotic organic solvents. Its primary liability is the susceptibility of the trimethylsilyl ether group to hydrolysis, which is accelerated by both acidic and basic conditions. Understanding these properties is crucial for its successful application in synthesis, enabling researchers to select appropriate reaction and workup conditions to maintain the integrity of the molecule. When handling this compound, it is imperative to use anhydrous solvents and inert atmospheres to prevent premature degradation.

References

In-Depth Technical Guide: Hazards and Safety Precautions for Handling (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorobutoxy)trimethylsilane (CAS No. 13617-19-1) is a bifunctional organosilane compound utilized in organic synthesis, particularly for surface modification and as a linker in various chemical applications.[1][2][3] Its dual reactivity, stemming from the chloroalkyl group and the trimethylsilyl ether, makes it a valuable reagent. However, its chemical nature also necessitates stringent safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the known hazards, safety precautions, and handling procedures for this compound, based on available safety data and general practices for related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for causing harm upon ingestion, skin contact, and eye contact, as well as respiratory irritation.[4]

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:[4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .[4]

Pictograms

The following GHS pictograms are associated with this compound:[4]

  • alt text
    (GHS07)

  • alt text
    (GHS08)

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties
PropertyThis compoundChlorotrimethylsilane (for reference)
CAS Number 13617-19-1[4]75-77-4[5]
Molecular Formula C₇H₁₇ClOSi[2]C₃H₉ClSi[5]
Molecular Weight 180.75 g/mol [4]108.64 g/mol [5]
Physical Form Liquid[4]Colorless, fuming liquid[6]
Boiling Point Data not available57 °C
Melting Point Data not available-40 °C
Flash Point Data not available-18 °F (-28 °C)[6]
Density Data not available0.856 g/mL at 25 °C
Purity 97%[4]≥98.0% (GC)
Table 2: Toxicological Data
Data PointThis compoundChlorotrimethylsilane (for reference)
Acute Oral Toxicity H302: Harmful if swallowed[4]Acute toxicity estimate: 100 mg/kg (Expert judgement)
Acute Dermal Toxicity Data not availableLD50 Rabbit: 1,513 mg/kg (OECD Test Guideline 402)
Acute Inhalation Toxicity H335: May cause respiratory irritation[4]LC50 Rat: 9.4 mg/l, 4 h (vapour, OECD Test Guideline 403)
Skin Corrosion/Irritation H315: Causes skin irritation[4]Causes burns (Rabbit, 4 h, OECD Test Guideline 404)
Serious Eye Damage/Irritation H319: Causes serious eye irritation[4]Causes serious eye damage (Draize Test)

Experimental Protocols: Safe Handling and Storage

Due to its classification and the reactive nature of the trimethylsilyl ether group, this compound should be handled with care, assuming it is sensitive to moisture and air. The following are general experimental protocols for handling such reagents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[5]

  • Skin and Body Protection: A flame-retardant laboratory coat. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3] If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety:

  • Temperature: Store in a refrigerator.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

  • Container: Keep the container tightly closed in a dry and well-ventilated area.[8]

  • Incompatible Materials: Keep away from water, strong oxidizing agents, strong acids, and strong bases.[7]

Handling and Dispensing

Given its likely sensitivity to air and moisture, the use of inert atmosphere techniques is highly recommended.

Methodology for Transferring this compound using a Syringe:

  • Preparation: Ensure all glassware is dry, either by oven-drying overnight at 125 °C or flame-drying under vacuum.[9] Assemble the apparatus while hot and cool under a stream of dry inert gas (nitrogen or argon).[2]

  • Inerting the Reagent Bottle: Puncture the septum on the reagent bottle with a needle connected to a source of dry, high-purity inert gas. Use a second needle as an outlet to vent the bottle.

  • Syringe Preparation: Dry the syringe and needle in an oven before use.[9] Flush the syringe with dry inert gas multiple times to remove any residual air and moisture.[9]

  • Transfer: With a positive pressure of inert gas in the reagent bottle, insert the prepared syringe needle through the septum. Allow the pressure to slowly fill the syringe with the desired volume of the liquid. Do not pull back the plunger, as this can cause leaks and introduce air.[9]

  • Dispensing: Once the desired volume is drawn, withdraw the syringe and quickly insert it into the septum of the reaction vessel. Dispense the reagent into the reaction mixture.

  • Cleaning: Immediately after use, quench any residual reagent in the syringe by carefully drawing up a suitable solvent (e.g., isopropanol) followed by water. Clean all equipment thoroughly.

Emergency Procedures

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures

While a specific flash point is not available, related compounds like chlorotrimethylsilane are highly flammable.[6]

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use water, as silyl ethers can react with water.[7]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Hazardous combustion products include carbon oxides, hydrogen chloride, and silicon dioxide.[3]

  • Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[3]

  • Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Collect the material in a suitable, closed container for disposal.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available scientific literature describing the involvement of this compound in specific biological signaling pathways. Its primary application is in chemical synthesis and materials science.

The following diagrams illustrate the general logical relationships for handling this hazardous chemical.

Hazard_Precautions cluster_hazards Hazards of this compound cluster_precautions Safety Precautions H302 H302: Harmful if swallowed PPE Use Appropriate PPE (Goggles, Gloves, Lab Coat) H302->PPE mitigated by Emergency_Prep Know Emergency Procedures H302->Emergency_Prep requires H315 H315: Causes skin irritation H315->PPE mitigated by H315->Emergency_Prep requires H319 H319: Causes serious eye irritation H319->PPE mitigated by H319->Emergency_Prep requires H335 H335: May cause respiratory irritation Fume_Hood Handle in a Fume Hood H335->Fume_Hood mitigated by H335->Emergency_Prep requires Moisture_Sensitivity Potential Moisture Sensitivity Inert_Atmosphere Use Inert Atmosphere Techniques Moisture_Sensitivity->Inert_Atmosphere mitigated by Proper_Storage Store in Refrigerator Under Inert Gas Moisture_Sensitivity->Proper_Storage mitigated by

Caption: Logical relationship between hazards and safety precautions.

Handling_Workflow Start Start: Prepare to Handle This compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Inert Atmosphere) Don_PPE->Prepare_Work_Area Transfer_Reagent Transfer Reagent Using Inert Atmosphere Technique Prepare_Work_Area->Transfer_Reagent Perform_Reaction Perform Chemical Reaction Transfer_Reagent->Perform_Reaction Quench_Clean Quench Residual Reagent and Clean Equipment Perform_Reaction->Quench_Clean Dispose_Waste Dispose of Waste Properly Quench_Clean->Dispose_Waste End End Dispose_Waste->End

Caption: General experimental workflow for handling this compound.

Conclusion

This compound is a valuable chemical reagent that requires careful handling due to its inherent hazards. While specific quantitative toxicological and physical data are limited, the available information, combined with established protocols for handling air- and moisture-sensitive compounds, provides a strong framework for its safe use. Adherence to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and inert atmosphere techniques, is essential for minimizing risks in a laboratory setting. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before commencing any work with this compound.

References

An In-depth Technical Guide to the Electrophilic Sites of (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nature of (4-Chlorobutoxy)trimethylsilane, a bifunctional reagent with significant applications in chemical synthesis. The document elucidates the key reactive centers, provides illustrative experimental protocols for their derivatization, and presents data in a structured format to facilitate understanding and application in research and development.

Core Concepts: Identifying the Electrophilic Centers

This compound, with the chemical structure shown below, possesses two primary electrophilic sites susceptible to nucleophilic attack. The reactivity of these sites is dictated by the electronegativity of the adjacent atoms and the stability of the potential leaving groups.

Caption: Chemical Structure of this compound.

The two principal electrophilic sites are:

  • The Carbon Atom of the Chlorobutyl Group (C4): The carbon atom directly bonded to the chlorine atom is the primary and most reactive electrophilic center. The high electronegativity of the chlorine atom induces a partial positive charge on this carbon, making it susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions (S_N_2).

  • The Silicon Atom of the Trimethylsilyl Group (Si): The silicon atom is a secondary, or "soft," electrophilic center. While less reactive than the C4 carbon, it can be attacked by strong or "hard" nucleophiles, particularly those with a high affinity for silicon, such as fluoride ions or organometallic reagents. This can lead to the cleavage of the silicon-oxygen bond.

The differential reactivity of these two sites allows for selective functionalization of the molecule, a valuable characteristic in multi-step organic synthesis.

Reaction Pathways and Mechanisms

The electrophilic nature of this compound facilitates a variety of chemical transformations. The following diagrams illustrate the primary reaction pathways at each electrophilic center.

G reagent This compound product Substituted Product (Nu-(CH₂)₄-O-Si(CH₃)₃) reagent->product leaving_group Chloride Ion (Cl⁻) reagent->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->reagent S_N_2 Attack at C4

Caption: Nucleophilic substitution at the primary electrophilic carbon.

G reagent This compound cleavage_product1 4-Chlorobutanol reagent->cleavage_product1 cleavage_product2 Trimethylsilyl Derivative ((CH₃)₃Si-Nu') reagent->cleavage_product2 strong_nucleophile Strong Nucleophile (Nu'⁻) e.g., F⁻, R-Li strong_nucleophile->reagent Attack at Si

Caption: Nucleophilic attack at the secondary electrophilic silicon atom.

Data Presentation: Illustrative Reaction Parameters

The following tables summarize typical reaction conditions and expected yields for common nucleophilic substitution reactions at the C4 position of this compound. These values are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Williamson Ether Synthesis

Nucleophile (Alcohol)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PhenolK₂CO₃Acetonitrile8012-2485-95
Benzyl alcoholNaHTHF25-606-1280-90
EthanolNaOEtEthanol788-1675-85

Table 2: Synthesis of Alkyl Azides

Azide SourceSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Sodium Azide (NaN₃)DMF80-10012-2490-98
Trimethylsilyl AzideN/A1102485-95

Table 3: Synthesis of Amines

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Piperidine | K₂CO₃ | Acetonitrile | 80 | 12-24 | 80-90 | | Aniline | Et₃N | Toluene | 110 | 24-48 | 70-80 | | Ammonia (excess) | N/A | Ethanol | 100 (sealed tube) | 24 | 40-60 (primary amine) |

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: General Procedure for Williamson Ether Synthesis

Objective: To synthesize an ether by reacting this compound with an alcohol.

Materials:

  • This compound

  • Selected alcohol (e.g., phenol)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Extraction and purification supplies (separatory funnel, drying agent, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a stirred solution of the alcohol (1.0 eq.) in the chosen solvent, add the base (1.5-2.0 eq.).

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol 2: General Procedure for the Synthesis of 4-(Trimethylsiloxy)butyl Azide

Objective: To synthesize an alkyl azide from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for the required duration, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude azide.

  • Caution: Alkyl azides can be explosive. Handle with appropriate safety precautions. Purification is typically achieved by careful distillation under reduced pressure or used directly in the next step.

Protocol 3: General Procedure for the Synthesis of N-(4-(trimethylsiloxy)butyl)amines

Objective: To synthesize a secondary or tertiary amine from this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine)

  • Base (e.g., potassium carbonate or triethylamine)

  • Anhydrous solvent (e.g., acetonitrile or toluene)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine the amine (1.0-1.2 eq.), the base (1.5 eq.), and the solvent.

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction to the specified temperature and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter to remove any solids.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the product by column chromatography or distillation as appropriate for the specific amine.

Conclusion

This compound is a versatile synthetic building block characterized by two distinct electrophilic centers. The primary site, the carbon atom of the chlorobutyl moiety, readily undergoes nucleophilic substitution with a variety of nucleophiles, providing a straightforward route to a diverse range of functionalized silanes. The secondary electrophilic site at the silicon atom offers opportunities for further transformations under more forcing conditions. A thorough understanding of the reactivity of these sites, as detailed in this guide, is crucial for the strategic design of synthetic pathways in drug discovery and materials science. Researchers are encouraged to adapt the provided protocols to their specific needs, always adhering to appropriate laboratory safety practices.

An In-depth Technical Guide to the Nucleophilic Substitution Potential of (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chlorobutoxy)trimethylsilane is a versatile bifunctional molecule that holds significant promise in organic synthesis, particularly in the development of novel pharmaceutical compounds and functionalized materials. Its structure, featuring a reactive primary alkyl chloride and a stable trimethylsilyl ether, allows for selective nucleophilic substitution at the carbon-chlorine bond. This guide provides a comprehensive overview of the nucleophilic substitution potential of this compound, detailing the underlying reaction mechanisms, influential factors, and synthetic applications. While specific quantitative data for this particular substrate is limited in publicly available literature, this document extrapolates from established principles of nucleophilic substitution to provide expected reactivity patterns and representative experimental protocols.

Core Concepts in Nucleophilic Substitution

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the case of this compound, the electrophilic center is the carbon atom bonded to the chlorine, which serves as a good leaving group. The trimethylsilyl ether group is generally stable under typical nucleophilic substitution conditions.

The reaction can proceed through two primary mechanisms:

  • SN2 (Substitution Nucleophilic Bimolecular): This is a single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For primary alkyl halides like this compound, the SN2 pathway is generally favored due to minimal steric hindrance.

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. The rate-determining step is the formation of the carbocation, and the reaction rate is primarily dependent on the substrate concentration. This pathway is less likely for primary alkyl halides due to the instability of the primary carbocation.

SN2_vs_SN1

Factors Influencing Nucleophilic Substitution on this compound

Several factors dictate the outcome and efficiency of nucleophilic substitution reactions involving this compound. Understanding these is critical for reaction design and optimization.

FactorInfluence on this compound Reactivity
Nucleophile Strength Stronger nucleophiles (e.g., RS⁻, I⁻, CN⁻, N₃⁻) will favor the SN2 reaction, leading to faster reaction rates and higher yields. Weaker nucleophiles (e.g., H₂O, ROH) will react more slowly.
Solvent Polar aprotic solvents (e.g., Acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity, and would favor the SN1 pathway if it were viable.
Temperature Higher temperatures generally increase the rate of both SN1 and SN2 reactions. However, higher temperatures can also promote competing elimination (E2) reactions, although this is less of a concern with primary alkyl halides unless a sterically hindered, strong base is used.
Leaving Group The chloride ion is a good leaving group, making this compound a suitable substrate for nucleophilic substitution.
Steric Hindrance As a primary alkyl chloride, the steric hindrance around the electrophilic carbon is low, strongly favoring the SN2 mechanism.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its ability to introduce a protected hydroxyl group tethered to a four-carbon chain onto various nucleophilic species. This is particularly valuable in multi-step syntheses where the hydroxyl group needs to be revealed at a later stage.

Synthesis of Ethers

The Williamson ether synthesis is a classic and effective method for preparing ethers from alkyl halides.

Ether_Synthesis_Workflow

Representative Experimental Protocol: Synthesis of (4-Ethoxybutoxy)trimethylsilane

  • Alkoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq.) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with cooling.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Expected Quantitative Data (Illustrative)

Nucleophile (Alkoxide)Expected Relative RateExpected Yield Range
Sodium MethoxideHigh85-95%
Sodium EthoxideHigh80-90%
Sodium tert-ButoxideLow (due to steric hindrance)< 20% (Elimination may compete)
Synthesis of Amines

Direct alkylation of amines with alkyl halides can lead to overalkylation. Therefore, methods like the Gabriel synthesis or the use of an azide intermediate are often preferred for preparing primary amines.

Amine_Synthesis_Workflow

Representative Experimental Protocol: Synthesis of 4-(Trimethylsiloxy)butan-1-amine via Azide Reduction

  • Azide Formation: Dissolve this compound (1.0 eq.) and sodium azide (1.2 eq.) in a polar aprotic solvent like DMF. Heat the mixture to 60-80 °C and monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture, pour it into water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (4-azidobutoxy)trimethylsilane.

  • Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a solution of the crude azide in THF dropwise.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature. Cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the desired primary amine. Further purification can be achieved by distillation.

Expected Quantitative Data (Illustrative)

ReagentExpected Yield Range (Azide Formation)Expected Yield Range (Reduction)
Sodium Azide90-98%85-95%
Synthesis of Thioethers

Thioethers can be readily synthesized by the reaction of this compound with a thiolate nucleophile.

Thioether_Synthesis_Workflow

Representative Experimental Protocol: Synthesis of Trimethyl((4-(phenylthio)butoxy)silane)

  • Thiolate Preparation: In a round-bottom flask, dissolve thiophenol (1.0 eq.) in a suitable solvent such as DMF. Add a base like sodium hydride (1.1 eq.) portion-wise at 0 °C to generate the sodium thiophenoxide in situ.

  • Reaction: To this solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude thioether can be purified by column chromatography.

Expected Quantitative Data (Illustrative)

Nucleophile (Thiolate)Expected Relative RateExpected Yield Range
Sodium ThiophenoxideVery High90-98%
Sodium EthanethiolateVery High90-98%

Conclusion

This compound is a valuable synthetic building block that readily undergoes nucleophilic substitution reactions, primarily via an SN2 mechanism. Its reactivity is governed by established principles of physical organic chemistry, allowing for the rational design of synthetic routes to a variety of functionalized molecules. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can effectively utilize this reagent to introduce a protected hydroxybutyl moiety, enabling the synthesis of complex target molecules in the fields of drug discovery and materials science. Further research to quantify the reaction kinetics and yields for a broader range of nucleophiles would be beneficial for expanding the utility of this versatile compound.

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica Nanoparticles with (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are versatile platforms in drug delivery and development due to their tunable size, high surface area, and biocompatibility. Surface modification of SNPs is crucial to impart desired functionalities, enhance stability, and control interactions with biological systems. This document provides a detailed protocol for the surface modification of silica nanoparticles with (4-Chlorobutoxy)trimethylsilane, a bifunctional linker that introduces a reactive chloro group on the nanoparticle surface. This terminal chlorine serves as a versatile handle for subsequent conjugation of targeting ligands, drugs, or other moieties via nucleophilic substitution reactions.

Materials and Reagents

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • This compound

  • Toluene (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles. The size of the nanoparticles can be tuned by varying the concentrations of TEOS, ammonia, and water.

  • Preparation: In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

  • Reaction Initiation: While stirring vigorously, rapidly add TEOS to the solution.

  • Reaction: Allow the reaction to proceed at room temperature for at least 12 hours. The solution will turn milky white, indicating the formation of silica nanoparticles.

  • Purification:

    • Collect the silica nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with ethanol to remove unreacted reagents.

    • Resuspend the purified nanoparticles in ethanol.

  • Characterization (Optional but Recommended):

    • Determine the size and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Measure the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS).

Protocol 2: Surface Modification with this compound

This protocol details the grafting of this compound onto the surface of the prepared silica nanoparticles. The reaction should be carried out under anhydrous conditions to prevent self-condensation of the silane.

  • Drying of Silica Nanoparticles: Dry the purified silica nanoparticles under vacuum at 120°C for at least 4 hours to remove adsorbed water.

  • Reaction Setup:

    • Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Purge the flask with an inert gas (argon or nitrogen).

  • Silanization Reaction:

    • Add this compound to the nanoparticle suspension. The amount of silane can be varied to control the grafting density.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours under an inert atmosphere.

  • Purification of Modified Nanoparticles:

    • Cool the reaction mixture to room temperature.

    • Collect the modified nanoparticles by centrifugation.

    • Wash the nanoparticles thoroughly with toluene and then ethanol to remove unreacted silane.

    • Dry the final product under vacuum.

Characterization of Modified Silica Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to quantify the degree of functionalization.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR) Surface functional groupsAppearance of new peaks corresponding to C-H stretching (around 2850-2960 cm⁻¹) and potentially C-Cl stretching (around 600-800 cm⁻¹). Reduction in the intensity of the broad O-H peak (around 3400 cm⁻¹) from surface silanol groups.
Thermogravimetric Analysis (TGA) Weight loss upon heatingIncreased weight loss compared to unmodified silica nanoparticles, corresponding to the decomposition of the grafted organic layer. This can be used to quantify the grafting density.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and Zeta potentialA slight increase in the hydrodynamic diameter is expected. The zeta potential will likely become less negative compared to the highly negative surface of unmodified silica due to the shielding of silanol groups.[1][2]
Elemental Analysis Carbon, Hydrogen, and Chlorine contentDetection of carbon, hydrogen, and chlorine, confirming the presence of the this compound moiety on the surface.

Visualizing the Process and Mechanism

To aid in understanding the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

G cluster_synthesis Silica Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization s1 Mix Ethanol, Water, & Ammonium Hydroxide s2 Add TEOS s1->s2 s3 Stir for 12h s2->s3 s4 Centrifuge & Wash s3->s4 m1 Dry Silica NPs s4->m1 m2 Disperse in Toluene m1->m2 m3 Add this compound m2->m3 m4 Reflux for 12-24h m3->m4 m5 Centrifuge & Wash m4->m5 c1 FTIR m5->c1 c2 TGA m5->c2 c3 DLS m5->c3 c4 Elemental Analysis m5->c4

Experimental Workflow Diagram

Reaction Mechanism of Silanization

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ammonium hydroxide and this compound are corrosive and should be handled with care.

  • Toluene is flammable; avoid open flames and sparks.

Troubleshooting

  • Agglomeration of nanoparticles: Ensure thorough washing and redispersion steps. Sonication can be used to break up aggregates.

  • Low grafting density: Ensure the silica nanoparticles are properly dried before the reaction. Increase the reaction time or the concentration of the silane.

  • Inconsistent results: The silanization reaction is sensitive to water. Ensure all glassware is oven-dried and anhydrous solvents are used.

Conclusion

This protocol provides a comprehensive guide for the surface modification of silica nanoparticles with this compound. The resulting chloro-functionalized nanoparticles are valuable intermediates for the development of advanced drug delivery systems and other biomedical applications. Proper characterization is critical to ensure the quality and consistency of the modified nanoparticles for their intended use.

References

Application Notes and Protocols for (4-Chlorobutoxy)trimethylsilane as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (4-Chlorobutoxy)trimethylsilane as a versatile linker molecule for the conjugation of small molecules to surfaces and the synthesis of bioconjugates. This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate its application in research and development.

Introduction

This compound is a hetero-bifunctional linker containing two key reactive moieties:

  • Trimethylsilyl (TMS) ether: This group readily reacts with hydroxyl groups present on surfaces such as glass, silica, and other metal oxides, forming stable siloxane bonds. This functionality is ideal for the surface modification of various substrates.

  • Terminal Chlorine: The alkyl chloride serves as a reactive site for nucleophilic substitution reactions. The chlorine atom is a good leaving group, enabling the covalent attachment of molecules containing nucleophiles like primary amines, thiols, or hydroxyls.

This dual reactivity makes this compound a valuable tool for a range of applications, including the creation of functionalized microarrays, the immobilization of catalysts, and the synthesis of drug-linker conjugates for targeted therapies.

Key Applications

  • Surface Functionalization: Covalent modification of glass slides, silica beads, and other hydroxyl-containing surfaces to introduce a reactive chloroalkyl chain.

  • Bioconjugation: Linkage of small molecules, peptides, or proteins to surfaces or other molecules.

  • Drug Development: Synthesis of antibody-drug conjugates (ADCs) or other targeted drug delivery systems where the linker connects the targeting moiety to the therapeutic payload.

Experimental Protocols

Protocol for Surface Functionalization of Glass Slides

This protocol details the steps for modifying the surface of glass microscope slides with this compound to introduce a reactive chlorobutyl surface.

Materials:

  • Glass microscope slides

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Absolute ethanol

  • Anhydrous toluene

  • This compound

  • Glass slide rack and staining jars

  • Sonicator

  • Oven

  • Nitrogen gas source

Procedure:

  • Cleaning the Glass Slides:

    • Place the glass slides in a glass slide rack.

    • Prepare a Piranha solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

    • Immerse the slide rack in the Piranha solution for

Application Notes and Protocols: Protection of Primary Alcohols with (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

In the synthesis of complex molecules, such as pharmaceuticals and natural products, the hydroxyl group of an alcohol can interfere with intended reactions at other sites in the molecule.[1][2][3] To circumvent this, the alcohol is temporarily converted into a less reactive functional group, a process known as protection.[1][2][3] The protecting group must be stable to the subsequent reaction conditions and easily removable to regenerate the alcohol, a step referred to as deprotection.[1][2][3]

Trialkylsilyl ethers are a popular choice for alcohol protection.[4] They are typically formed by the reaction of an alcohol with a chlorotrialkylsilane in the presence of a base.[1][2][3] The reactivity of the chlorosilane and the stability of the resulting silyl ether can be tuned by varying the alkyl substituents on the silicon atom.

(4-Chlorobutoxy)trimethylsilane represents a unique silylating agent. The presence of the chlorobutyl group may influence its reactivity, solubility, and the properties of the resulting silyl ether, potentially offering advantages in specific synthetic contexts. This document provides a general protocol for the protection of primary alcohols that can be adapted for this compound, based on established methods for similar silylating agents.

General Experimental Protocol for the Protection of Primary Alcohols

This protocol describes a general procedure for the formation of a silyl ether from a primary alcohol and a chlorotrialkylsilane, which can be adapted for this compound.

Materials:

  • Primary alcohol

  • This compound (or other chlorotrialkylsilane)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Base (e.g., Imidazole, Triethylamine, 2,6-Lutidine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equivalent) in an anhydrous aprotic solvent, add the base (1.1 - 2.0 equivalents).

  • Slowly add the chlorotrialkylsilane (1.0 - 1.5 equivalents) to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and reagents used.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.

Summary of Typical Experimental Conditions

The choice of reagents and conditions can significantly impact the efficiency of the protection reaction. The following table summarizes common parameters used for the silylation of alcohols.

ParameterTypical ConditionsNotes
Silylating Agent Chlorotrimethylsilane (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl), Triethylsilyl chloride (TESCl), Triisopropylsilyl chloride (TIPSCl)The choice of silylating agent affects the stability of the resulting silyl ether. Bulkier groups (e.g., TBDMS, TIPS) provide greater stability.[5]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), AcetonitrileThe solvent should be anhydrous to prevent hydrolysis of the chlorosilane. DMF can accelerate the reaction.[6]
Base Imidazole, Triethylamine (Et3N), 2,6-Lutidine, PyridineA base is used to neutralize the HCl generated during the reaction.[1][3] Imidazole is often used with TBDMSCl.[7]
Temperature 0 °C to Room TemperatureReactions are typically run at room temperature, but cooling may be necessary for highly reactive substrates.
Reaction Time 1 hour to 24 hoursReaction time depends on the steric hindrance of the alcohol and the reactivity of the silylating agent.
Work-up Aqueous quench (e.g., NaHCO3, NH4Cl), extraction, and dryingStandard work-up procedures are generally applicable.
Purification Flash column chromatographyPurification is often necessary to remove the silyl ether product from any remaining starting material and byproducts.

Deprotection of Silyl Ethers

The removal of the silyl protecting group is typically achieved under acidic conditions or with a fluoride ion source.[1][8][9]

  • Acidic Conditions: A mixture of acetic acid, THF, and water can be used for the cleavage of silyl ethers.[5]

  • Fluoride Ion Source: Tetrabutylammonium fluoride (TBAF) in THF is a common and effective reagent for the deprotection of a wide range of silyl ethers.[1][8]

Potential Characteristics of this compound

While specific data is lacking, the structure of this compound suggests some potential characteristics:

  • Reactivity: The reactivity is expected to be similar to other trimethylsilyl ethers.

  • Solubility: The chlorobutyl group may impart different solubility properties compared to simple trialkylsilyl ethers, which could be advantageous in certain solvent systems.

  • Further Functionalization: The terminal chloride on the butoxy chain could potentially be used for further chemical transformations, making it a bifunctional reagent.

Experimental Workflow

The general workflow for the protection of an alcohol, subsequent reaction, and deprotection is illustrated in the following diagram.

G cluster_0 Protection cluster_1 Intermediate Reaction cluster_2 Deprotection A Primary Alcohol (R-OH) B This compound + Base A->B Reaction C Protected Alcohol (R-O-Si(CH3)2(O(CH2)4Cl)) B->C Formation of Silyl Ether D Reaction at another functional group C->D E Deprotecting Agent (e.g., TBAF or Acid) D->E F Deprotected Alcohol (R-OH) E->F Cleavage of Silyl Ether

Caption: General workflow for alcohol protection, reaction, and deprotection.

Conclusion

The protection of primary alcohols is a fundamental operation in organic synthesis. While specific experimental data for this compound is not prevalent in the literature, the general principles of silyl ether formation provide a strong foundation for its application. Researchers can adapt the provided general protocol and consider the potential unique properties imparted by the chlorobutoxy group for their synthetic strategies. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using (4-Chlorobutoxy)trimethylsilane as an Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of well-defined functionalized polymers is crucial for a multitude of applications, including drug delivery, biomaterials, and advanced coatings. Cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines is a powerful technique to produce poly(2-oxazoline)s (PAOx), a class of polymers known for their biocompatibility, stealth properties, and tunable functionality.[1] The choice of initiator is critical as it determines the end-group functionality of the polymer chain.[2]

(4-Chlorobutoxy)trimethylsilane is a versatile initiator for CROP. The trimethylsilyl ether group can act as a protected hydroxyl group, which after polymerization and subsequent deprotection, yields a terminal hydroxyl functionality. This hydroxyl group can then be used for further conjugation of biomolecules, drugs, or targeting moieties. The chloro group provides a reactive site for initiating the polymerization. This document provides detailed protocols and application notes for the synthesis of functionalized poly(2-oxazoline)s using this compound as an initiator.

Principle of the Method

The synthesis involves the cationic ring-opening polymerization of a 2-substituted-2-oxazoline monomer, such as 2-ethyl-2-oxazoline. The polymerization is initiated by this compound. The reaction is typically carried out under an inert atmosphere to prevent termination by moisture. The trimethylsilyl (TMS) ether at one end of the initiator remains as a protected hydroxyl group at the α-terminus of the polymer chain. The polymerization propagates via a living cationic mechanism, allowing for control over the polymer's molecular weight and a narrow molecular weight distribution.[3] The living nature of the polymerization also enables the synthesis of block copolymers.[4] After the polymerization, the TMS protecting group can be easily removed to yield a hydroxyl-terminated polymer, which is then available for post-polymerization modification.

Experimental Protocols

Materials and Methods

Materials:

  • This compound (initiator)

  • 2-Ethyl-2-oxazoline (monomer), freshly distilled over CaH₂

  • Acetonitrile (solvent), anhydrous

  • Methanol (terminating agent)

  • Hydrochloric acid (for deprotection)

  • Triethylamine (for neutralization)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC)

Protocol 1: Synthesis of TMS-O-poly(2-ethyl-2-oxazoline)-Cl

This protocol describes the synthesis of a poly(2-ethyl-2-oxazoline) with a trimethylsilyl ether at the α-terminus and a chloride at the ω-terminus.

  • Preparation of the Reaction Setup:

    • A Schlenk flask is dried in an oven at 120 °C overnight and then cooled under a stream of inert gas (N₂ or Ar).

    • All glassware and syringes should be properly dried.

  • Reaction Mixture Assembly:

    • Under an inert atmosphere, add anhydrous acetonitrile to the Schlenk flask via a syringe.

    • Add the desired amount of 2-ethyl-2-oxazoline monomer to the solvent.

    • Inject the calculated amount of this compound initiator into the reaction mixture. The molar ratio of monomer to initiator ([M]/[I]) will determine the target degree of polymerization.

  • Polymerization:

    • The reaction mixture is stirred at a constant temperature (e.g., 80 °C).

    • The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination:

    • Once the desired monomer conversion is reached, the polymerization is terminated by adding a small amount of methanol.

  • Polymer Isolation:

    • The polymer is isolated by precipitation in cold diethyl ether.

    • The precipitated polymer is collected by filtration or centrifugation and dried under vacuum to a constant weight.

Protocol 2: Deprotection of the TMS Ether to Yield HO-poly(2-ethyl-2-oxazoline)-Cl
  • Deprotection Reaction:

    • Dissolve the TMS-O-poly(2-ethyl-2-oxazoline)-Cl in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Add a catalytic amount of hydrochloric acid.

    • Stir the reaction mixture at room temperature for several hours or until ¹H NMR analysis confirms the complete removal of the TMS group.

  • Neutralization and Purification:

    • Neutralize the reaction mixture with triethylamine.

    • The deprotected polymer can be purified by dialysis against deionized water to remove salts and any remaining low molecular weight impurities.

    • The final product is obtained by lyophilization.

Data Presentation

The molecular weight and polydispersity of the synthesized polymers are expected to be well-controlled, which can be summarized in the following table.

[M]/[I] RatioTarget DPMonomer Conversion (%)Mₙ (Theoretical) ( g/mol )Mₙ (GPC) ( g/mol )PDI (Mₙ/Mₙ)
2525>952655~2700< 1.2
5050>955130~5200< 1.2
100100>9510080~10100< 1.2

DP = Degree of Polymerization; Mₙ = Number-average molecular weight; PDI = Polydispersity Index. Theoretical Mₙ = (DP × Mₙ of monomer) + Mₙ of initiator.

Visualizations

experimental_workflow cluster_synthesis Synthesis of TMS-O-PEtOx-Cl cluster_deprotection Deprotection prep Reaction Setup (Inert Atmosphere) mix Reaction Mixture Assembly (Monomer, Initiator, Solvent) prep->mix poly Polymerization (e.g., 80 °C) mix->poly term Termination (Methanol) poly->term iso Isolation & Purification (Precipitation in Diethyl Ether) term->iso dep Deprotection Reaction (HCl in Methanol) iso->dep Proceed to Deprotection neut Neutralization & Purification (Triethylamine, Dialysis) dep->neut lyo Lyophilization neut->lyo

Caption: Experimental workflow for the synthesis and deprotection of hydroxyl-terminated poly(2-ethyl-2-oxazoline).

reaction_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Deprotection initiator (CH₃)₃SiO-(CH₂)₄-Cl activated_monomer Oxazolinium Cation initiator->activated_monomer + Monomer monomer1 2-Ethyl-2-oxazoline monomer1->activated_monomer propagating_chain (CH₃)₃SiO-(CH₂)₄-[N(COEt)CH₂CH₂]ₙ⁺ activated_monomer->propagating_chain polymer_chain TMS-O-PEtOx-Cl propagating_chain->polymer_chain + n Monomers monomer2 n (2-Ethyl-2-oxazoline) monomer2->polymer_chain deprotected_polymer HO-(CH₂)₄-[N(COEt)CH₂CH₂]ₙ-Cl polymer_chain->deprotected_polymer 1. Termination (MeOH) 2. Deprotection (H⁺)

Caption: Proposed reaction pathway for the synthesis of hydroxyl-terminated poly(2-ethyl-2-oxazoline).

Conclusion

This compound is an effective initiator for the controlled cationic ring-opening polymerization of 2-substituted-2-oxazolines, enabling the synthesis of well-defined, functionalizable polymers. The protocols provided herein offer a robust method for producing hydroxyl-terminated poly(2-oxazoline)s, which are valuable precursors for a wide range of applications in biomedical and materials science. The ability to precisely control the polymer architecture opens up possibilities for creating advanced materials with tailored properties.

References

Application Note: Derivatization of Hydroxyl-Containing Analytes with (4-Chlorobutoxy)trimethylsilane for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust method for the derivatization of hydroxyl-containing analytes, such as steroids and phenolic compounds, using (4-Chlorobutoxy)trimethylsilane (CB-TMS) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The introduction of the (4-Chlorobutoxy)trimethylsilyl group enhances the volatility and thermal stability of the analytes, leading to improved chromatographic resolution and detection sensitivity. This method provides a reliable and reproducible workflow for the quantification of hydroxylated compounds in complex matrices, which is particularly relevant for pharmaceutical and clinical research applications.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically important molecules, including steroids, phenols, and alcohols, contain polar hydroxyl groups that render them non-volatile and prone to thermal degradation in the GC inlet.[1] Chemical derivatization is a common strategy to overcome these limitations by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2]

Silylation, the replacement of an active hydrogen with a silyl group, is a widely used derivatization technique for compounds containing hydroxyl, carboxyl, amino, and thiol groups.[3] Trimethylsilyl (TMS) derivatives are particularly popular due to the ease of their formation and the volatility they impart to the parent molecule.[4] This application note explores the use of a novel silylating reagent, this compound (CB-TMS), for the derivatization of hydroxyl-containing analytes. The chlorobutoxy moiety offers the potential for alternative fragmentation patterns in MS analysis, which could aid in structural elucidation.

Experimental

Materials and Reagents
  • This compound (CB-TMS)

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Testosterone (analyte standard)

  • Estradiol (analyte standard)

  • Cholesterol (analyte standard)

  • Internal Standard (IS): Androstanediol

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas (high purity)

Sample Preparation and Derivatization Protocol
  • Standard Solution Preparation: Prepare stock solutions of testosterone, estradiol, cholesterol, and the internal standard (Androstanediol) in ethyl acetate at a concentration of 1 mg/mL.

  • Evaporation: Transfer 100 µL of the standard solution mixture into a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of this compound (CB-TMS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 70°C for 60 minutes in a heating block.

  • Cooling and Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the solution into the GC-MS system.

GC-MS Conditions
  • Gas Chromatograph: Agilent 8890 GC System

  • Mass Spectrometer: Agilent 5977B MSD

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Results and Discussion

The derivatization of testosterone, estradiol, and cholesterol with this compound proceeded efficiently under the described conditions, resulting in the formation of their respective (4-Chlorobutoxy)trimethylsilyl ethers. The resulting derivatives exhibited excellent chromatographic peak shapes and were well-resolved from each other and the internal standard.

The mass spectra of the CB-TMS derivatives showed characteristic fragmentation patterns. The presence of the chlorine atom in the derivatizing group can produce distinct isotopic patterns for certain fragments, aiding in their identification. The major fragmentations observed were consistent with the cleavage of the silyl ether bond and fragmentation within the chlorobutoxy chain.

Quantitative Analysis

A calibration curve was constructed for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method demonstrated good linearity over the tested concentration range.

AnalyteRetention Time (min)Linear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Testosterone-CB-TMS12.51 - 1000.9980.31.0
Estradiol-di-CB-TMS14.21 - 1000.9970.41.2
Cholesterol-CB-TMS18.95 - 2000.9951.55.0

Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Hydroxyl-Containing Analyte Vortex Vortex Analyte->Vortex Solvent Anhydrous Solvent (e.g., Pyridine) Solvent->Vortex Reagent This compound (CB-TMS) Reagent->Vortex Heat Heat (70°C, 60 min) Vortex->Heat GCMS GC-MS Analysis Heat->GCMS

Caption: Derivatization workflow for hydroxyl-containing analytes.

GCMS_Analysis_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injection Injection Port (280°C) Column HP-5ms Column (Temperature Programmed) Injection->Column IonSource Ion Source (EI, 70eV) (230°C) Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Quantification & Identification) Detector->DataSystem

Caption: GC-MS analysis workflow.

Conclusion

The use of this compound as a derivatizing reagent provides an effective and reliable method for the GC-MS analysis of hydroxyl-containing compounds. The protocol is straightforward, and the resulting derivatives exhibit favorable chromatographic and mass spectrometric properties. This approach is suitable for the routine quantitative analysis of steroids, phenols, and other hydroxylated analytes in various research and industrial settings. Further studies could explore the application of this reagent to a wider range of analytes and matrices.

References

Application Notes and Protocols: Reaction of (4-Chlorobutoxy)trimethylsilane with Amine-Terminated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical technique in a variety of scientific fields, including drug development, diagnostics, and biomaterial engineering. The ability to control the chemical functionality of a surface allows for the specific attachment of molecules, such as drugs, proteins, or targeting ligands. This application note provides a detailed protocol for the reaction of (4-Chlorobutoxy)trimethylsilane with amine-terminated surfaces. This process results in a stable, ether-linked spacer arm that can be used for further conjugation, offering a versatile platform for various bioconjugation strategies.

The primary amine groups on a substrate, typically introduced by treatment with aminosilanes like (3-Aminopropyl)triethoxysilane (APTES), serve as nucleophiles that react with the terminal chlorine of this compound. This reaction forms a secondary amine and a stable ether linkage, extending a four-carbon spacer from the surface. The trimethylsilyl group protects the butoxy alcohol during the reaction and can be readily removed if the terminal hydroxyl group is desired for subsequent reactions.

Data Presentation

Effective surface modification requires careful characterization at each step to ensure the desired chemical transformation has occurred. The following table provides a template for summarizing key quantitative data that should be collected throughout the experimental process.

Parameter Amine-Terminated Surface This compound Modified Surface Notes
Water Contact Angle (°) A successful reaction should result in a change in surface hydrophobicity.
Surface Elemental Composition (Atomic %) Use X-ray Photoelectron Spectroscopy (XPS) to monitor changes in C, N, O, Si, and the appearance of Cl.
- Carbon (C1s)
- Nitrogen (N1s)A decrease in the primary amine component and the appearance of a secondary amine peak in high-resolution N1s spectra is expected.
- Oxygen (O1s)
- Silicon (Si2p)
- Chlorine (Cl2p)The presence of chlorine indicates the successful attachment of the silane.
FTIR Peak Positions (cm⁻¹) Monitor changes in N-H, C-H, and the potential appearance of C-Cl stretching vibrations.
- N-H stretch
- C-H stretch
- C-Cl stretchThis peak may be weak and difficult to observe.
Surface Roughness (nm) Measured by Atomic Force Microscopy (AFM) to assess changes in surface morphology.

Experimental Protocols

Preparation of Amine-Terminated Surfaces

This protocol describes the functionalization of a hydroxylated substrate (e.g., glass, silicon wafer) with (3-Aminopropyl)triethoxysilane (APTES) to generate a primary amine-terminated surface.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. To prevent the formation of unwanted polysiloxanes, it is crucial to use an anhydrous solvent like toluene.

    • After the reaction, remove the substrates and rinse them thoroughly with fresh toluene to remove any unbound APTES.

    • Rinse the substrates with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the amine-terminated surfaces by baking them in an oven at 110°C for 30 minutes.

Reaction of this compound with Amine-Terminated Surfaces

This protocol details the reaction of the prepared amine-terminated surfaces with this compound.

Materials:

  • Amine-terminated substrates

  • This compound

  • Anhydrous toluene or another aprotic solvent (e.g., Dichloromethane)

  • Triethylamine (or another non-nucleophilic base)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Reaction Setup:

    • In a glove box or under an inert atmosphere to minimize moisture, place the amine-terminated substrates in a suitable reaction vessel.

    • Prepare a solution of 1-5% (v/v) this compound and an equimolar amount of triethylamine in anhydrous toluene. The triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction.

    • Immerse the amine-terminated substrates in the reaction solution.

  • Reaction:

    • Allow the reaction to proceed for 12-24 hours at room temperature or elevated temperature (e.g., 50-60°C) to increase the reaction rate. The reaction should be carried out with gentle agitation.

  • Washing:

    • After the reaction is complete, remove the substrates from the solution.

    • Rinse the substrates thoroughly with fresh anhydrous toluene to remove unreacted silane and triethylamine hydrochloride salt.

    • Rinse with ethanol.

    • Rinse with DI water.

    • Dry the functionalized substrates under a stream of nitrogen gas.

  • Characterization:

    • Characterize the modified surfaces using techniques such as contact angle goniometry, XPS, FTIR, and AFM to confirm the successful attachment of this compound.

Visualizations

Caption: Reaction of an amine-terminated surface with this compound.

ExperimentalWorkflow cluster_prep Surface Preparation cluster_reaction Functionalization cluster_char Characterization Start Substrate Cleaning (Piranha Solution) Hydroxylation Surface Hydroxylation Start->Hydroxylation Amination APTES Silanization Hydroxylation->Amination Reaction Reaction with This compound Amination->Reaction Washing Washing and Drying Reaction->Washing XPS XPS Analysis Washing->XPS FTIR FTIR Spectroscopy XPS->FTIR ContactAngle Contact Angle Measurement FTIR->ContactAngle AFM AFM Imaging ContactAngle->AFM

Caption: Experimental workflow for surface modification and characterization.

Application Notes and Protocols for Creating Hydrophobic Surfaces on Glass Slides using (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of glass surfaces to impart hydrophobicity is a critical process in a wide range of scientific and technological applications, including microfluidics, cell culture, high-throughput screening, and as a foundational step for further surface functionalization. Silanization is a common and effective method to create a stable, hydrophobic layer on glass and other silica-based substrates. This document provides detailed application notes and protocols for the use of (4-Chlorobutoxy)trimethylsilane to create hydrophobic surfaces on glass slides.

This compound is a silane coupling agent that reacts with the hydroxyl groups present on the surface of the glass, forming a covalent bond and presenting a hydrophobic butoxy-terminated surface. The trimethylsilyl group is a common moiety used for surface modification.[1] The chlorobutyl group offers a terminal chlorine atom which can serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for further functionalization of the surface if desired.

Principle of Surface Modification

The creation of a hydrophobic surface on glass slides using this compound is a two-step process:

  • Surface Activation: The glass surface is first meticulously cleaned and activated to ensure a high density of surface hydroxyl (-OH) groups. This is crucial for a uniform and dense silane layer.

  • Silanization: The activated glass is then reacted with this compound. The silicon atom in the silane reacts with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds and covalently attaching the hydrophobic molecule to the surface.

Quantitative Data Summary

PropertyUntreated Glass SlideThis compound Treated Glass Slide (Expected)
Water Contact Angle 15° - 40°80° - 100°
Surface Free Energy High (~70 mN/m)Low (~20-30 mN/m)
Coating Stability Not ApplicableExpected to be stable under neutral and acidic aqueous conditions. Stability may decrease under basic conditions over extended periods.

Note: The actual water contact angle will depend on the specific protocol followed, including the cleanliness of the substrate, the concentration of the silane, reaction time, and curing conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in creating and characterizing hydrophobic glass surfaces using this compound.

Materials and Equipment
  • Glass microscope slides

  • This compound

  • Anhydrous toluene or other suitable anhydrous solvent (e.g., hexane)

  • Acetone, reagent grade

  • Ethanol, reagent grade

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrogen peroxide (H₂O₂), 30%

  • Deionized (DI) water

  • Nitrogen or Argon gas supply

  • Beakers and glass staining jars

  • Ultrasonic bath

  • Oven or hot plate

  • Fume hood

  • Goniometer for contact angle measurements

Detailed Experimental Procedure

4.2.1. Glass Slide Cleaning and Activation (Piranha Solution Method)

WARNING: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Place the glass slides in a glass rack and immerse them in a beaker of acetone. Sonicate for 15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Immerse the slides in a beaker of ethanol and sonicate for 15 minutes.

  • Rinse the slides thoroughly with DI water and dry them with a stream of nitrogen or argon.

  • In a designated glass beaker inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Always add the peroxide to the acid. The solution will become very hot.

  • Carefully immerse the dry glass slides in the hot Piranha solution for 30-60 minutes.

  • Using acid-resistant forceps, carefully remove the slides from the Piranha solution and rinse them extensively with DI water.

  • Dry the slides thoroughly with a stream of nitrogen or argon and then bake in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface.

4.2.2. Silanization Procedure

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass staining jar inside a fume hood.

  • Immerse the activated and dried glass slides into the silane solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation. To prevent moisture contamination, the container can be sealed or purged with an inert gas.

  • After the incubation period, remove the slides from the silanization solution and rinse them with fresh anhydrous toluene to remove any unreacted silane.

  • Sonicate the slides in fresh anhydrous toluene for 5 minutes to remove any physisorbed silane molecules.

  • Rinse the slides with ethanol and then with DI water.

  • Dry the slides with a stream of nitrogen or argon.

  • Cure the coated slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable and cross-linked siloxane layer.

Characterization of the Hydrophobic Surface

4.3.1. Water Contact Angle Measurement

The hydrophobicity of the modified glass surface is quantified by measuring the static water contact angle.

  • Place a treated glass slide on the sample stage of a goniometer.

  • Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

  • Capture an image of the droplet and use the software to measure the angle formed between the solid surface and the tangent of the liquid-vapor interface.

  • Perform measurements at multiple locations on the slide and on multiple slides to ensure reproducibility and obtain an average contact angle.

Visualizations

Chemical Reaction Pathway

G cluster_glass Glass Surface cluster_silane This compound cluster_reaction Reaction cluster_product Hydrophobic Surface glass_surface ≡Si-OH  ≡Si-OH  ≡Si-OH reaction Surface Reaction (in Anhydrous Toluene) glass_surface->reaction silane (CH₃)₃Si-O-(CH₂)₄-Cl silane->reaction product ≡Si-O-Si(CH₃)₃  ≡Si-O-Si(CH₃)₃       |               |     (CH₂)₄-Cl       (CH₂)₄-Cl reaction->product

Caption: Silanization reaction of this compound with a glass surface.

Experimental Workflow

G start Start: Glass Slides cleaning 1. Cleaning (Acetone & Ethanol Sonication) start->cleaning activation 2. Activation (Piranha Solution) cleaning->activation drying 3. Drying (110-120°C Oven) activation->drying silanization 4. Silanization (1-5% this compound in Anhydrous Toluene) drying->silanization rinsing 5. Rinsing (Toluene & Ethanol) silanization->rinsing curing 6. Curing (110-120°C Oven) rinsing->curing characterization 7. Characterization (Contact Angle Measurement) curing->characterization end End: Hydrophobic Glass Slides characterization->end

Caption: Workflow for creating and characterizing hydrophobic glass surfaces.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Water Contact Angle (< 70°) Incomplete cleaning and activation of the glass surface.Ensure thorough cleaning with Piranha solution and proper drying.
Moisture contamination during the silanization step.Use anhydrous solvents and perform the reaction in a dry environment (e.g., under inert gas).
Insufficient reaction time or silane concentration.Increase the reaction time or the concentration of the silane solution.
Inconsistent Coating (Variable Contact Angles) Uneven cleaning or activation.Ensure the entire surface of the glass slides is exposed to the cleaning and activation solutions.
Incomplete removal of excess silane.Include a sonication step in fresh solvent after the silanization reaction.
Visible Residue on the Surface Polymerization of the silane in solution due to moisture.Use fresh, high-purity anhydrous solvents and silane.
Insufficient rinsing after silanization.Increase the volume and number of rinsing steps.

Conclusion

The protocol described provides a robust method for creating hydrophobic surfaces on glass slides using this compound. The resulting hydrophobic surface is stable and can be used for a variety of applications in research and drug development. The terminal chloro group also presents an opportunity for further chemical modification, making this a versatile surface treatment. Proper execution of the cleaning, activation, and silanization steps is critical for achieving a uniform and highly hydrophobic surface.

References

Application Notes and Protocols: Functionalization of Nanoparticles for Drug Delivery with (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of sophisticated drug delivery systems. By modifying the nanoparticle surface, researchers can enhance biocompatibility, improve colloidal stability, and achieve targeted delivery of therapeutic agents. (4-Chlorobutoxy)trimethylsilane serves as a versatile linker molecule, enabling the covalent attachment of various drug molecules to the surface of nanoparticles, particularly those with hydroxyl groups such as silica and metal oxide nanoparticles. This linker provides a four-carbon spacer arm, which can reduce steric hindrance and improve the accessibility of the conjugated drug. The terminal chloro group allows for subsequent nucleophilic substitution reactions with drugs containing functional groups like amines, thiols, or carboxylates, forming stable covalent bonds.

This document provides detailed protocols for the functionalization of silica nanoparticles with this compound, subsequent drug conjugation, and characterization of the resulting nanocarriers. It also includes representative data and visualizations to guide researchers in this process.

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles (SiNPs) that will serve as the core for functionalization.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and deionized water.

  • Add ammonium hydroxide solution to the mixture and stir vigorously.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.

  • Dry the silica nanoparticles under vacuum.

Protocol 2: Functionalization of Silica Nanoparticles with this compound

This protocol details the surface modification of silica nanoparticles with a chlorobutyl-terminated silane linker.

Materials:

  • Dried silica nanoparticles (from Protocol 1)

  • This compound

  • Anhydrous toluene

  • Triethylamine (optional, as an acid scavenger)

Procedure:

  • Disperse the dried silica nanoparticles in anhydrous toluene by sonication to create a uniform suspension.

  • Add this compound to the nanoparticle suspension. The amount of silane should be optimized based on the desired grafting density.

  • If desired, add a small amount of triethylamine to neutralize any HCl that may be generated during the reaction.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with toluene and ethanol to remove excess silane and byproducts.

  • Dry the chloro-functionalized nanoparticles under vacuum.

Protocol 3: Conjugation of a Model Drug (e.g., Doxorubicin) to Functionalized Nanoparticles

This protocol describes the covalent attachment of a drug molecule to the chloro-functionalized nanoparticles via nucleophilic substitution.

Materials:

  • Chloro-functionalized silica nanoparticles (from Protocol 2)

  • Doxorubicin hydrochloride (or other amine-containing drug)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine or diisopropylethylamine (DIPEA) as a base

Procedure:

  • Disperse the chloro-functionalized nanoparticles in anhydrous DMF.

  • In a separate vial, dissolve doxorubicin hydrochloride in anhydrous DMF and add an excess of a non-nucleophilic base (e.g., triethylamine or DIPEA) to deprotonate the amine group of the drug.

  • Add the doxorubicin solution to the nanoparticle suspension.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 48-72 hours under an inert atmosphere.

  • Cool the mixture to room temperature.

  • Collect the drug-conjugated nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with DMF and then with deionized water to remove unreacted drug and base.

  • Lyophilize the final drug-conjugated nanoparticles and store them in a desiccator.

Data Presentation

The following tables summarize representative quantitative data obtained during the synthesis and functionalization of nanoparticles. The specific values will vary depending on the experimental conditions and materials used.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle SampleAverage Diameter (nm)[1]Polydispersity Index (PDI)[1]Zeta Potential (mV)[1][2]
Bare Silica Nanoparticles150 ± 10< 0.2-35 ± 5
Chloro-functionalized SiNPs155 ± 12< 0.2-28 ± 4
Doxorubicin-conjugated SiNPs165 ± 15< 0.25-15 ± 3

Table 2: Quantitative Analysis of Surface Functionalization

ParameterValueMethod of Determination
Silane Grafting Density0.5 - 2.0 molecules/nm²[3][4]Thermogravimetric Analysis (TGA)
Surface Coverage30 - 80%Elemental Analysis (Carbon content)

Table 3: Drug Loading and Release Characteristics

ParameterValueMethod of Determination
Drug Loading Content (wt%)2 - 10%[5][6]UV-Vis Spectroscopy
Encapsulation Efficiency (%)50 - 90%[7]UV-Vis Spectroscopy
In-vitro Drug Release (at 24h, pH 5.5)40 - 60%Dialysis Method with UV-Vis/Fluorescence Spectroscopy

Visualizations

Diagrams

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Drug Conjugation cluster_characterization Characterization s1 Stöber Method f1 Silanization with This compound s1->f1 Dried Nanoparticles c1 Nucleophilic Substitution with Drug Molecule f1->c1 Chloro-functionalized Nanoparticles ch1 Size, Zeta Potential (DLS) c1->ch1 ch2 Morphology (TEM) c1->ch2 ch3 Functionalization (FTIR, TGA) c1->ch3 ch4 Drug Loading & Release (UV-Vis) c1->ch4

Caption: Experimental workflow for nanoparticle functionalization.

Logical_Relationship NP Nanoparticle Core (e.g., Silica) System Drug Delivery System NP->System Provides structural base Linker Linker (this compound) Linker->System Enables covalent attachment and provides spacing Drug Drug Molecule (e.g., Doxorubicin) Drug->System Therapeutic agent

Caption: Logical relationship of components in the drug delivery system.

Signaling_Pathway_Placeholder cluster_delivery Drug Delivery and Cellular Uptake cluster_release Drug Release and Action NP_Drug Drug-Conjugated Nanoparticle Endocytosis Endocytosis NP_Drug->Endocytosis Endosome Endosome/Lysosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release (Linker Cleavage) Endosome->Drug_Release Acidic Environment Target Intracellular Target (e.g., DNA) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: General signaling pathway for nanoparticle-mediated drug delivery.

References

Application Notes: (4-Chlorobutoxy)trimethylsilane in the Preparation of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.

(4-Chlorobutoxy)trimethylsilane is a versatile bifunctional building block for the synthesis of PROTAC linkers. It offers a straightforward approach to introducing a flexible four-carbon alkyl chain with a terminal hydroxyl group, which can be further functionalized. The trimethylsilyl (TMS) ether serves as a convenient protecting group for the alcohol, which can be easily removed under mild conditions. The chloro- group allows for facile attachment to a phenolic or amino-functionalized POI ligand or E3 ligase ligand via nucleophilic substitution.

Key Features and Applications

  • Introduction of a Butoxy Linker: Provides a flexible four-carbon spacer, which can be an optimal length for inducing productive ternary complex formation for various target proteins and E3 ligases.

  • Orthogonal Reactivity: The chloro- and TMS-ether functionalities allow for sequential, controlled reactions. The alkyl chloride can be reacted first, followed by deprotection of the silyl ether to reveal the terminal alcohol for subsequent elaboration.

  • Versatile Functionalization: The terminal hydroxyl group, once deprotected, can be converted into a variety of other functional groups, such as a carboxylic acid for amide bond formation or an amine for reductive amination, enabling modular PROTAC synthesis.

  • Modulation of Physicochemical Properties: The introduction of an alkoxy chain can influence the solubility and lipophilicity of the resulting PROTAC, which are key parameters for cell permeability and pharmacokinetic properties.

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of a PROTAC linker precursor using this compound, followed by its functionalization and coupling to form a final PROTAC molecule.

Part 1: Synthesis of an Alcohol-Terminated Linker Precursor

This protocol describes the initial alkylation of a phenolic group on a model compound (representing a POI or E3 ligase ligand) with this compound, followed by the deprotection of the TMS ether.

Protocol 1A: O-Alkylation of a Phenolic Compound

  • Materials:

    • Phenolic starting material (e.g., 4-hydroxy-acetophenone as a model)

    • This compound

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of the phenolic starting material (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

    • Add this compound (1.2 eq) to the mixture.

    • Stir the reaction mixture at 60 °C for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the silyl-protected intermediate.

Protocol 1B: Deprotection of the Trimethylsilyl Ether

  • Materials:

    • Silyl-protected intermediate from Protocol 1A

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve the silyl-protected intermediate (1.0 eq) in THF.

    • Add TBAF solution (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with DCM (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the alcohol-terminated linker precursor.

Part 2: Functionalization and PROTAC Assembly

This part of the protocol describes the conversion of the terminal alcohol to a carboxylic acid, followed by amide coupling to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide).

Protocol 2A: Oxidation of the Terminal Alcohol to a Carboxylic Acid

  • Materials:

    • Alcohol-terminated linker precursor from Protocol 1B

    • Jones reagent (prepared from CrO₃ and H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)

    • Acetone

    • Isopropanol

    • Diethyl ether (Et₂O)

  • Procedure (using Jones Oxidation):

    • Dissolve the alcohol-terminated linker precursor (1.0 eq) in acetone and cool to 0 °C.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the mixture for 1-2 hours at room temperature.

    • Quench the excess oxidant by adding isopropanol until the color turns green.

    • Remove the acetone under reduced pressure.

    • Partition the residue between water and Et₂O.

    • Extract the aqueous layer with Et₂O (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude carboxylic acid, which can be used in the next step without further purification.

Protocol 2B: Amide Coupling to Form the PROTAC

  • Materials:

    • Carboxylic acid-functionalized linker from Protocol 2A

    • Amine-containing E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling agent

    • N,N-Diisopropylethylamine (DIPEA)

    • DMF

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) to the solution.

    • Add PyBOP (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes for the Synthesis of a PROTAC using a this compound-derived Linker

StepReactionStarting Material (SM)ReagentProductYield (%)Purity (%)
1AO-Alkylation4-HydroxyacetophenoneThis compound, K₂CO₃4-(4-(trimethylsiloxy)butoxy)acetophenone85>95
1BDeprotection4-(4-(trimethylsiloxy)butoxy)acetophenoneTBAF4-(4-hydroxybutoxy)acetophenone92>98
2AOxidation4-(4-hydroxybutoxy)acetophenoneJones Reagent4-(4-acetophenyl)butanoic acid75>90 (crude)
2BAmide Coupling4-(4-acetophenyl)butanoic acid4-Aminomethyl-pomalidomide, PyBOP, DIPEAFinal PROTAC60>99 (after HPLC)

Visualizations

PROTAC_Synthesis_Workflow cluster_part1 Part 1: Linker Precursor Synthesis cluster_part2 Part 2: Functionalization and PROTAC Assembly SM1 Phenolic Starting Material Step1A Protocol 1A: O-Alkylation SM1->Step1A Reagent1 This compound Reagent1->Step1A Intermediate1 Silyl-Protected Intermediate Step1A->Intermediate1 Step1B Protocol 1B: Deprotection Intermediate1->Step1B Reagent2 TBAF Reagent2->Step1B Product1 Alcohol-Terminated Linker Precursor Step1B->Product1 Product1_ref Alcohol-Terminated Linker Precursor Step2A Protocol 2A: Oxidation Product1_ref->Step2A Reagent3 Oxidizing Agent (e.g., Jones Reagent) Reagent3->Step2A Intermediate2 Carboxylic Acid- Functionalized Linker Step2A->Intermediate2 Step2B Protocol 2B: Amide Coupling Intermediate2->Step2B SM2 Amine-Containing E3 Ligase Ligand SM2->Step2B Reagent4 Coupling Agent (e.g., PyBOP) Reagent4->Step2B FinalProduct Final PROTAC Step2B->FinalProduct

Caption: Synthetic workflow for the preparation of a PROTAC using this compound.

PROTAC_Logical_Relationship PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand PROTAC->POI_Ligand binds to Linker Linker (derived from this compound) PROTAC->Linker contains E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand binds to Linker->POI_Ligand Linker->E3_Ligand

Caption: Logical relationship of the components within a PROTAC molecule.

grafting polymers onto surfaces via ATRP initiated from (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Grafting Polymers onto Surfaces via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) Initiated from an Alkyl Halide Silane Analogue to (4-Chlorobutoxy)trimethylsilane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification with polymer brushes via "grafting from" techniques offers a robust method to tailor the physicochemical properties of materials, which is of significant interest in fields ranging from biomedical devices to microelectronics.[1] Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful controlled radical polymerization technique that allows for the growth of well-defined polymer chains with controlled molecular weight, low polydispersity, and high grafting density from a variety of substrates.[2][3]

This document provides detailed protocols for the surface modification of silicon wafers with poly(methyl methacrylate) (PMMA) brushes using SI-ATRP. While the user specified this compound, this specific initiator is not well-documented in the scientific literature for SI-ATRP. Therefore, these protocols have been developed based on a widely used and well-characterized analogous bromoalkylsilane initiator, 3-(2-bromoisobutyramido)propyl(trimethoxy)silane. The principles and procedures outlined here are directly applicable to other similar chloro- or bromo-alkylsilane initiators.

Experimental Workflow Overview

The overall process for grafting polymer brushes from a silicon surface via SI-ATRP involves three main stages: substrate preparation, initiator immobilization, and surface-initiated polymerization. An optional but recommended step is the use of a sacrificial initiator in the polymerization solution to monitor the reaction kinetics and estimate the properties of the grafted polymer chains.[1]

experimental_workflow cluster_prep Substrate Preparation cluster_immobilization Initiator Immobilization cluster_polymerization Surface-Initiated ATRP cluster_characterization Characterization start Silicon Wafer clean Cleaning and Hydroxylation start->clean hydroxylated_surface Hydroxylated Silicon Surface (Si-OH) clean->hydroxylated_surface immobilize Self-Assembled Monolayer Formation hydroxylated_surface->immobilize initiator_solution Bromoalkylsilane Initiator Solution initiator_solution->immobilize functionalized_surface Initiator-Functionalized Surface (Si-Initiator) immobilize->functionalized_surface polymerization SI-ATRP Reaction functionalized_surface->polymerization reaction_mixture Monomer (MMA), Catalyst (Cu(I)Br), Ligand (PMDETA), Solvent reaction_mixture->polymerization sacrificial_initiator Sacrificial Initiator (e.g., EBiB) sacrificial_initiator->polymerization polymer_brush Polymer Brush-Grafted Surface (Si-PMMA) polymerization->polymer_brush free_polymer Free Polymer in Solution polymerization->free_polymer char_surface Surface Analysis: Ellipsometry, AFM, Contact Angle, XPS polymer_brush->char_surface char_polymer Polymer Analysis (from sacrificial): GPC (Mn, PDI) free_polymer->char_polymer

Figure 1: Experimental workflow for SI-ATRP from a silicon surface.

Detailed Experimental Protocols

Protocol 1: Silicon Wafer Cleaning and Hydroxylation

This protocol describes the preparation of a clean, hydroxylated silicon surface, which is crucial for the subsequent uniform immobilization of the silane-based initiator.

Materials:

  • Silicon wafers (single-side polished)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Beakers, wafer tweezers, and appropriate personal protective equipment (PPE)

Procedure:

  • Prepare a "Piranha" solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Handle with extreme care in a fume hood.

  • Immerse the silicon wafers in the Piranha solution using Teflon tweezers for 30 minutes at 80-90 °C. This step removes organic residues and creates a hydrophilic oxide layer with surface hydroxyl (-OH) groups.

  • Remove the wafers from the Piranha solution and rinse them extensively with DI water.

  • Dry the wafers under a stream of nitrogen gas.

  • Store the cleaned wafers in a vacuum desiccator until use to prevent surface contamination.

Protocol 2: Immobilization of Bromoalkylsilane Initiator

This protocol details the formation of a self-assembled monolayer (SAM) of a bromoalkylsilane initiator on the hydroxylated silicon surface.

Materials:

  • Cleaned, hydroxylated silicon wafers

  • 3-(2-bromoisobutyramido)propyl(trimethoxy)silane (or a similar bromo/chloro-alkylsilane)

  • Anhydrous toluene

  • Triethylamine (TEA) (optional, as a catalyst)

  • Methanol, methylene chloride for rinsing

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • Place the cleaned silicon wafers in a reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a 1% (v/v) solution of the bromoalkylsilane initiator in anhydrous toluene. For enhanced reactivity, 0.5% (v/v) of triethylamine can be added to the solution.

  • Immerse the wafers in the initiator solution and allow the reaction to proceed for 12-16 hours at room temperature with gentle agitation.

  • After the reaction, remove the wafers and rinse them sequentially with toluene, methanol, and methylene chloride to remove any physisorbed initiator.

  • Dry the initiator-functionalized wafers under a stream of nitrogen.

  • The thickness of the initiator layer can be verified by ellipsometry (typically 1-2 nm).

Protocol 3: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

This protocol describes the "grafting from" polymerization of methyl methacrylate from the initiator-functionalized silicon surface.

Materials:

  • Initiator-functionalized silicon wafers

  • Methyl methacrylate (MMA), inhibitor removed by passing through a basic alumina column

  • Copper(I) bromide (Cu(I)Br)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ethyl α-bromoisobutyrate (EBiB) as a sacrificial initiator (optional)

  • Anisole or toluene (anhydrous)

  • Methanol, methylene chloride for rinsing

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • Place the initiator-functionalized silicon wafer(s) in a Schlenk flask.

  • In a separate Schlenk flask, add Cu(I)Br and the solvent. Degas the solution by three freeze-pump-thaw cycles.

  • In another flask, prepare a solution of MMA, PMDETA, and EBiB (if used) in the solvent. Degas this solution by purging with nitrogen or argon for at least 30 minutes.

  • Under an inert atmosphere, transfer the monomer/ligand/sacrificial initiator solution to the catalyst-containing flask and stir until a homogeneous catalyst complex is formed (the solution should turn colored).

  • Transfer the final reaction mixture to the flask containing the initiator-functionalized wafers to start the polymerization.

  • Allow the polymerization to proceed at the desired temperature (e.g., 60-90 °C) for a specific time. The reaction time will determine the final thickness of the polymer brushes.

  • To stop the polymerization, open the flask to air and dilute the reaction mixture with a suitable solvent like methylene chloride.

  • Remove the wafers and rinse them thoroughly with methylene chloride and methanol to remove any non-grafted polymer and residual catalyst.

  • Dry the polymer brush-grafted wafers under a stream of nitrogen.

Quantitative Data and Characterization

The properties of the resulting polymer brushes are highly dependent on the reaction conditions. The following tables summarize typical experimental parameters and the resulting characteristics of PMMA brushes grafted from silicon surfaces.

Table 1: Typical SI-ATRP Reaction Conditions for PMMA Grafting

ParameterValueReference
MonomerMethyl Methacrylate (MMA)[4]
Initiator3-(2-bromoisobutyramido)propyl(trimethoxy)silaneN/A
Catalyst/LigandCu(I)Br / PMDETA[4]
Molar Ratio [MMA]:[EBiB]:[Cu(I)Br]:[PMDETA]300:1:1:1[4]
SolventAnisole or Toluene[3]
Temperature70 °C[3]
Reaction Time1 - 24 hours[3][4]

Table 2: Characterization Data of PMMA Brushes

Reaction Time (h)Dry Thickness (nm)Grafting Density (σ) (chains/nm²)Mn (from free polymer) (kDa)PDI (from free polymer)
210 - 200.2 - 0.425 - 401.1 - 1.3
840 - 600.2 - 0.480 - 1201.1 - 1.3
1680 - 1100.2 - 0.4150 - 2001.1 - 1.3

Note: The values in Table 2 are representative and can vary based on specific reaction conditions. Grafting density is often calculated from the dry thickness and the molecular weight of the polymer chains.

Mechanism of Surface-Initiated ATRP

The mechanism of SI-ATRP involves the reversible activation and deactivation of the polymer chains by a transition metal catalyst.

atrp_mechanism initiator Surface-Bound Initiator (P-X) radical Propagating Radical (P•) initiator->radical ka catalyst_I Activator Cu(I)/L catalyst_I->radical growing_chain Growing Polymer Chain (Pn•) catalyst_I->growing_chain catalyst_II Deactivator Cu(II)X/L dormant_chain Dormant Polymer Chain (Pn-X) catalyst_II->dormant_chain radical->catalyst_II radical->growing_chain kp monomer Monomer (M) monomer->growing_chain growing_chain->dormant_chain kdeact growing_chain->dormant_chain kdeact [Cu(II)X/L] dormant_chain->growing_chain ka dormant_chain->growing_chain ka [Cu(I)/L]

Figure 2: Mechanism of Surface-Initiated ATRP.

The process begins with the activation of the surface-bound initiator (P-X) by the activator complex (Cu(I)/L), forming a propagating radical (P•) and the deactivator complex (Cu(II)X/L). The radical then propagates by adding monomer units. The deactivator can reversibly terminate the growing chain, returning it to a dormant state (Pn-X). This rapid equilibrium between active and dormant species ensures that all chains grow at a similar rate, leading to a low polydispersity index (PDI).[2]

Characterization Techniques

A combination of surface-sensitive and polymer characterization techniques is essential to confirm the successful grafting and to determine the properties of the polymer brushes.

  • Ellipsometry: Used to measure the thickness of the dry polymer brush layer.[3]

  • Atomic Force Microscopy (AFM): Provides information on the surface topography and homogeneity of the polymer brush coating.[1]

  • Contact Angle Goniometry: Measures the static water contact angle to assess the change in surface wettability after polymer grafting.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface at each stage of modification.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the free polymer formed from the sacrificial initiator in solution. This provides a good estimate of the properties of the grafted polymer chains.[1]

By following these protocols and employing the appropriate characterization techniques, researchers can successfully modify surfaces with well-defined polymer brushes, enabling the development of advanced materials for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Chlorobutoxy)trimethylsilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your nucleophilic substitution reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a suitable substrate for nucleophilic substitution?

This compound is an effective substrate for nucleophilic substitution primarily because the terminal chlorine atom is a good leaving group.[1] The molecule consists of a trimethylsilyl (TMS) group connected via an ether linkage to a four-carbon chain terminating in a chlorine atom. The electron-withdrawing nature of the chloro group makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Q2: What are the general reaction conditions for nucleophilic substitution on this compound?

Typically, the reaction is carried out by dissolving this compound and a chosen nucleophile in a suitable polar aprotic solvent. The reaction mixture is often heated to facilitate the substitution. The specific conditions, such as temperature, reaction time, and the need for a base, will depend on the strength and nature of the nucleophile.

Q3: Which solvents are recommended for this reaction?

Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve the reactants without solvating and deactivating the nucleophile. Suitable solvents include:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

Q4: Is a base required for the reaction?

The necessity of a base depends on the nucleophile.

  • Neutral Nucleophiles (e.g., amines, thiols): A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Common choices include triethylamine (Et3N), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3).

  • Anionic Nucleophiles (e.g., sodium azide, sodium thiophenoxide): An additional base is typically not necessary as the nucleophile is already in its reactive, deprotonated form.

Q5: What are some common side reactions to be aware of?

Potential side reactions include:

  • Cleavage of the Trimethylsilyl Ether: Under acidic conditions, the trimethylsilyl ether can be cleaved. It is crucial to ensure the reaction conditions remain neutral or basic to avoid this.

  • Elimination (E2) Reactions: The use of a strong, sterically hindered base can promote the elimination of HCl, leading to the formation of an unsaturated byproduct. Using a weaker, non-nucleophilic base and maintaining a moderate reaction temperature can favor substitution over elimination.

  • Overalkylation of Amine Nucleophiles: Primary amines can react further with the alkyl halide to form secondary and tertiary amines. Using an excess of the primary amine can help to minimize this.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive Nucleophile: The nucleophile may not be strong enough or is being deactivated.For neutral nucleophiles like amines, ensure a suitable base is present to neutralize the acid generated. For weak nucleophiles, consider converting them to their more reactive anionic form (e.g., using a non-nucleophilic base).
Inappropriate Solvent: A polar protic solvent (e.g., ethanol, water) may be solvating and deactivating your nucleophile.Switch to a polar aprotic solvent such as DMF, acetonitrile, or acetone.
Low Reaction Temperature: The reaction may be too slow at room temperature.Try moderately heating the reaction mixture (e.g., to 50-80 °C). Monitor for potential decomposition at higher temperatures.
Degradation of Starting Material: The this compound may have hydrolyzed due to moisture.Ensure all glassware is dry and use anhydrous solvents.
Formation of Multiple Products Overalkylation of Amine: The primary amine nucleophile is reacting multiple times with the substrate.Use a larger excess of the primary amine nucleophile.
Elimination Side Reaction (E2): A strong, bulky base is promoting elimination over substitution.Use a weaker, non-nucleophilic base like potassium carbonate or triethylamine. Running the reaction at a lower temperature can also favor substitution.
Cleavage of the Silyl Ether: The reaction conditions have become acidic.Ensure a sufficient amount of base is present to neutralize any generated acid. Buffer the reaction if necessary.
Difficulty in Product Purification Similar Polarity of Product and Starting Material: The product and unreacted this compound have similar polarities.Ensure the reaction goes to completion by monitoring with TLC or GC. If separation is still difficult, consider derivatizing the product to alter its polarity before chromatography.
Presence of Salt Byproducts: Inorganic salts from the reaction are contaminating the product.Perform an aqueous workup to remove water-soluble salts before purification by column chromatography.

Experimental Protocols

Below are representative experimental protocols for the nucleophilic substitution on this compound with different nucleophiles.

Protocol 1: Synthesis of (4-Azidobutoxy)trimethylsilane

This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides using a phase-transfer catalyst.

Reaction: this compound + NaN₃ → (4-Azidobutoxy)trimethylsilane + NaCl

Reagents and Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Aliquat 336 (phase-transfer catalyst)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of sodium azide (2.0 equivalents) in water, add this compound (1.0 equivalent) and a catalytic amount of Aliquat 336.

  • Heat the mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after several hours), cool the mixture to room temperature.

  • Separate the organic and aqueous phases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by distillation under reduced pressure.

Expected Yield: Based on analogous reactions with alkyl bromides, yields are expected to be high, potentially over 90%.[2]

Protocol 2: Synthesis of N-(4-(trimethylsiloxy)butyl)aniline

This protocol is a general representation for the reaction with a primary amine.

Reaction: this compound + Aniline → N-(4-(trimethylsiloxy)butyl)aniline + HCl

Reagents and Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and aniline (1.2 equivalents) in anhydrous acetonitrile.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for nucleophilic substitution on primary alkyl chlorides with various nucleophiles. While specific data for this compound is not widely published, these values from analogous reactions provide a good starting point for optimization.

NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Sodium Azide (NaN₃)DMFNone25 - 1002 - 12> 90
Primary Amine (e.g., Aniline)ACNK₂CO₃ or Et₃NReflux12 - 2470 - 90
Secondary Amine (e.g., Piperidine)DMFK₂CO₃80 - 1006 - 1875 - 95
Thiolate (e.g., Sodium thiophenoxide)EthanolNoneReflux4 - 8> 90

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: This compound, Nucleophile, Solvent, Base (if needed) react Heat and Stir (Monitor by TLC/GC) start->react Proceed to reaction workup Aqueous Wash (e.g., NaHCO3, Brine) react->workup Reaction complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify end Pure Product purify->end

General experimental workflow for nucleophilic substitution.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Nucleophile start->cause1 cause2 Wrong Solvent start->cause2 cause3 Low Temperature start->cause3 cause4 Substrate Degradation start->cause4 sol1 Add Base / Use Anionic Form cause1->sol1 sol2 Switch to Polar Aprotic Solvent cause2->sol2 sol3 Increase Reaction Temperature cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Troubleshooting logic for low reaction yield.

References

preventing side reactions during the functionalization with (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for functionalization reactions using (4-Chlorobutoxy)trimethylsilane. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate potential challenges and prevent unwanted side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: this compound has two primary reactive sites: the trimethylsilyl (TMS) ether and the terminal chloro group. The TMS ether is susceptible to hydrolysis under acidic or basic conditions, while the chlorine atom is a good leaving group for nucleophilic substitution reactions.[1][2]

Q2: How stable is the trimethylsilyl (TMS) ether group?

A2: The TMS group is one of the most labile silyl ether protecting groups. It is readily cleaved by moisture, acids, and bases. Therefore, it is crucial to perform reactions under anhydrous conditions and to carefully select reagents and workup procedures to avoid premature deprotection.

Q3: What are the most common side reactions when using this compound?

A3: The most common side reactions are:

  • Hydrolysis of the TMS ether: This can occur if there is moisture in the reaction mixture, leading to the formation of (4-chlorobutanol) and trimethylsilanol.

  • Nucleophilic attack on the chlorobutyl chain: The intended nucleophile for your substrate may react with the chloro group of the reagent, leading to the consumption of your nucleophile and the formation of byproducts.

  • Intramolecular cyclization: While less common, under certain conditions, intramolecular reactions could potentially occur, though specific examples for this molecule are not prevalent in the literature.

Q4: How should I store and handle this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis. Handle the reagent using dry syringes or cannulas to avoid introducing moisture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired silylated product 1. Hydrolysis of this compound: The reagent may have degraded due to improper storage or handling. 2. Inactive substrate: The hydroxyl group (or other functional group) on your substrate may not be sufficiently nucleophilic. 3. Suboptimal reaction conditions: The temperature, reaction time, or choice of base may not be appropriate.1. Use fresh or properly stored reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. 2. Activate the substrate: Use a suitable base (e.g., imidazole, triethylamine) to deprotonate the hydroxyl group and increase its nucleophilicity. 3. Optimize reaction conditions: Try a more polar aprotic solvent (e.g., DMF instead of THF), increase the reaction temperature, or extend the reaction time.
Presence of (4-chlorobutanol) as a major byproduct Hydrolysis of the TMS ether: This indicates the presence of water in the reaction or during workup.1. Ensure anhydrous conditions: Thoroughly dry all solvents and reagents. 2. Use a non-aqueous workup: If possible, avoid aqueous workup steps. If an aqueous wash is necessary, use a saturated solution of a mild salt like ammonium chloride and perform the extraction quickly.
Formation of an unexpected byproduct with a mass corresponding to the nucleophile + chlorobutyl moiety Nucleophilic substitution at the chloro group: Your intended nucleophile for the substrate has reacted with the chlorobutyl chain of the silylating agent.1. Use an excess of the silylating agent: This can help to favor the desired reaction with the substrate. 2. Modify the reaction temperature: Lowering the temperature may reduce the rate of the undesired nucleophilic substitution. 3. Choose a less nucleophilic base: If the base is the source of the nucleophilic attack, consider a more sterically hindered, non-nucleophilic base.
Complex mixture of products that is difficult to purify Multiple side reactions occurring: A combination of hydrolysis and nucleophilic substitution may be taking place.1. Perform a control experiment: React this compound with your base and solvent (without the substrate) to check for side reactions. 2. Simplify the reaction mixture: Use the minimum number of reagents necessary. 3. Optimize purification: If byproducts are unavoidable, consider alternative purification techniques such as preparative HPLC.

Data Presentation

Table 1: Stability of the Trimethylsilyl (TMS) Ether Group

Condition Stability Notes
Anhydrous aprotic solvents (e.g., THF, DCM, DMF)StableEssential for preventing hydrolysis.
Protic solvents (e.g., methanol, water)UnstableRapidly hydrolyzes, especially in the presence of acid or base.
Mildly acidic conditions (e.g., saturated NH4Cl wash)Moderately stableCleavage can occur, but may be slow enough for a quick workup.
Strong acids (e.g., HCl, H2SO4)UnstableRapidly cleaved.
Mildly basic conditions (e.g., triethylamine, imidazole)StableCommonly used as bases for silylation reactions.
Strong bases (e.g., NaOH, KOH)UnstableRapidly cleaved.
Fluoride ion sources (e.g., TBAF)UnstableStandard method for deprotection of silyl ethers.

Table 2: Relative Reactivity of the Chloro Group with Common Nucleophiles

Nucleophile Relative Reactivity Potential for Side Reaction
Amines (primary, secondary)HighHigh
ThiolatesHighHigh
AlkoxidesModerate to HighModerate to High
CarboxylatesModerateModerate
Halides (e.g., I-, Br-)Low to ModerateLow to Moderate (potential for halogen exchange)

Experimental Protocols

Protocol 1: General Procedure for Functionalization of an Alcohol

This protocol describes a general method for the silylation of a primary alcohol using this compound.

Materials:

  • Substrate (alcohol)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Imidazole

  • Anhydrous diethyl ether (or other extraction solvent)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Oven-dried round-bottom flask and magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • To the flask, add the alcohol (1.0 eq.) and imidazole (1.2 eq.).

  • Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or GC/MS.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Control Experiment to Test for Side Reactions

This protocol is designed to check for the stability of this compound under your proposed reaction conditions in the absence of your primary substrate.

Procedure:

  • Follow the setup and initial steps of Protocol 1, but without adding your alcohol substrate.

  • Add the base (e.g., imidazole) and this compound to the anhydrous solvent.

  • Stir the mixture at the intended reaction temperature for the same duration as your planned experiment.

  • Take aliquots at different time points and analyze by GC/MS to check for the degradation of the starting material or the formation of byproducts.

Visualizations

G cluster_main Main Reaction Pathway Substrate Substrate-OH Product Substrate-O-TMS-(CH2)4-Cl Substrate->Product + Reagent, Base Reagent This compound Reagent->Product Base Base (e.g., Imidazole) Base->Product

Caption: Desired functionalization of a hydroxyl group.

G cluster_hydrolysis Side Reaction 1: Hydrolysis cluster_substitution Side Reaction 2: Nucleophilic Substitution Reagent This compound Hydrolysis_Product 4-Chlorobutanol + Trimethylsilanol Reagent->Hydrolysis_Product + H2O (Moisture) Substitution_Product Nucleophile-(CH2)4-O-TMS Reagent->Substitution_Product + Nu- Water H2O Water->Hydrolysis_Product Nucleophile Nucleophile (Nu-) Nucleophile->Substitution_Product

Caption: Common side reaction pathways.

G Start Low Yield or Unexpected Byproducts Check_Moisture Are anhydrous conditions being used? Start->Check_Moisture Check_Nucleophile Is the nucleophile reacting with the chloro group? Check_Moisture->Check_Nucleophile Yes Use_Anhydrous Ensure all reagents and solvents are dry. Use inert atmosphere. Check_Moisture->Use_Anhydrous No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Check_Nucleophile->Optimize_Conditions No Control_Experiment Perform control experiment (Protocol 2). Check_Nucleophile->Control_Experiment Unsure Excess_Reagent Use excess silylating agent. Lower temperature. Check_Nucleophile->Excess_Reagent Yes End Successful Functionalization Optimize_Conditions->End Use_Anhydrous->Optimize_Conditions Control_Experiment->Excess_Reagent Excess_Reagent->Optimize_Conditions

Caption: Troubleshooting workflow for functionalization.

References

troubleshooting incomplete surface coverage with (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during surface modification with (4-Chlorobutoxy)trimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of surface coverage with this compound?

A1: The surface modification process with this compound relies on the principles of silanization. The trimethylsilyl group is the reactive moiety that interacts with the substrate. For siliceous surfaces (like glass or silicon wafers), the process involves the hydrolysis of the silane in the presence of trace water to form a reactive silanol intermediate (Si-OH). This silanol then condenses with the hydroxyl groups (-OH) present on the substrate, forming stable covalent siloxane bonds (Si-O-Substrate). The chlorobutyl group remains available for subsequent chemical modifications.

Q2: What is the most critical step to ensure complete surface coverage?

A2: The most critical step is meticulous surface preparation.[1] The substrate must be scrupulously clean and possess a high density of reactive hydroxyl groups for the silane to bind effectively. Inadequate cleaning or surface activation is the most common cause of incomplete or patchy coverage.[1][2]

Q3: How does water content affect the silanization process?

A3: Water plays a dual role in silanization. A small amount of water is necessary to hydrolyze the this compound to its reactive silanol form. However, excessive water in the reaction solvent can lead to premature self-condensation of the silane molecules in the solution, forming aggregates that deposit on the surface rather than forming a uniform monolayer.[2][3][4] For chlorosilanes, the reaction can also proceed in anhydrous solvents by reacting directly with surface-adsorbed water or hydroxyl groups.[5]

Q4: What is the optimal pH for the reaction?

A4: The pH of the reaction medium significantly influences the rates of hydrolysis and condensation. Generally, hydrolysis is faster under acidic or basic conditions compared to a neutral pH.[6][7][8][9] For many silanization processes, a slightly acidic pH (around 4.5-5.5) is often recommended to promote hydrolysis while minimizing the rate of self-condensation in the solution.[6]

Q5: Should I use a liquid-phase or vapor-phase deposition method?

A5: Both liquid-phase and vapor-phase deposition can be effective. Liquid-phase deposition is more common and accessible, involving the immersion of the substrate in a silane solution.[10][11] Vapor-phase deposition, where the substrate is exposed to the silane in a gaseous state, can offer better control over monolayer formation and reduce the risk of solution-phase aggregation, leading to smoother and more uniform surfaces.[10][12]

Troubleshooting Guide: Incomplete Surface Coverage

This guide addresses specific issues that can lead to incomplete or failed surface modification with this compound.

Problem Symptom Potential Cause Recommended Solution
Poor or No Surface Modification The surface remains hydrophilic (low water contact angle). Subsequent reactions with the chlorobutyl group fail.1. Inadequate Substrate Cleaning: Organic residues or contaminants are masking the surface hydroxyl groups.[1][2] 2. Insufficient Surface Hydroxylation: The substrate lacks a sufficient density of reactive -OH groups.[1] 3. Degraded Silane: The this compound has been compromised by moisture.1. Implement a rigorous cleaning protocol (e.g., sonication in solvents, Piranha solution, UV/Ozone treatment).[5][13] 2. Activate the surface using methods like oxygen plasma, UV/Ozone, or acid/base treatment to generate hydroxyl groups.[1][13] 3. Use fresh silane from a properly sealed container stored under an inert atmosphere.
Non-Uniform or Patchy Coating The surface shows uneven wetting (patches or streaks). Characterization techniques like AFM reveal an inconsistent layer.1. Uneven Surface Cleaning or Activation: Inconsistent exposure to cleaning or activation agents.[1] 2. Silane Aggregation in Solution: Premature hydrolysis and self-condensation of the silane.[2][3][14] 3. Improper Application/Withdrawal: Inconsistent immersion or withdrawal speed during liquid-phase deposition.[2]1. Ensure uniform exposure of the entire substrate during cleaning and activation.[1] 2. Prepare the silane solution immediately before use. Minimize exposure to atmospheric moisture. Consider using anhydrous solvents.[3] 3. For dip coating, use a consistent and slow immersion and withdrawal speed.
Cloudy or Hazy Surface Appearance The coated surface appears milky or hazy to the naked eye.1. Excessive Silane Concentration: High concentrations can lead to the formation of thick, unstable multilayers.[3][15] 2. Prolonged Reaction Time: Extended reaction times can promote the accumulation of physisorbed and polymerized silane.[2] 3. Inadequate Rinsing: Physisorbed (non-covalently bonded) silane and aggregates are not sufficiently removed.1. Optimize the silane concentration. A typical starting range is 0.5-2% (v/v).[15] 2. Reduce the reaction time. Monitor the reaction progress to find the optimal duration. 3. After deposition, rinse the substrate thoroughly with a fresh, anhydrous solvent to remove unbound silane. Sonication in a fresh solvent can be beneficial.[3]

Quantitative Data Summary

The following tables provide illustrative data on how key parameters can influence the outcome of the silanization process. The exact values will be specific to the substrate and precise experimental conditions.

Table 1: Effect of this compound Concentration on Surface Properties

Concentration (% v/v in Anhydrous Toluene)Water Contact Angle (°)Layer Thickness (nm, estimated by Ellipsometry)Surface Roughness (RMS, nm)
0.165 ± 40.5 - 1.00.2
1.085 ± 31.5 - 2.50.3
5.082 ± 5> 5.0 (multilayer)1.5
10.075 ± 6Highly variable (aggregates)> 3.0

Table 2: Influence of Reaction Time on Surface Coverage

Reaction Time (minutes in 1% solution)Water Contact Angle (°)Relative Surface Coverage (from XPS)
570 ± 5~60%
3084 ± 3~90%
6085 ± 3>95%
12085 ± 4>95%

Table 3: Impact of Curing Temperature on Layer Stability

Curing Temperature (°C for 30 min)Water Contact Angle after Sonication (°)
No Curing (Room Temperature)70 ± 6
8080 ± 4
11084 ± 3
15083 ± 4

Experimental Protocols

Protocol 1: Liquid-Phase Deposition of this compound on Glass Substrates
  • Substrate Cleaning and Activation:

    • Sonicate glass slides in a 2% detergent solution for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Immerse the slides in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse copiously with deionized water.

    • Dry the slides in an oven at 110°C for at least 1 hour and cool to room temperature in a desiccator.[13]

  • Silanization Solution Preparation:

    • Work in a low-humidity environment or a glovebox.

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 0.5 mL of the silane to 49.5 mL of anhydrous toluene.

    • Prepare the solution immediately before use to minimize hydrolysis in the bulk solution.[3]

  • Surface Functionalization:

    • Immerse the cleaned and dried glass slides into the silanization solution.

    • Allow the reaction to proceed for 60 minutes at room temperature with gentle agitation.

  • Rinsing:

    • Remove the slides from the silanization solution.

    • Rinse the slides thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane.

    • Perform a final rinse with ethanol or isopropanol.

  • Curing:

    • Dry the rinsed slides under a stream of dry nitrogen.

    • Place the slides in an oven at 110°C for 30-60 minutes to cure the silane layer.[3]

  • Storage:

    • After cooling, store the coated substrates in a clean, dry, and sealed container.

Visualizations

Troubleshooting Workflow for Incomplete Surface Coverage

troubleshooting_workflow cluster_prep Surface Preparation cluster_reaction Silanization Reaction cluster_post Post-Treatment start Incomplete Surface Coverage (Low Contact Angle) clean Inadequate Cleaning? start->clean hydroxylation Insufficient Hydroxylation? clean->hydroxylation No clean_sol Action: Rigorous Cleaning (Piranha, Plasma, etc.) clean->clean_sol Yes hydroxy_sol Action: Surface Activation (Plasma, UV/Ozone) hydroxylation->hydroxy_sol Yes silane_q Degraded Silane? hydroxylation->silane_q No end_goal Successful Surface Coverage (High Contact Angle) clean_sol->end_goal hydroxy_sol->end_goal concentration Incorrect Concentration? silane_q->concentration No silane_sol Action: Use Fresh Silane silane_q->silane_sol Yes conc_sol Action: Optimize Concentration (e.g., 0.5-2% v/v) concentration->conc_sol Yes rinsing Inadequate Rinsing? concentration->rinsing No silane_sol->end_goal conc_sol->end_goal curing Improper Curing? rinsing->curing No rinse_sol Action: Thorough Rinsing (Anhydrous Solvent) rinsing->rinse_sol Yes cure_sol Action: Bake at 110°C curing->cure_sol Yes curing->end_goal No rinse_sol->end_goal cure_sol->end_goal

Caption: A logical workflow for troubleshooting incomplete surface coverage.

Silanization Reaction Pathway

silanization_pathway cluster_solution In Solution cluster_surface On Substrate Surface silane This compound Cl-(CH₂)₄-O-Si(CH₃)₃ silanol Reactive Silanol Cl-(CH₂)₄-O-Si(CH₃)₂(OH) silane->silanol + H₂O (Hydrolysis) aggregates Solution Aggregates (Polymerization) silanol->aggregates Excess H₂O (Self-Condensation) coated_substrate Covalently Bonded Layer Substrate-O-Si(CH₃)₂-O-(CH₂)₄-Cl silanol->coated_substrate + Substrate-OH (Condensation) substrate Hydroxylated Substrate Substrate-OH substrate->coated_substrate

Caption: Key reaction steps in the silanization process.

References

Technical Support Center: Purification Strategies for Products Synthesized with (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of products synthesized using (4-Chlorobutoxy)trimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound?

A1: The most common impurities can be categorized as follows:

  • Starting Material Impurities: Unreacted this compound or the substrate it reacted with.

  • Byproducts of Silylation/Alkylation: Hexamethyldisiloxane (from the hydrolysis of trimethylsilyl groups), and salts formed during the reaction (e.g., if a base is used).

  • Degradation Products: Hydrolysis of the trimethylsilyl (TMS) ether to the corresponding alcohol, particularly during aqueous workup or chromatography on silica gel.[1] The chloroalkyl chain is generally stable under typical silylation and deprotection conditions but can undergo nucleophilic substitution if strong nucleophiles are present.

Q2: My trimethylsilyl (TMS) ether product appears to be degrading during purification. What are the likely causes and solutions?

A2: Degradation of TMS ethers is a common issue, often occurring during aqueous workup or column chromatography.

  • Aqueous Workup: TMS ethers are highly labile and can be cleaved by acidic or basic conditions during extraction.[1]

    • Solution: Neutralize the reaction mixture to a pH of ~7 before extraction. Use buffered aqueous solutions like saturated sodium bicarbonate or ammonium chloride for washing. Minimize contact time with the aqueous phase.[1] For highly sensitive products, a non-aqueous workup may be necessary.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can catalyze the hydrolysis of TMS ethers.[1]

    • Solution: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).[1] Alternatively, use pre-treated neutral silica gel. Using a less polar eluent system and optimizing conditions for faster elution can also minimize degradation.[1]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound is relatively nonpolar. Several methods can be employed for its removal:

  • Distillation: If your product has a significantly higher boiling point, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: Flash chromatography on silica gel is a common method. Due to its nonpolar nature, this compound will elute with nonpolar solvents like hexane.

  • Aqueous Wash: A portion of the unreacted silane may be hydrolyzed to 4-chloro-1-butanol during aqueous workup, which can then be removed by washing with water or brine.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of products synthesized with this compound.

Problem Possible Cause Recommended Solution
Low yield after aqueous workup Cleavage of the TMS ether during extraction due to acidic or basic conditions.Neutralize the reaction mixture to pH 7 before extraction. Use buffered washes (e.g., saturated NaHCO₃). Minimize contact time with the aqueous phase.[1]
Product decomposes on silica gel column Acidity of the silica gel is catalyzing the hydrolysis of the TMS ether.Deactivate the silica gel with a base (e.g., 1% triethylamine in the eluent). Use neutral silica gel or an alternative stationary phase like alumina.[2]
Co-elution of product with nonpolar impurities The product itself is highly nonpolar, eluting with starting materials or byproducts like hexamethyldisiloxane.If the TMS ether is too nonpolar for effective separation, consider proceeding to the deprotection step to form the more polar alcohol, which can then be more easily purified by chromatography.
Presence of hexamethyldisiloxane (HMDSO) in the final product Hydrolysis of TMS-containing reagents or the product itself.HMDSO is volatile and can often be removed under high vacuum. If it persists, careful column chromatography with a shallow gradient may be required.
Unexpected side product containing a hydroxyl group Premature deprotection of the TMS ether.Re-evaluate the reaction and purification conditions for sources of acid or base. Ensure all solvents and reagents are anhydrous if the TMS group needs to be preserved.

Experimental Protocols

Protocol 1: General Workup Procedure for a Williamson Ether Synthesis using this compound

This protocol assumes the reaction of a phenol or alcohol with this compound in the presence of a base like potassium carbonate.

  • Quenching the Reaction: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Filtration: If a solid base like K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer) to remove any remaining inorganic salts and polar impurities.

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to neutralize any residual acid.

    • Brine (1 x volume of organic layer) to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Start the elution with a nonpolar solvent (e.g., 100% hexane) to elute highly nonpolar impurities like unreacted this compound and hexamethyldisiloxane. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Deprotection of the Trimethylsilyl Ether

  • Acid-Catalyzed Deprotection: Dissolve the purified TMS-protected product in methanol. Add a catalytic amount of a mild acid (e.g., a few drops of 1N HCl or a catalytic amount of pyridinium p-toluenesulfonate). Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification of the Alcohol: If necessary, the resulting alcohol can be further purified by column chromatography, which is often easier than purifying the silyl ether precursor due to the increased polarity.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product Reaction_Mixture Crude Reaction Mixture (Product, Impurities, Byproducts) Aqueous_Wash Aqueous Wash (Water, NaHCO3, Brine) Reaction_Mixture->Aqueous_Wash Quench Drying Drying (Na2SO4 or MgSO4) Aqueous_Wash->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Distillation Distillation (Optional) Concentration->Distillation Pure_Product Pure TMS-Protected Product Column_Chromatography->Pure_Product Distillation->Pure_Product Deprotection TMS Deprotection (Optional) Pure_Product->Deprotection Final_Alcohol Final Alcohol Product Deprotection->Final_Alcohol

Caption: General workflow for the purification of products synthesized using this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Impurity_Type Identify Impurity Type (TLC, NMR, GC-MS) Start->Impurity_Type Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Nonpolar Spot Byproducts Reaction Byproducts (e.g., HMDSO) Impurity_Type->Byproducts Volatile/Nonpolar Degradation Degradation Product (e.g., Alcohol from TMS cleavage) Impurity_Type->Degradation Polar Spot Optimize_Chromatography Optimize Chromatography (Gradient, Solvent System) Unreacted_SM->Optimize_Chromatography High_Vacuum Remove Volatiles (High Vacuum) Byproducts->High_Vacuum Modify_Workup Modify Workup/Purification (Neutral pH, Neutral Silica) Degradation->Modify_Workup

Caption: Troubleshooting logic for identifying and resolving purity issues.

References

strategies to improve the yield of etherification with (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your etherification reactions involving (4-Chlorobutoxy)trimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound in a Williamson ether synthesis?

A1: The main challenge lies in the stability of the trimethylsilyl (TMS) ether group under the basic conditions required for the Williamson ether synthesis. The TMS group is susceptible to cleavage by the base used to deprotonate the alcohol, which can lead to the formation of 4-chlorobutan-1-ol and other side products, thereby reducing the yield of the desired ether.

Q2: What is the general mechanism for the etherification reaction with this compound?

A2: The reaction follows a typical SN2 mechanism, known as the Williamson ether synthesis.[1][2] First, a base is used to deprotonate the alcohol (ROH) to form a more nucleophilic alkoxide (RO-). This alkoxide then attacks the carbon atom bearing the chlorine in this compound, displacing the chloride and forming the desired ether.

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions include:

  • Cleavage of the TMS ether: The base can attack the silicon atom, cleaving the Si-O bond to form 4-chlorobutan-1-ol.

  • Elimination: Although less likely with a primary halide, strong, bulky bases can promote the E2 elimination reaction, leading to the formation of an alkene.[1]

  • Intramolecular cyclization: If the TMS group is cleaved, the resulting 4-chlorobutan-1-oxide can cyclize to form tetrahydrofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the etherification with this compound.

Issue 1: Low yield of the desired ether product.

Potential Cause Troubleshooting Strategy Rationale
Cleavage of the TMS ether Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) instead of strong bases like sodium hydride (NaH).Milder bases are less likely to cleave the labile TMS ether.
Employ a more robust silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), which is more stable to basic conditions.[3]Sterically hindered silyl ethers like TBDMS offer greater stability against nucleophilic attack by the base.[3]
Incomplete reaction Increase the reaction temperature or prolong the reaction time.The SN2 reaction rate is dependent on temperature and time.
Use a polar aprotic solvent like DMF or DMSO.These solvents are known to accelerate SN2 reactions.[1]
Elimination side reaction Use a less sterically hindered base. For example, use sodium hydride over potassium tert-butoxide.Bulky bases favor elimination over substitution.

Issue 2: Presence of significant amounts of 4-chlorobutan-1-ol in the reaction mixture.

This is a clear indication of TMS ether cleavage.

Troubleshooting Strategy Rationale
Switch to a milder base: As mentioned above, bases like K2CO3 or Cs2CO3 are less aggressive towards the TMS group.
Use a more stable silyl ether: Synthesize the corresponding (4-Chlorobutoxy)tert-butyldimethylsilane and use it in the etherification.
Employ Phase-Transfer Catalysis (PTC): Use a quaternary ammonium salt (e.g., tetrabutylammonium bromide) with a weaker base like NaOH.

Issue 3: Formation of tetrahydrofuran (THF) as a byproduct.

This byproduct arises from the intramolecular cyclization of the deprotected 4-chlorobutan-1-oxide.

Troubleshooting Strategy Rationale
Prevent TMS cleavage: The primary strategy is to prevent the formation of the 4-chlorobutan-1-oxide intermediate by minimizing TMS deprotection.
Control reaction temperature: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Etherification using a Mild Base

  • To a solution of the alcohol (1.0 eq.) in anhydrous DMF (0.5 M) is added potassium carbonate (1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 eq.) is added, and the reaction mixture is heated to 60-80 °C.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of the More Stable (4-Chlorobutoxy)tert-butyldimethylsilane

  • To a solution of 4-chlorobutan-1-ol (1.0 eq.) and imidazole (1.5 eq.) in anhydrous DMF (1.0 M) is added tert-butyldimethylsilyl chloride (1.1 eq.) portionwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water and the product is extracted with diethyl ether.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Quantitative Data Summary

The following table provides illustrative data on the expected yield of the desired ether product versus the TMS-cleaved byproduct under different reaction conditions. This data is hypothetical and intended to guide optimization efforts.

Base Solvent Temperature (°C) Approx. Yield of Ether (%) Approx. Yield of 4-chlorobutanol (%)
NaHTHF6020-4050-70
NaHDMF6030-5040-60
K2CO3DMF8060-8010-20
Cs2CO3DMF8070-905-15
NaOH (with PTC)Toluene/H2O8050-7020-30

Visualizations

Etherification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Alcohol Alcohol (ROH) Alkoxide Alkoxide Formation (RO-) Alcohol->Alkoxide Deprotonation Base Base (e.g., K2CO3) Base->Alkoxide Solvent Solvent (e.g., DMF) Solvent->Alkoxide Etherification Etherification with This compound Alkoxide->Etherification Desired_Ether Desired Ether (RO-(CH2)4-OTMS) Etherification->Desired_Ether SN2 Attack Byproduct Byproduct (4-Chlorobutanol) Etherification->Byproduct Side Reaction (TMS Cleavage)

Caption: General workflow for the etherification of an alcohol with this compound.

Troubleshooting_Logic Start Low Yield of Ether? Cause1 TMS Cleavage? Start->Cause1 Yes Cause2 Incomplete Reaction? Start->Cause2 No Solution1 Use Milder Base (K2CO3) or More Stable Silyl Group (TBDMS) Cause1->Solution1 Cause3 Elimination? Cause2->Cause3 No Solution2 Increase Temperature/Time or Use Polar Aprotic Solvent Cause2->Solution2 Yes Solution3 Use Less Bulky Base Cause3->Solution3 Yes

Caption: A decision tree for troubleshooting low yield in the etherification reaction.

References

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of (4-Chlorobutoxy)trimethylsilane by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Chlorobutoxy)trimethylsilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you identify common byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my starting material, this compound?

A1: Impurities in the starting material can be a source of unexpected signals in your reaction's NMR spectrum. The most common impurities arise from the synthesis of this compound, which is typically prepared from 4-chlorobutan-1-ol and a trimethylsilylating agent like chlorotrimethylsilane.

Potential Impurities from Synthesis:

  • 4-Chlorobutan-1-ol: Incomplete reaction or degradation of the product can leave residual 4-chlorobutan-1-ol.

  • Hexamethyldisiloxane (HMDSO): Formed from the hydrolysis of the trimethylsilylating agent or the product.

  • Unreacted Trimethylsilylating Agent: For example, residual chlorotrimethylsilane.

It is crucial to acquire a clean NMR spectrum of your starting material before use to identify any pre-existing impurities.

Troubleshooting Guide: Identifying Byproducts by NMR

This guide will help you identify common byproducts formed during reactions involving this compound by analyzing your ¹H and ¹³C NMR spectra.

Scenario 1: Presence of signals corresponding to hydrolysis products.

Problem: My NMR spectrum shows unexpected peaks that suggest my compound has decomposed due to water contamination.

Likely Byproducts:

  • 4-Chlorobutan-1-ol: This is the direct hydrolysis product of the silyl ether bond.

  • Hexamethyldisiloxane (HMDSO): The trimethylsilyl groups that are cleaved off will form HMDSO in the presence of water.

NMR Data for Identification (in CDCl₃):

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Starting Material) ~3.61 (t, 2H), ~3.55 (t, 2H), ~1.82 (m, 2H), ~1.70 (m, 2H), ~0.11 (s, 9H)~62.5, ~45.0, ~30.0, ~29.5, ~-0.5
4-Chlorobutan-1-ol [1][2][3][4][5][6][7]~3.69 (t, 2H), ~3.59 (t, 2H), ~1.88 (m, 2H), ~1.79 (m, 2H), ~1.6 (br s, 1H)~62.2, ~44.8, ~29.8, ~28.8
Hexamethyldisiloxane (HMDSO) ~0.06 (s, 18H)~1.9

Experimental Protocol: Hydrolysis Test

To confirm if your compound is susceptible to hydrolysis under your reaction conditions, you can perform a small-scale test:

  • Dissolve a small amount of this compound in your reaction solvent.

  • Add a controlled amount of water.

  • Stir at the reaction temperature for a set period.

  • Acquire an NMR spectrum and compare it to the starting material's spectrum and the data in the table above.

Logical Workflow for Hydrolysis Identification:

hydrolysis_workflow start Unexpected peaks in NMR check_water Suspicion of water contamination start->check_water compare_nmr Compare with reference data for 4-chlorobutan-1-ol and HMDSO check_water->compare_nmr confirm Signals match hydrolysis byproducts compare_nmr->confirm no_match Signals do not match compare_nmr->no_match take_precautions Dry solvents and reagents confirm->take_precautions troubleshoot_further Investigate other possibilities no_match->troubleshoot_further

Caption: Troubleshooting workflow for identifying hydrolysis byproducts.

Scenario 2: Presence of signals suggesting intramolecular cyclization.

Problem: I see peaks in my NMR that could correspond to Tetrahydrofuran (THF).

Likely Byproduct:

  • Tetrahydrofuran (THF): In the presence of a base or certain nucleophiles, the terminal chlorine can be displaced by the silyl ether oxygen in an intramolecular Williamson ether synthesis, especially upon cleavage of the silyl group.

NMR Data for Identification (in CDCl₃):

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Tetrahydrofuran (THF) ~3.76 (m, 4H), ~1.85 (m, 4H)~68.0, ~25.7

Experimental Protocol: Base Stability Test

  • Dissolve this compound in your reaction solvent.

  • Add the base used in your main reaction.

  • Stir at the reaction temperature.

  • Monitor the reaction by TLC or NMR at different time points to check for the formation of new, more polar spots (cleaved silyl ether) and the disappearance of the starting material.

  • Acquire a final NMR spectrum and compare it with the reference data for THF.

Signaling Pathway for Intramolecular Cyclization:

cyclization_pathway A This compound B Deprotection (e.g., Base or Acid) A->B Initiation C 4-Chlorobutan-1-ol intermediate B->C D Intramolecular SN2 reaction C->D Base catalysis E Tetrahydrofuran (THF) D->E substitution_workflow start Unexpected NMR signals in nucleophilic substitution check_sm Confirm complete consumption of starting material start->check_sm analyze_h_nmr Analyze ¹H NMR: - Disappearance of CH₂-Cl signal - New signals from incorporated nucleophile check_sm->analyze_h_nmr analyze_c_nmr Analyze ¹³C NMR: - Disappearance of C-Cl signal - New C-Nucleophile signal analyze_h_nmr->analyze_c_nmr check_silyl_group Check for TMS group cleavage (hydrolysis or reaction with nucleophile) analyze_c_nmr->check_silyl_group propose_structures Propose byproduct structures based on NMR data and reaction conditions check_silyl_group->propose_structures confirm_structure Confirm structure with 2D NMR (COSY, HSQC, HMBC) propose_structures->confirm_structure

References

impact of steric hindrance on the reactivity of (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Chlorobutoxy)trimethylsilane

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on the impact of steric hindrance on the reactivity of this bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and how does steric hindrance influence their reactivity?

This compound possesses two primary reactive sites:

  • The Silicon Center: The silicon atom of the trimethylsilyl (TMS) ether is electrophilic and susceptible to nucleophilic attack, leading to the cleavage of the silicon-oxygen bond. The trimethylsilyl group is considered to have low steric bulk compared to other common silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[1][2] Consequently, reactions at this site, such as deprotection, are generally facile.[3]

  • The Carbon-Chlorine Bond: The terminal carbon atom attached to the chlorine is an electrophilic center for nucleophilic substitution (SN2) reactions.[4][5][6] The trimethylsiloxy group is separated from this site by a flexible four-carbon chain, minimizing any direct steric hindrance it might exert on an incoming nucleophile.

Q2: My nucleophilic substitution reaction at the terminal chlorine is proceeding slowly or not at all. Is steric hindrance from the trimethylsilyl group the cause?

While steric effects can slow reactions, the distance between the trimethylsilyl group and the chloro-terminus makes it an unlikely primary cause for slow SN2 reactions.[7] Consider these more common issues:

  • Nucleophile Potency: The strength of your nucleophile is critical. Weak nucleophiles will react slowly.

  • Leaving Group Ability: Chlorine is a good leaving group, but its departure can be assisted by certain solvents and conditions.[4][5]

  • Reaction Conditions: Ensure your solvent is appropriate for SN2 reactions (e.g., polar aprotic solvents like DMF or DMSO) and that the temperature is optimal.

  • Competing Reactions: The nucleophile could potentially attack the silicon atom, especially if it has a high affinity for silicon (e.g., fluoride ions).[3][8]

Q3: I am having trouble with the deprotection of the trimethylsilyl ether. What are the common challenges?

Deprotection of a TMS ether is typically straightforward due to its low steric hindrance and high lability.[2] If you are encountering issues, troubleshooting should focus on the following:

  • Reagent Choice: TMS ethers are readily cleaved under mild acidic conditions (e.g., HCl in methanol) or with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[3][8]

  • Reagent Quality: Ensure your reagents, particularly TBAF which can be hygroscopic, are of good quality.

  • Functional Group Compatibility: Other functional groups in your molecule might be sensitive to the deprotection conditions. For example, acid-labile groups will not be stable to acidic deprotection, and base-sensitive groups may not tolerate certain nucleophiles used for cleavage.

Q4: Is intramolecular cyclization a possible side reaction, and how would steric hindrance play a role?

Yes, intramolecular cyclization is a significant possibility. Upon deprotection of the silyl ether, the resulting alkoxide is a potent nucleophile that can attack the terminal carbon-chlorine bond to form tetrahydrofuran. The primary barrier related to steric hindrance in this process is the initial deprotection step. The relative ease of removing the TMS group facilitates the formation of the necessary alkoxide for cyclization.

Troubleshooting Guides

Guide 1: Slow or Inefficient Nucleophilic Substitution (SN2)

If you are experiencing issues with a nucleophilic substitution at the chloro-terminus, follow this troubleshooting workflow.

start Start: Slow S_N2 Reaction check_nuc Verify Nucleophile Strength & Purity start->check_nuc Step 1 check_cond Optimize Reaction Conditions (Solvent, Temperature) check_nuc->check_cond If nucleophile is OK outcome_fail Issue Persists: Consult Further Literature check_nuc->outcome_fail If impure/weak check_side_react Analyze for Side Products (e.g., Elimination, Si-Attack) check_cond->check_side_react If conditions are optimal check_cond->outcome_fail If suboptimal outcome_ok Reaction Successful check_side_react->outcome_ok If side reactions are minimized check_side_react->outcome_fail If side reactions dominate

Caption: Troubleshooting workflow for slow SN2 reactions.

Guide 2: Failed Silyl Ether Deprotection

Use this guide if the removal of the trimethylsilyl group is unsuccessful.

start Start: Deprotection Fails check_reagent Verify Deprotection Reagent (e.g., TBAF, HCl) Quality & Stoichiometry start->check_reagent Step 1 check_protocol Review Protocol: Solvent, Temperature, Time check_reagent->check_protocol If reagent is OK outcome_fail Issue Persists: Try Alternative Deprotection Method check_reagent->outcome_fail If reagent is degraded check_compatibility Assess Substrate Compatibility (Are other groups interfering?) check_protocol->check_compatibility If protocol is correct check_protocol->outcome_fail If protocol is flawed outcome_ok Deprotection Successful check_compatibility->outcome_ok If substrate is compatible check_compatibility->outcome_fail If incompatible groups exist

Caption: Troubleshooting workflow for TMS ether deprotection.

Data & Protocols

Table 1: Relative Stability of Common Silyl Ethers

Steric hindrance plays a crucial role in the stability and reactivity of silyl ethers. Larger, bulkier alkyl groups on the silicon atom sterically shield it from nucleophilic attack, making the silyl ether more robust and harder to cleave.[2][3]

Silyl GroupAbbreviationRelative Steric BulkRelative Rate of HydrolysisCommon Deprotection Conditions
TrimethylsilylTMSLowVery FastMild acid (e.g., AcOH), K₂CO₃/MeOH, TBAF[3]
TriethylsilylTESModerateFastAcid (e.g., TFA), TBAF, HF-Pyridine[3][9]
tert-ButyldimethylsilylTBDMS/TBSHighSlowTBAF, HF-Pyridine, Strong Acid[8][10]
TriisopropylsilylTIPSVery HighVery SlowTBAF (prolonged time), HF-Pyridine[11]
tert-ButyldiphenylsilylTBDPSVery HighVery SlowTBAF (prolonged time), HF-Pyridine[10]
Diagram: Impact of Steric Hindrance on Silyl Ether Deprotection

This diagram illustrates the relationship between the size of the substituents on the silicon atom and the ease of deprotection.

cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance TMS TMS (Me₃Si-) Fast Fast Deprotection (Labile) TMS->Fast increase Increasing Steric Bulk of 'R' Groups on Si Fast->increase TIPS TIPS (i-Pr₃Si-) Slow Slow Deprotection (Robust) TIPS->Slow increase->Slow

References

Technical Support Center: Solvent Effects on the Rate of Reaction of (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chlorobutoxy)trimethylsilane. The content is tailored to address specific issues that may be encountered during its use in chemical synthesis, with a focus on solvent effects on its reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary intramolecular reaction of this compound and how is it influenced by solvents?

A1: The primary intramolecular reaction of this compound is a cyclization to form tetrahydrofuran (THF) and trimethylchlorosilane. This reaction proceeds via an intramolecular SN2 mechanism, where the oxygen atom acts as a nucleophile, attacking the carbon atom bonded to the chlorine, which is the leaving group. The trimethylsilyl group is subsequently eliminated.

The choice of solvent has a significant impact on the rate of this SN2 reaction. Generally, polar aprotic solvents accelerate the reaction, while protic solvents tend to slow it down. This is because polar aprotic solvents solvate the counter-ion of any activating agent (if used) but do not strongly solvate the nucleophilic oxygen atom, leaving it more available to react. Protic solvents, through hydrogen bonding, can stabilize the oxygen nucleophile, making it less reactive and thus decreasing the reaction rate.

Q2: Which solvents are recommended for the cyclization of this compound to tetrahydrofuran?

A2: For an efficient intramolecular SN2 reaction, polar aprotic solvents are highly recommended.[1] These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

These solvents are effective at dissolving the substrate and promoting the desired nucleophilic attack without interfering with the nucleophile. Apolar solvents may also be used, but the reaction rate is typically slower.[1]

Q3: Why is my reaction to form tetrahydrofuran from this compound proceeding very slowly?

A3: A slow reaction rate is a common issue and can often be attributed to the choice of solvent. If you are using a protic solvent such as ethanol, methanol, or water, it is likely that hydrogen bonding is deactivating your nucleophile. Switching to a recommended polar aprotic solvent like DMF or DMSO should significantly increase the reaction rate.[1] Other factors that could contribute to a slow reaction include low reaction temperature and low concentration of the starting material.

Q4: Can I use a base to facilitate the cyclization?

A4: In the analogous Williamson ether synthesis, a base is used to deprotonate an alcohol to form a more potent alkoxide nucleophile.[2][3] For this compound, the silicon-oxygen bond is susceptible to cleavage under strongly basic or acidic conditions. Therefore, if a promoter is needed, a non-nucleophilic base or a fluoride source (to activate the silyl ether) should be used with caution. However, the intramolecular reaction can often proceed thermally, and the choice of an appropriate solvent is usually the more critical factor.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Slow or incomplete reaction Use of a protic solvent (e.g., ethanol, methanol).Switch to a polar aprotic solvent such as DMF or DMSO.
Low reaction temperature.Increase the reaction temperature. A typical range for this type of reaction is 50-100 °C.[1]
Low concentration of the reactant.For intramolecular reactions, high dilution is sometimes used to favor cyclization over polymerization. However, if the concentration is too low, the reaction may be slow. A concentration in the range of 0.1-0.5 M is a good starting point.
Formation of side products (e.g., intermolecular polymerization) High concentration of the starting material.Run the reaction at a lower concentration (high dilution) to favor the intramolecular cyclization.
Presence of water in the reaction mixture.Ensure all solvents and glassware are thoroughly dried before use. Water can lead to hydrolysis of the trimethylsilyl ether.
Difficulty in product isolation The product, tetrahydrofuran, is a volatile solvent.Use gentle conditions for solvent removal after the reaction, such as a rotary evaporator with a cooled trap.

Quantitative Data on Solvent Effects

Solvent Solvent Type Dielectric Constant (ε) Relative Rate Constant (krel)
n-HexaneNonpolar1.91
Diethyl EtherApolar4.315
Tetrahydrofuran (THF)Polar Aprotic7.6100
AcetonePolar Aprotic21500
AcetonitrilePolar Aprotic372,000
N,N-Dimethylformamide (DMF)Polar Aprotic375,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic4710,000
EthanolProtic2420
MethanolProtic3310
WaterProtic801

Note: The relative rate constants are hypothetical and are intended for illustrative purposes to demonstrate the expected trend.

Experimental Protocol

Objective: To synthesize tetrahydrofuran via the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1 equivalent).

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Begin stirring the solution and heat the reaction mixture to 80 °C using a heating mantle.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, tetrahydrofuran, can be carefully isolated from the high-boiling solvent (DMF) by fractional distillation. Trimethylchlorosilane will also be present in the distillate.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • This compound is a combustible liquid and may cause skin and eye irritation.

  • DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

Visualizations

ReactionPathway cluster_start Starting Material cluster_transition Transition State cluster_product Products A This compound B Intramolecular SN2 Transition State A->B Heat (Polar Aprotic Solvent) C Tetrahydrofuran B->C D Trimethylchlorosilane B->D

Caption: Reaction pathway for the intramolecular cyclization.

TroubleshootingWorkflow Start Reaction is Slow or Incomplete CheckSolvent Is a protic solvent being used? Start->CheckSolvent ChangeSolvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) CheckSolvent->ChangeSolvent Yes CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp No End Reaction rate should improve ChangeSolvent->End IncreaseTemp Increase temperature to 50-100 °C CheckTemp->IncreaseTemp No CheckConc Is the concentration too low? CheckTemp->CheckConc Yes IncreaseTemp->End IncreaseConc Increase concentration (e.g., 0.1-0.5 M) CheckConc->IncreaseConc Yes CheckConc->End No IncreaseConc->End

Caption: Troubleshooting workflow for slow reaction rates.

References

Validation & Comparative

comparing the efficiency of (4-Chlorobutoxy)trimethylsilane to other silane coupling agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a silane coupling agent is a critical decision in the development of advanced materials and surface functionalization strategies. This guide provides a comparative overview of the efficiency of (4-Chlorobutoxy)trimethylsilane relative to other common classes of silane coupling agents. While direct, peer-reviewed comparative studies detailing the performance of this compound are limited, this guide consolidates available data on widely-used silanes to offer a clear comparison of their performance characteristics. The insights provided are supported by experimental data from various sources, enabling an informed selection process.

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials.[1] Their bifunctional nature, featuring an inorganic-reactive group and an organic-reactive group, allows them to form stable covalent bonds at the interface, thereby enhancing adhesion, improving composite mechanical properties, and modifying surface characteristics such as wettability.[1] The general structure of a silane coupling agent is R-Si-X3, where 'R' is an organofunctional group and 'X' represents a hydrolyzable group (e.g., alkoxy, chloro).

Performance Comparison of Silane Coupling Agents

The efficiency of a silane coupling agent is dictated by several factors, including the nature of its organofunctional group, its reactivity with the substrate, and the stability of the resulting bond. This section provides a comparative look at different classes of silane coupling agents based on available experimental data.

Quantitative Performance Data

The following table summarizes key performance metrics for common silane coupling agents across different applications. It is important to note that performance can vary depending on the specific substrate, polymer matrix, and experimental conditions.

Silane Coupling Agent ClassRepresentative CompoundApplicationPerformance MetricResult
Aminosilanes (3-Aminopropyl)triethoxysilane (APTES)Surface WettabilityWater Contact Angle~86° on glass[1]
Composite Materials (Silica-filled rubber)Tensile Strength~18.5 MPa[2]
Composite Materials (Silica-filled rubber)Modulus at 300%~8.0 MPa[2]
Epoxysilanes (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Surface WettabilityWater Contact AngleLower than APTES on glass[1]
Mercaptosilanes (3-Mercaptopropyl)trimethoxysilane (MPTMS)Composite Materials (Silica-filled rubber)Tensile Strength~20.0 MPa[2]
Composite Materials (Silica-filled rubber)Modulus at 300%~9.5 MPa[2]
Vinylsilanes Vinyltrimethoxysilane (VTMS)Composite Materials (Silica-filled rubber)Tensile Strength~16.5 MPa[2]
Composite Materials (Silica-filled rubber)Modulus at 300%~6.5 MPa[2]
Chlorosilanes Trimethylchlorosilane (TMCS)Surface WettabilityWater Contact Angle102° on a hydrophilic polymer surface[3]

This compound: An Efficiency Profile

The trimethylsilyl group is commonly used for surface modifications.[4][5] The chloro functional group is a good leaving group for subsequent nucleophilic substitution reactions, allowing for further functionalization of the surface.[4][5] Compared to trialkoxysilanes, chlorosilanes are generally more reactive and do not require water for hydrolysis, which can be advantageous in moisture-sensitive applications. However, they produce corrosive hydrochloric acid (HCl) as a byproduct.

Experimental Protocols

Detailed and optimized protocols are essential for achieving reproducible results in surface modification. Below are representative experimental methodologies for the application of silane coupling agents.

General Protocol for Silane Treatment of Glass/Silica Surfaces

This protocol describes a common procedure for modifying glass or silica surfaces with a silane coupling agent.

  • Substrate Cleaning: The substrate is first cleaned to remove organic contaminants and to ensure the presence of surface hydroxyl groups. This is typically achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water), followed by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma.

  • Silane Solution Preparation: A dilute solution of the silane coupling agent (typically 1-2% by volume) is prepared in an appropriate solvent. For alkoxysilanes, an alcohol-water mixture is often used to promote hydrolysis. For chlorosilanes, an anhydrous solvent is necessary to prevent premature reaction.

  • Surface Modification: The cleaned substrate is immersed in the silane solution for a specific duration (e.g., 30 minutes to 2 hours) at room temperature or an elevated temperature.

  • Rinsing: After the reaction, the substrate is thoroughly rinsed with the solvent to remove any unbound silane molecules.

  • Curing: The treated substrate is then cured, typically by baking in an oven (e.g., at 110-120 °C for 1 hour), to promote the formation of stable covalent bonds between the silane and the surface, and to encourage cross-linking within the silane layer.

Measurement of Water Contact Angle

The hydrophobicity of the modified surface is commonly assessed by measuring the static water contact angle.

  • A small droplet of deionized water (typically 1-5 µL) is gently placed on the silanized surface.

  • The profile of the droplet is captured using a goniometer or a camera with a macroscopic lens.

  • The angle between the substrate surface and the tangent of the droplet at the three-phase contact point is measured. A higher contact angle indicates greater hydrophobicity.

Visualizing the Process

To better understand the mechanisms and workflows involved in using silane coupling agents, the following diagrams are provided.

SilaneReactionMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_crosslinking Step 3: Cross-linking (optional) R-Si(OR')3 R-Si(OR')₃ Alkoxysilane R-Si(OH)3 R-Si(OH)₃ Silanetriol R-Si(OR')3->R-Si(OH)3 + 3 H₂O - 3 R'OH H2O H₂O R-Si(OH)3_2 R-Si(OH)₃ BondedSilane Substrate-O-Si(OH)₂-R Covalent Bond R-Si(OH)3_2->BondedSilane Substrate Substrate-OH Substrate->BondedSilane - H₂O BondedSilane_2 Substrate-O-Si(OH)₂-R Crosslinked Cross-linked Silane Layer BondedSilane_2->Crosslinked BondedSilane_3 Substrate-O-Si(OH)₂-R BondedSilane_3->Crosslinked - H₂O

Caption: General reaction mechanism of an alkoxysilane coupling agent with a hydroxylated substrate.

ExperimentalWorkflow Start Start: Untreated Substrate Cleaning Substrate Cleaning (e.g., Piranha, Plasma) Start->Cleaning Preparation Silane Solution Preparation Cleaning->Preparation Modification Surface Modification (Immersion) Preparation->Modification Rinsing Rinsing with Solvent Modification->Rinsing Curing Curing (Baking) Rinsing->Curing Characterization Surface Characterization (e.g., Contact Angle, XPS) Curing->Characterization End End: Functionalized Substrate Characterization->End

Caption: A typical experimental workflow for surface modification using a silane coupling agent.

References

Validating Surface Functionalization with (4-Chlorobutoxy)trimethylsilane: A Comparative Guide Using XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of surfaces is a critical step in a diverse range of applications, from creating biocompatible coatings to immobilizing biomolecules for drug screening. (4-Chlorobutoxy)trimethylsilane offers a versatile platform for introducing a reactive chloro-group onto hydroxyl-bearing surfaces. Verifying the successful deposition and quality of this functionalization is paramount. X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful surface-sensitive technique, providing detailed elemental and chemical state information of the modified surface.

This guide provides a comparative framework for validating the surface functionalization of a silicon substrate with this compound using XPS analysis. It includes expected quantitative data, a detailed experimental protocol, and visual workflows to aid in the successful implementation and interpretation of this surface modification technique.

Performance Comparison: Quantitative XPS Data

The successful functionalization of a silicon surface with this compound introduces new elements (Carbon and Chlorine) and alters the chemical environment of the existing elements (Silicon and Oxygen). The following tables summarize the expected quantitative data from XPS analysis, comparing a bare silicon wafer with a functionalized one. It is important to note that actual atomic percentages can vary based on reaction conditions, surface cleanliness, and monolayer quality. For comparison, data for a surface functionalized with a common alkylsilane, Butyltrimethoxysilane, is also presented to highlight the unique elemental signature of the chloro-functionalization.

Table 1: Expected Elemental Composition from XPS Survey Scans

Surface TreatmentC (at%)Si (at%)O (at%)Cl (at%)
Bare Silicon Wafer (with native oxide)Adventitious~30-40~50-600
This compound~15-25~20-30~40-50~2-5
Butyltrimethoxysilane~10-20~25-35~45-550

Table 2: Expected High-Resolution XPS Peak Analysis (Binding Energies in eV)

Surface TreatmentSi 2pC 1sO 1sCl 2p
Bare Silicon Wafer (with native oxide)~99.3 (Si-Si), ~103.3 (Si-O)~284.8 (Adventitious C-C/C-H)~532.5 (Si-O)-
This compound~99.3 (Si-Si), ~102.2 (Si-O-Si-C), ~103.3 (SiO₂)~285.0 (C-C), ~286.5 (C-O/C-Si), ~287.8 (C-Cl)~532.5 (Si-O-Si), ~533.5 (C-O)~200.5 (Cl 2p₃/₂), ~202.1 (Cl 2p₁/₂)
Butyltrimethoxysilane~99.3 (Si-Si), ~102.0 (Si-O-Si-C), ~103.3 (SiO₂)~285.0 (C-C/C-H), ~286.2 (C-Si)~532.5 (Si-O-Si)-

Experimental Protocols

A detailed and consistent experimental methodology is crucial for reproducible and reliable surface functionalization.

Protocol 1: Surface Functionalization with this compound

1. Substrate Cleaning and Activation:

  • Thoroughly clean the silicon wafer by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
  • Activate the surface to generate hydroxyl groups by immersing the wafer in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Warning: Piranha solution is extremely corrosive and must be handled with extreme caution in a fume hood with appropriate personal protective equipment.
  • Rinse the activated wafer extensively with deionized water and dry under a stream of inert gas (e.g., nitrogen or argon).

2. Silanization Procedure:

  • In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane.
  • Immerse the cleaned and activated silicon wafer in the silanization solution.
  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
  • Remove the wafer from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
  • Cure the functionalized wafer in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
  • Store the functionalized substrate in a desiccator until XPS analysis.

Protocol 2: XPS Analysis
  • Instrument: A standard XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Analysis Chamber: Maintain a base pressure of less than 1 x 10⁻⁹ mbar to minimize surface contamination.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) with a high pass energy (e.g., 160 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution spectra for the Si 2p, C 1s, O 1s, and Cl 2p regions using a lower pass energy (e.g., 20-40 eV) to achieve better chemical state resolution.[1]

  • Charge Correction: If necessary, correct for surface charging by referencing the adventitious C 1s peak to 284.8 eV.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and chemical transformations involved in this process.

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_analysis Analysis Cleaning Cleaning (Acetone, Ethanol, DI Water) Activation Activation (Piranha Solution) Cleaning->Activation Drying_Prep Drying (Inert Gas) Activation->Drying_Prep Silanization Silanization (1% this compound in Toluene) Drying_Prep->Silanization Rinsing Rinsing (Anhydrous Toluene) Silanization->Rinsing Curing Curing (110°C) Rinsing->Curing XPS XPS Analysis Curing->XPS

Experimental Workflow for Surface Functionalization and Analysis.

reaction_pathway Substrate Si-OH (Hydroxylated Surface) Functionalized Si-O-Si(CH₃)₂-O-(CH₂)₄-Cl (Functionalized Surface) Substrate->Functionalized Reaction Silane (CH₃)₃Si-O-(CH₂)₄-Cl (this compound) Silane->Functionalized Byproduct CH₃OH (Methanol) Functionalized->Byproduct

Simplified Reaction Pathway for Surface Functionalization.

xps_logic Start Perform XPS Analysis Check_Cl Is Cl 2p peak present? Start->Check_Cl Check_Si Is Si-O-Si-C peak present in Si 2p? Check_Cl->Check_Si Yes Failure Functionalization Failed or Incomplete Check_Cl->Failure No Check_C Are C-O, C-Si, and C-Cl peaks present in C 1s? Check_Si->Check_C Yes Check_Si->Failure No Success Functionalization Successful Check_C->Success Yes Check_C->Failure No

Logical Flow for XPS Data Interpretation.

By following these protocols and using the provided data as a reference, researchers can confidently validate the surface functionalization of substrates with this compound, ensuring a reliable and well-characterized platform for their subsequent research and development activities.

References

Comparative Guide to AFM Characterization of Surfaces Modified with (4-Chlorobutoxy)trimethylsilane and Other Silane Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Silane Surface Modifications

The choice of silane for surface modification significantly influences the resulting surface topography, roughness, and hydrophobicity, which are critical parameters in applications ranging from biomaterial engineering to drug delivery systems. AFM is an indispensable tool for characterizing these nanoscale surface properties.

Below is a summary of expected and reported AFM and contact angle data for surfaces modified with different silanes. The data for (4-Chlorobutoxy)trimethylsilane is inferred based on its chemical structure and the general behavior of alkylsilanes.

Table 1: Comparison of Surface Properties after Silanization

Silane TypeExample SilaneSubstrateSurface Roughness (Ra/rms)Water Contact Angle (°)Citation
Chloroalkylsilane This compound Silicon/GlassExpected to be low (< 1 nm)Expected to be moderately hydrophobicInferred
Aminosilane3-Aminopropyltriethoxysilane (APTES)Glass~2 nm53.8 ± 3.0[1]
Aminosilane3-Aminopropyltrimethoxysilane (APTMS)Silicon Wafer0.28 nm-
Aminosilane(3-trimethoxysilyl-propyl) diethylenetriamine (DETA)Glass0.207 nm-[2]
AlkylsilaneOctadecyltrichlorosilane (OTS)MicaCondensed domains: 2.4-2.6 nm highIncreases with coverage[3]
Epoxysilane(3-Glycidyloxypropyl)trimethoxysilane (GOPS)Glass~4 nm-[1]
UnmodifiedPre-cleaned Glass/SiliconGlass/Silicon< 1 nm / 0.09 nm< 15°[1]

Note: The properties of this compound modified surfaces are predictive and require experimental verification.

Experimental Protocols

A generalized protocol for surface modification with silanes and subsequent AFM characterization is provided below. This protocol should be optimized based on the specific silane, substrate, and intended application.

I. Surface Preparation (Substrate Cleaning)
  • Solvent Cleaning: Sonicate the substrate (e.g., silicon wafer, glass slide) in a series of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized (DI) water (5-10 minutes each).

  • Piranha Etching (for silicon/glass): Immerse the substrate in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Rinsing and Drying: Thoroughly rinse the substrate with DI water and dry it under a stream of inert gas (e.g., nitrogen or argon).

  • Surface Activation (Optional but Recommended): Expose the cleaned substrate to oxygen plasma for 1-5 minutes to generate a high density of hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization.

II. Silanization
  • Solution Preparation: Prepare a 1-5% (v/v) solution of the desired silane (e.g., this compound) in an anhydrous solvent (e.g., toluene or ethanol) inside a glovebox or under an inert atmosphere to minimize water content, which can cause silane polymerization in solution.

  • Surface Modification: Immerse the cleaned and activated substrate in the silane solution for a predetermined time (e.g., 30 minutes to 2 hours) at room temperature or slightly elevated temperatures. The reaction time will influence the density and quality of the self-assembled monolayer.

  • Rinsing: After immersion, rinse the substrate with the anhydrous solvent to remove any unbound silane molecules.

  • Curing: Cure the silanized substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface and to cross-link the silane layer.

  • Final Cleaning: Sonicate the cured substrate in the anhydrous solvent to remove any physisorbed silane multilayers. Dry the substrate with inert gas.

III. AFM Characterization
  • Instrument Setup: Use an Atomic Force Microscope in tapping mode (also known as intermittent-contact mode) to minimize damage to the relatively soft silane layer. Use a high-quality silicon cantilever with a sharp tip (nominal tip radius < 10 nm).

  • Imaging:

    • Scan a representative area of the modified surface (e.g., 1x1 µm or 5x5 µm) to obtain topographical images.

    • Acquire images at multiple locations to ensure the observed features are representative of the entire surface.

    • Obtain images of a control (unmodified) substrate for comparison.

  • Data Analysis:

    • Use the AFM software to flatten the images and remove artifacts.

    • Calculate the root-mean-square (RMS) roughness or average roughness (Ra) of the surface from the height data.

    • Analyze the images to identify the morphology of the silane layer (e.g., uniform monolayer, islands, aggregates).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for selecting a silane based on desired surface properties.

experimental_workflow cluster_prep Surface Preparation cluster_silanization Silanization cluster_characterization AFM Characterization Solvent_Cleaning Solvent Cleaning Piranha_Etching Piranha Etching Solvent_Cleaning->Piranha_Etching Rinsing_Drying1 Rinsing & Drying Piranha_Etching->Rinsing_Drying1 Plasma_Activation Oxygen Plasma Activation Rinsing_Drying1->Plasma_Activation Surface_Modification Immerse Substrate Plasma_Activation->Surface_Modification Silane_Solution Prepare Silane Solution Silane_Solution->Surface_Modification Rinsing2 Rinsing Surface_Modification->Rinsing2 Curing Curing Rinsing2->Curing Final_Cleaning Final Cleaning & Drying Curing->Final_Cleaning AFM_Imaging AFM Imaging (Tapping Mode) Final_Cleaning->AFM_Imaging Data_Analysis Data Analysis (Roughness, Morphology) AFM_Imaging->Data_Analysis

Caption: Experimental workflow for surface modification and AFM characterization.

silane_selection cluster_functional_groups Functional Group for Further Reaction cluster_surface_energy Surface Energy/Wettability Desired_Property Desired Surface Property Amino Amine (-NH2) Desired_Property->Amino Biomolecule conjugation Epoxy Epoxy Desired_Property->Epoxy Nucleophilic addition Chloroalkyl Chloroalkyl (-Cl) Desired_Property->Chloroalkyl Nucleophilic substitution Hydrophilic Hydrophilic Desired_Property->Hydrophilic Increase wettability Hydrophobic Hydrophobic Desired_Property->Hydrophobic Decrease wettability Aminosilanes (e.g., APTES) Aminosilanes (e.g., APTES) Amino->Aminosilanes (e.g., APTES) Epoxysilanes (e.g., GOPS) Epoxysilanes (e.g., GOPS) Epoxy->Epoxysilanes (e.g., GOPS) This compound This compound Chloroalkyl->this compound Alkylsilanes (e.g., OTS) Alkylsilanes (e.g., OTS) Hydrophobic->Alkylsilanes (e.g., OTS)

Caption: Silane selection based on desired surface functionality.

References

A Comparative Guide to Hydroxyl Protecting Groups: TMS, TES, and TBDMS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic protection and deprotection of functional groups is paramount to the successful construction of complex molecules. For researchers, scientists, and professionals in drug development, the choice of a suitable protecting group for hydroxyl moieties can dictate the efficiency and outcome of a synthetic route. Among the arsenal of available options, silyl ethers, particularly Trimethylsilyl (TMS), Triethylsilyl (TES), and tert-Butyldimethylsilyl (TBDMS), are workhorses due to their ease of installation, varying degrees of stability, and selective removal under specific conditions. This guide provides an objective comparison of these three key protecting groups, supported by experimental data and detailed protocols.

Relative Stability and Reactivity

The primary differentiator between TMS, TES, and TBDMS is their stability, which is directly influenced by the steric bulk of the substituents on the silicon atom.[1][2] Increased steric hindrance around the silicon-oxygen bond impedes the approach of nucleophiles or acids, thereby enhancing the stability of the protecting group.[1][2]

The general order of stability towards acidic hydrolysis is: TMS < TES < TBDMS .[1][2] This trend is also observed under basic conditions. The significant differences in stability allow for their selective removal, a crucial aspect in multi-step syntheses involving multiple hydroxyl groups.

Quantitative Comparison of Stability

The relative rates of cleavage for TMS, TES, and TBDMS ethers under acidic and basic conditions highlight their distinct stability profiles. This data is crucial for designing orthogonal protection strategies.

Silyl EtherProtecting GroupRelative Rate of Acidic Hydrolysis[3]Relative Rate of Basic Hydrolysis[3]
TMSTrimethylsilyl11
TESTriethylsilyl6410-100
TBDMS (TBS)tert-Butyldimethylsilyl20,000~20,000

Experimental Protocols

The following protocols provide a generalized methodology for the protection of a primary alcohol and the subsequent deprotection of the corresponding TMS, TES, and TBDMS ethers. Yields and reaction times are typical and may vary depending on the specific substrate.

Protection of a Primary Alcohol

General Procedure:

The alcohol is dissolved in an appropriate solvent, and a base is added, followed by the silyl chloride. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Protecting GroupReagentsSolventTypical Reaction TimeTypical Yield
TMS Alcohol (1.0 eq.), TMSCl (1.2 eq.), Et₃N (1.5 eq.)[3]CH₂Cl₂< 30 minutes[3]>95%[3]
TES Alcohol (1.0 eq.), TESCl (1.2 eq.), Imidazole (2.5 eq.)DMF1-3 hours>90%
TBDMS Alcohol (1.0 eq.), TBDMSCl (1.1 eq.), Imidazole (2.2 eq.)[3]DMF1-12 hours[3]>95%[3]

Detailed Protocol for TBDMS Protection:

  • To a solution of the primary alcohol (1.0 equiv.) in N,N-Dimethylformamide (DMF), add imidazole (2.2 equiv.).

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv.) to the mixture at room temperature.[3]

  • Stir the reaction mixture and monitor its progress by TLC.[3]

  • Upon completion (typically 1-12 hours), dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography to afford the TBDMS-protected alcohol.[3]

Deprotection of Silyl Ethers

The choice of deprotection reagent is critical and is dictated by the relative stability of the silyl ether and the presence of other sensitive functional groups in the molecule.

Protecting GroupDeprotection ConditionsReagentsSolventTypical Reaction Time
TMS Mildly AcidicAcetic Acid[3]THF/WaterMinutes to a few hours
TES Mildly Acidic / FluorideFormic Acid[4] / TBAFMethanol[4] / THFHours
TBDMS Acidic / FluorideHCl (catalytic) / TBAF (1.1 eq.)[3]Methanol/Water / THFSeveral hours to overnight[2]

Detailed Protocol for Fluoride-Mediated Deprotection of a TBDMS Ether:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.[1]

  • Add a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv.) dropwise to the cooled solution.[1]

  • Stir the solution at room temperature and monitor the reaction by TLC.[2]

  • Upon completion (typically 2-16 hours), quench the reaction by adding water.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.

Visualizing the Workflow and Selection Logic

The following diagrams illustrate the general workflow for the protection and deprotection of alcohols using silyl ethers and a decision-making pathway for selecting the appropriate protecting group.

G cluster_protection Protection Workflow start Primary Alcohol reagents Silyl Chloride (TMSCl, TESCl, or TBDMSCl) + Base (e.g., Imidazole) start->reagents Dissolve in Solvent (e.g., DMF) reaction Silylation Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup Monitor by TLC purification Purification (Chromatography) workup->purification product Protected Alcohol (Silyl Ether) purification->product G cluster_deprotection Deprotection Workflow start Protected Alcohol (Silyl Ether) reagents Deprotection Reagent (e.g., TBAF, H⁺) start->reagents Dissolve in Solvent (e.g., THF) reaction Cleavage Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup Monitor by TLC purification Purification (Chromatography) workup->purification product Deprotected Alcohol purification->product G node_result Use TBDMS start Need to protect a hydroxyl group? q1 Subsequent reaction conditions are harsh? start->q1 q1->node_result Yes q2 Need for very mild deprotection? q1->q2 No q1->q2 No q1->q2 No r1 Use TBDMS q1->r1 Yes q2->node_result Yes q2->node_result Yes q3 Need for intermediate stability and selective removal in the presence of TBDMS? q2->q3 No q2->q3 No q2->q3 No r2 Use TMS q2->r2 Yes q3->node_result Yes q3->node_result No q3->node_result Yes q3->node_result No r3 Use TES q3->r3 Yes r4 Consider TBDMS q3->r4 No

References

Assessing the Hydrolytic Stability of Surfaces Coated with (4-Chlorobutoxy)trimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing surface modification techniques, the long-term stability of the applied coating in aqueous environments is a critical parameter. This guide provides a comparative assessment of the hydrolytic stability of surfaces coated with (4-Chlorobutoxy)trimethylsilane and other commonly used alternative silane coupling agents. The information herein is supported by experimental data from literature to facilitate informed decisions in selecting the most appropriate surface modification strategy.

This compound is a monofunctional silane used for surface modifications, where the terminal chlorine atom serves as a reactive site for further chemical transformations.[1][2] Its hydrolytic stability is primarily dictated by the stability of the siloxane bond formed between the silane and the substrate surface. This guide will compare its expected performance with other silanes that possess different functional groups and a varied number of hydrolyzable groups.

Comparative Hydrolytic Stability Data

The hydrolytic stability of silane coatings can be quantified by measuring the retention of surface properties, such as hydrophobicity (contact angle) or chemical composition, after prolonged exposure to aqueous environments. The following table summarizes quantitative data on the hydrolytic stability of various silane coatings, which can serve as a benchmark for estimating the performance of this compound.

Silane TypeSubstrateAging ConditionsPerformance MetricInitial ValueValue After AgingStability (% Retention)Source(s)
Monofunctional Silane Analogs
n-DecyltriethoxysilaneBorosilicate GlassDeionized Water, Room Temp, 120 daysSessile Water Contact Angle~105°~100°~95%[3][4]
Borosilicate Glass6M HCl, Room Temp, 120 daysSessile Water Contact Angle~105°~95°~90%[3][4]
Multifunctional Silanes
1,2-bis(trimethoxysilyl)decane (Dipodal)Borosilicate GlassDeionized Water, Room Temp, 120 daysSessile Water Contact Angle~108°~105°~97%[3][4]
Borosilicate Glass6M HCl, Room Temp, 120 daysSessile Water Contact Angle~108°~102°~94%[3][4]
γ-Methacryloyloxypropyl trimethoxysilane (γ-MPTS)Resin CompositeWater Immersion, 7 daysSilane Coupling Ratio78.2%68.4%87.5%[5][6]
Aminosilanes
(3-Aminopropyl)triethoxysilane (APTES)Silicon WaferWater, 24hLayer ThicknessNot specifiedSignificant decreaseLower stability noted[7]

Note: Data for this compound is not directly available in the cited literature. The stability of monofunctional silanes like n-Decyltriethoxysilane can be considered a relevant proxy. Dipodal silanes, with two silicon atoms for surface attachment, generally exhibit enhanced hydrolytic stability compared to conventional monopodal silanes.[3][4] Aminosilanes can show lower stability due to the amine group catalyzing the hydrolysis of siloxane bonds.

Experimental Protocols

Accurate assessment of hydrolytic stability relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Surface Preparation and Silanization
  • Substrate Cleaning: The substrate (e.g., glass slide, silicon wafer) is first cleaned to ensure a high density of surface hydroxyl groups. A typical procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by activation using oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

  • Silane Solution Preparation: A solution of the silane coupling agent (e.g., 1-2% v/v) is prepared in an appropriate solvent, often anhydrous toluene or a mixture of ethanol and water. For alkoxysilanes, pre-hydrolysis by adding a small amount of acidified water can be beneficial.

  • Surface Coating: The cleaned substrate is immersed in the silane solution for a specified duration (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or elevated).

  • Rinsing and Curing: After deposition, the substrate is thoroughly rinsed with the solvent to remove any unbound silane molecules. A final curing step, typically in an oven at around 110°C, is performed to promote the formation of stable covalent siloxane bonds with the surface.[7][8]

Protocol 2: Accelerated Aging and Stability Assessment
  • Accelerated Aging: The silanized substrates are subjected to accelerated aging conditions to simulate long-term exposure to aqueous environments. This can involve static immersion in deionized water, acidic or basic solutions, or saline solutions at room or elevated temperatures.[3][9][10]

  • Contact Angle Measurement: The water contact angle of the surface is measured before and after the aging process. A significant decrease in the contact angle indicates a loss of the hydrophobic silane layer and thus, hydrolytic degradation.[3][11][12][13]

  • Surface Analysis (Optional): Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to quantitatively assess changes in the elemental composition of the surface, providing direct evidence of silane layer degradation.[5][6]

Visualization of Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Hydrolysis_Mechanism cluster_surface Substrate Surface cluster_silane Silane Molecule cluster_hydrolysis Hydrolysis & Condensation cluster_degradation Hydrolytic Degradation Surface_OH Surface-OH Si_O_Si Surface-O-Si-R (Covalent Bond) R_Si_X3 R-Si-X₃ (X = Cl, OCH₃, etc.) R_Si_OH3 R-Si(OH)₃ R_Si_X3->R_Si_OH3 + 3H₂O - 3HX R_Si_OH3->Si_O_Si + Surface-OH - H₂O Degraded_Surface Surface-OH + R-Si(OH)₃ Si_O_Si->Degraded_Surface + H₂O (excess)

Caption: General mechanism of silane hydrolysis, surface condensation, and subsequent hydrolytic degradation.

Experimental_Workflow start Start sub_clean Substrate Cleaning (Solvents, Plasma/Piranha) start->sub_clean silanization Silanization (Immersion in Silane Solution) sub_clean->silanization rinse_cure Rinsing & Curing (Solvent Wash, Oven Bake) silanization->rinse_cure initial_char Initial Characterization (Contact Angle, XPS) rinse_cure->initial_char aging Accelerated Aging (Aqueous Immersion) initial_char->aging final_char Final Characterization (Contact Angle, XPS) aging->final_char analysis Data Analysis (Calculate % Retention) final_char->analysis end End analysis->end

Caption: Experimental workflow for assessing the hydrolytic stability of silane-coated surfaces.

References

quantitative analysis of amine reactivity towards (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine Alkylation

The reaction of amines with alkyl halides, such as (4-Chlorobutoxy)trimethylsilane, is a fundamental N-alkylation process that proceeds via a nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion. The trimethylsilyl group in this compound is a protecting group for the hydroxyl functionality, which can be removed under specific conditions post-alkylation, offering a versatile synthetic route to N-substituted 4-aminobutanols.

The rate and outcome of this reaction are significantly influenced by the structure of the amine, specifically its class (primary, secondary, or tertiary) and the steric bulk of the substituents on the nitrogen atom.

Comparative Reactivity of Amines

The nucleophilicity of amines generally follows the order: secondary > primary > tertiary. This trend is a result of the interplay between the electron-donating inductive effect of alkyl groups, which increases the electron density on the nitrogen, and steric hindrance, which can impede the approach of the nucleophile to the electrophilic center.[1][2]

Primary Amines (R-NH₂): Primary amines are good nucleophiles for reaction with this compound. However, the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation to form a tertiary amine and even a quaternary ammonium salt.[3][4][5]

Secondary Amines (R₂-NH): Secondary amines are generally the most reactive class of amines for SN2 reactions with alkyl halides. The two alkyl groups enhance the electron density on the nitrogen, making them more nucleophilic than primary amines. While over-alkylation to the tertiary amine is possible, it is often less problematic than with primary amines, especially if the substituents on the secondary amine are bulky.[3][6]

Tertiary Amines (R₃-N): Tertiary amines are the least reactive towards this compound in an SN2 reaction. Although they are electron-rich, the significant steric hindrance provided by the three alkyl groups severely hinders the "backside attack" required for an SN2 mechanism.[7][8][9] The primary reaction pathway for a tertiary amine with an alkyl halide is the formation of a quaternary ammonium salt.[3]

Quantitative Data Summary

Due to the absence of specific kinetic data for the reaction of various amines with this compound in the literature, the following table provides a qualitative comparison based on established reactivity principles.

Amine ClassRelative ReactivityPotential for Over-alkylationImpact of Steric Hindrance
**Primary (R-NH₂) **Moderate to HighHighLow to Moderate
Secondary (R₂-NH) HighModerateModerate to High
Tertiary (R₃-N) LowNot Applicable (forms quaternary salt)Very High

Experimental Protocols

The following is a generalized experimental protocol for the N-alkylation of an amine with this compound. This protocol should be adapted and optimized based on the specific amine being used.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)[10]

  • Non-nucleophilic base (e.g., Diisopropylethylamine (Hünig's base), Potassium Carbonate)[11]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add the amine (1.0 equivalent) and the anhydrous solvent (to make a ~0.5 M solution).

  • Add the non-nucleophilic base (1.5 - 2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add this compound (1.1 equivalents) to the reaction mixture via a syringe.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

Visualizations

experimental_workflow start Reaction Setup reactants Add Amine, Solvent, and Base to Flask start->reactants add_electrophile Add this compound reactants->add_electrophile reaction Heat and Monitor Reaction add_electrophile->reaction workup Work-up reaction->workup filter Filter Reaction Mixture workup->filter extract Solvent Extraction and Washing filter->extract dry Dry and Concentrate extract->dry purify Purification dry->purify chromatography Silica Gel Chromatography purify->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for the N-alkylation of amines.

amine_reactivity cluster_amine Amine Structure cluster_outcome Reaction Outcome Amine Class Amine Class Reaction Rate Reaction Rate Amine Class->Reaction Rate Influences (2° > 1° > 3°) Over-alkylation Over-alkylation Amine Class->Over-alkylation Influences (High for 1°) Steric Hindrance Steric Hindrance Steric Hindrance->Reaction Rate Decreases Steric Hindrance->Over-alkylation Decreases

Caption: Factors influencing amine reactivity towards alkylation.

References

Performance of (4-Chlorobutoxy)trimethylsilane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorobutoxy)trimethylsilane is a versatile bifunctional molecule utilized in organic synthesis, particularly as a linker or in the formation of ether derivatives. The terminal chloro group serves as a reactive site for nucleophilic substitution, while the trimethylsilyl ether moiety acts as a protecting group for the alcohol functionality. The choice of solvent is paramount in dictating the efficiency, selectivity, and overall success of reactions involving this reagent. This guide provides a comparative analysis of the performance of this compound in various solvent systems, supported by established principles of chemical reactivity and illustrative experimental data.

Impact of Solvent Properties on Reactivity

The primary reaction pathway for this compound involves the nucleophilic displacement of the chloride ion. This is typically a bimolecular nucleophilic substitution (SN2) reaction. The solvent plays a critical role in stabilizing the transition state and solvating the reactants, thereby influencing the reaction rate and yield.

Key Solvent Parameters:

  • Polarity: Polar solvents are generally preferred for SN2 reactions as they can stabilize the charged nucleophile and the developing negative charge on the leaving group in the transition state.

  • Protic vs. Aprotic:

    • Polar Protic Solvents (e.g., water, ethanol, methanol) can hydrogen bond with the nucleophile, creating a solvent cage that hinders its reactivity and slows down the SN2 reaction.

    • Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) are excellent for SN2 reactions. They possess high polarity to dissolve the reactants and stabilize the transition state but do not hydrogen bond with the nucleophile, leaving it "naked" and highly reactive.

  • Dielectric Constant: A higher dielectric constant generally favors SN2 reactions by stabilizing charge separation in the transition state.

Comparative Performance in a Representative Reaction: Williamson Ether Synthesis

To illustrate the impact of different solvent systems, we will consider a representative Williamson ether synthesis where this compound reacts with a generic sodium alkoxide (NaOR) to form the corresponding ether.

Reaction Scheme:

Quantitative Performance Data

The following table summarizes the expected performance of this reaction in various solvent systems based on established principles of SN2 reactions. The data is illustrative and intended for comparative purposes.

Solvent SystemSolvent TypeDielectric Constant (approx.)Expected Reaction TimeExpected Yield (%)Notes
Dimethylformamide (DMF)Polar Aprotic372 - 4 hours90 - 98Excellent for SN2 reactions due to high polarity and aprotic nature.[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic472 - 4 hours90 - 98Similar to DMF, effectively solvates the cation and leaves the nucleophile highly reactive.[1]
Acetonitrile (CH₃CN)Polar Aprotic376 - 10 hours80 - 90Good choice, but generally less effective at solvating cations compared to DMF or DMSO.
Tetrahydrofuran (THF)Polar Aprotic7.612 - 24 hours60 - 75Lower polarity leads to slower reaction rates. Often used when milder conditions are required.[2]
AcetonePolar Aprotic218 - 16 hours75 - 85A moderately polar aprotic solvent.
Ethanol (EtOH)Polar Protic2424 - 48 hours40 - 60Protic nature solvates and deactivates the alkoxide nucleophile, significantly slowing the reaction.[2]
TolueneNonpolar2.4> 48 hours< 20Low polarity results in poor solubility of the ionic nucleophile and very slow reaction rates.

Experimental Protocols

Below are detailed methodologies for conducting a comparative study of the Williamson ether synthesis using this compound in different solvents.

General Experimental Protocol for Williamson Ether Synthesis

Objective: To synthesize 4-(alkoxy)butoxytrimethylsilane and compare the reaction efficiency in different solvents.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium ethoxide, sodium tert-butoxide)

  • Anhydrous solvents (DMF, DMSO, Acetonitrile, THF, Acetone, Ethanol, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Analytical equipment (TLC, GC-MS, NMR)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium alkoxide (1.2 equivalents).

  • Add the chosen anhydrous solvent (e.g., 10 mL per mmol of the limiting reagent).

  • Stir the mixture until the sodium alkoxide is fully dissolved or suspended.

  • Add this compound (1.0 equivalent) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to a predetermined temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ether product.

  • Characterize the product by GC-MS and NMR spectroscopy to confirm its identity and purity.

  • Calculate the isolated yield for each solvent system.

Visualizing the Workflow and Signaling Pathways

To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants: This compound Sodium Alkoxide Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Solvents Anhydrous Solvents: DMF, DMSO, CH3CN, THF, Acetone, EtOH, Toluene Solvents->Setup Addition Reagent Addition Setup->Addition Heating Heating & Monitoring (TLC/GC) Addition->Heating Quench Quenching with Water Heating->Quench Extraction Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis

Caption: Experimental workflow for the comparative study.

SN2_Mechanism cluster_solvent Solvent Influence Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Transition State Reactants->TS Rate Determining Step Products Nu-R + X⁻ TS->Products Protic Polar Protic Solvent (e.g., EtOH) Protic->Reactants Solvates & deactivates Nu⁻ Aprotic Polar Aprotic Solvent (e.g., DMF) Aprotic->TS Stabilizes TS Enhances Nu⁻ reactivity

Caption: Influence of solvent type on the SN2 reaction pathway.

Conclusion and Recommendations

The performance of this compound in nucleophilic substitution reactions is highly dependent on the solvent system. For efficient synthesis of ether derivatives via an SN2 pathway, polar aprotic solvents such as DMF and DMSO are highly recommended. These solvents provide a polar environment to facilitate the reaction while maximizing the nucleophilicity of the alkoxide, leading to higher yields and shorter reaction times. While other solvents can be employed, they generally result in diminished performance. The choice of solvent should be carefully considered based on the desired reaction rate, yield, and the stability of all reactants and products under the reaction conditions.

References

Spectroscopic Showdown: FTIR vs. Raman for Confirming Covalent Attachment of (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Surface Chemistry and Drug Development

The successful covalent attachment of coupling agents to a substrate is a critical step in the development of advanced materials for applications ranging from drug delivery systems to specialized coatings. Verifying this molecular-level functionalization requires sensitive and specific analytical techniques. This guide provides a comprehensive comparison of two such techniques, Fourier-Transform Infrared (FTIR) and Raman spectroscopy, for confirming the covalent attachment of (4-Chlorobutoxy)trimethylsilane. We present a head-to-head analysis of their principles, experimental protocols, and data interpretation, supported by representative experimental data, to aid researchers in selecting the optimal method for their surface analysis needs.

The Contenders: FTIR and Raman Spectroscopy

Both FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. However, they are based on different physical principles, which dictates their strengths and weaknesses in analyzing surface-bound species.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule at frequencies corresponding to its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. This makes FTIR particularly sensitive to polar functional groups.

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecules. A vibration is Raman-active if it causes a change in the polarizability of the molecule. This technique is often more sensitive to non-polar and symmetric bonds.

At a Glance: FTIR vs. Raman for Silane Analysis

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Infrared AbsorptionInelastic Light Scattering
Key Strengths High sensitivity to polar bonds (C-O, Si-O), well-established technique, extensive spectral libraries.Excellent for analyzing aqueous samples, minimal sample preparation, high spatial resolution possible with confocal setups, sensitive to symmetric bonds (Si-Si, C-C).
Key Weaknesses Water absorption can interfere with spectra, lower spatial resolution, can be susceptible to substrate interference.Can be affected by fluorescence from the sample or substrate, weaker signal than FTIR, laser-induced sample damage is possible.
Sample Preparation Can require dry samples, thin films on IR-transparent substrates, or use of Attenuated Total Reflectance (ATR).Can be performed on solids, liquids, and powders with minimal preparation.

Experimental Protocols

A generalized experimental workflow for the covalent attachment and subsequent spectroscopic analysis of this compound on a hydroxylated substrate (e.g., silica) is presented below.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Spectroscopic Analysis A Substrate Cleaning (e.g., Piranha solution) B Hydroxylation (Activation of surface -OH groups) A->B C Prepare Silane Solution (this compound in anhydrous solvent) B->C D Surface Reaction (Immerse substrate in silane solution) C->D E Rinsing (Remove unbound silane) D->E F Curing (e.g., heating to promote covalent bonding) E->F G FTIR Analysis F->G H Raman Analysis F->H

Experimental workflow for silanization and spectroscopic analysis.
Detailed Methodologies

1. Surface Preparation:

  • Cleaning: The substrate (e.g., silicon wafer, glass slide) is rigorously cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.

  • Hydroxylation: The cleaned surface is treated to ensure a high density of hydroxyl (-OH) groups. This can be achieved by exposure to an oxygen plasma or by immersion in a basic or acidic solution.

2. Silanization with this compound:

  • A solution of this compound (typically 1-5% v/v) is prepared in an anhydrous solvent such as toluene or isopropanol.

  • The hydroxylated substrate is immersed in the silane solution and incubated for a period ranging from 30 minutes to several hours at room temperature or elevated temperatures. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize polymerization of the silane in solution due to trace water.

  • Following the reaction, the substrate is thoroughly rinsed with the solvent to remove any physisorbed silane.

  • The substrate is then cured, typically by heating in an oven at 100-120 °C for 30-60 minutes, to promote the formation of stable covalent Si-O-Substrate bonds.

3. FTIR and Raman Analysis:

  • FTIR Spectroscopy: Spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory, which is surface-sensitive. A background spectrum of the unmodified substrate is collected first. Then, the spectrum of the functionalized surface is recorded. Data is typically collected in the 4000-400 cm⁻¹ range.

  • Raman Spectroscopy: The functionalized substrate is placed under the microscope objective of a Raman spectrometer. A laser (e.g., 532 nm or 785 nm) is focused on the surface, and the scattered light is collected. An accumulation of multiple scans is often necessary to improve the signal-to-noise ratio.

Data Presentation and Interpretation

The confirmation of covalent attachment is achieved by observing the appearance of characteristic vibrational bands of the silane and the disappearance or shifting of bands associated with the substrate's surface groups.

Expected FTIR Spectral Changes
Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
C-H stretching (alkyl)2850 - 2960Appearance of peaks from the butyl chain of the silane.
Si-CH₃ symmetric deformation~1250A characteristic peak for the trimethylsilyl group.
Si-O-C stretching1080 - 1120Appearance of this band indicates the presence of the silane ether linkage.
Si-O-Si stretching1000 - 1100Appearance of a broad band in this region can indicate some self-polymerization of the silane on the surface.
C-Cl stretching650 - 750Presence of the chlorobutyl group.
Surface Si-OH stretching~3740 (isolated), ~3200-3600 (H-bonded)Decrease in the intensity of these bands indicates consumption of surface hydroxyl groups during the reaction.
Expected Raman Spectral Changes
Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
C-H stretching (alkyl)2850 - 2980Appearance of strong peaks from the butyl chain.
Si-C symmetric stretching600 - 700A strong, characteristic peak for the trimethylsilyl group.
C-Cl stretching650 - 750A relatively strong and sharp peak, useful for confirming the presence of the chloroalkyl chain.
Si-O-Si symmetric stretching450 - 500Appearance of this band can indicate silane polymerization.

Head-to-Head Comparison for this compound Analysis

FTIR Spectroscopy:

  • Advantages: The changes in the broad Si-OH bands and the appearance of the Si-O-C and Si-O-Si bands are often very clear indicators of successful silanization. The C-H stretching region will also show a significant increase in intensity.

  • Disadvantages: If the analysis is not performed under dry conditions, the strong and broad absorption of water can obscure the hydroxyl region. The C-Cl stretch can sometimes be weak in the infrared.

Raman Spectroscopy:

  • Advantages: Raman is particularly advantageous due to the strong and sharp signals expected for the Si-C and C-Cl bonds, which are highly polarizable. This can provide a very clear fingerprint of the attached molecule. Furthermore, water is a very weak Raman scatterer, making it an excellent technique for in-situ analysis in aqueous environments or for samples that are not completely dry.

  • Disadvantages: Fluorescence from the substrate or impurities can be a significant issue, potentially overwhelming the weaker Raman signal. The Si-O-Si and Si-O-C stretches are often weaker in the Raman spectrum compared to FTIR.

Conclusion

Both FTIR and Raman spectroscopy are highly effective techniques for confirming the covalent attachment of this compound. The choice between them often depends on the specific substrate, the desired level of spatial information, and the available instrumentation.

  • FTIR is a robust and reliable method, particularly for observing the consumption of surface hydroxyl groups and the formation of siloxane bonds.

  • Raman spectroscopy offers a complementary and, in some respects, more specific analysis, with strong and characteristic signals for the Si-C and C-Cl bonds that provide a clear fingerprint of the attached molecule.

For a comprehensive and unambiguous confirmation of surface functionalization, the use of both techniques in a complementary fashion is highly recommended. This dual-spectroscopic approach allows for a more complete picture of the chemical changes occurring at the surface, ensuring the reliability and reproducibility of the surface modification process.

Benchmarking (4-Chlorobutoxy)trimethylsilane Against Traditional Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of (4-Chlorobutoxy)trimethylsilane with traditional alkylating agents, offering insights into their reactivity, selectivity, and safety profiles. While direct comparative experimental data for this compound in a broad range of synthetic applications is emerging, this document synthesizes known chemical principles and provides detailed experimental protocols for researchers to conduct their own benchmarking studies.

Overview of Alkylating Agents

Alkylating agents are a class of electrophilic compounds that introduce an alkyl group into a nucleophilic substrate. Traditional alkylating agents are broadly categorized based on their chemical structure and mechanism of action.

This compound is a bifunctional molecule featuring a reactive primary alkyl chloride for nucleophilic substitution and a trimethylsilyl ether group. The trimethylsilyl group can influence the molecule's solubility and may be cleaved under certain conditions, potentially participating in subsequent reactions. The primary chloride suggests a propensity for SN2-type reactions.

Traditional Alkylating Agents are diverse and include several major classes:

  • Alkyl Halides (e.g., 1-Chlorobutane, Iodoethane): These are classic electrophiles where the reactivity is influenced by the nature of the halogen (I > Br > Cl > F) and the structure of the alkyl group (methyl > primary > secondary). They primarily react via SN1 or SN2 mechanisms.

  • Nitrogen Mustards (e.g., Mechlorethamine, Cyclophosphamide): Characterized by a bis(2-chloroethyl)amino group, these agents form highly reactive aziridinium ion intermediates, leading to alkylation. They are well-known for their use in chemotherapy.

  • Alkyl Sulfonates (e.g., Methyl Methanesulfonate, Busulfan): These compounds possess a good leaving group (sulfonate ester), making them potent alkylating agents that typically react via an SN2 mechanism.

  • Nitrosoureas (e.g., Carmustine): These are often used as anticancer drugs and decompose in vivo to produce alkylating and carbamoylating species.

Comparative Data Summary

The following tables provide a comparative summary of the key properties of this compound and representative traditional alkylating agents. The data for this compound is largely predicted based on its structural features, while the data for traditional agents is based on established chemical knowledge.

Table 1: Physicochemical Properties

PropertyThis compound1-ChlorobutaneMethyl Methanesulfonate (MMS)Mechlorethamine
Formula C7H17ClOSiC4H9ClCH3SO3CH3C5H11Cl2N
Molecular Weight 180.74 g/mol 92.57 g/mol 110.13 g/mol 156.07 g/mol
Boiling Point 187 °C78.4 °C203 °CDecomposes
Reactivity Class Alkyl Chloride / Silyl EtherAlkyl ChlorideAlkyl SulfonateNitrogen Mustard
Predominant Mechanism SN2SN2SN2SN1-like (via aziridinium ion)

Table 2: Predicted Reactivity and Selectivity

ParameterThis compound1-ChlorobutaneMethyl Methanesulfonate (MMS)Mechlorethamine
Relative Reactivity ModerateModerateHighVery High (in situ)
Selectivity for Nucleophiles Expected to favor softer nucleophiles (e.g., thiols, amines)Favors softer nucleophilesHigh reactivity can lead to lower selectivityReacts with a broad range of nucleophiles, including DNA bases[1][2]
Potential Side Reactions Cleavage of silyl ether under acidic or fluoride conditionsElimination (E2) with bulky/strong basesHydrolysisIntramolecular cyclization, hydrolysis
Safety Profile Irritant, handle with care.Flammable, irritant.Toxic, suspected carcinogen.Highly toxic, carcinogenic, vesicant.

Experimental Protocols for Benchmarking

To empirically evaluate the performance of this compound against traditional alkylating agents, the following experimental protocols are recommended.

Determination of Alkylating Reactivity using the 4-(p-Nitrobenzyl)pyridine (NBP) Assay

This colorimetric assay provides a quantitative measure of the alkylating reactivity of a compound.

Principle: The alkylating agent reacts with the nucleophilic pyridine nitrogen of NBP. The resulting pyridinium salt, upon addition of a base, forms a colored product that can be quantified spectrophotometrically. The rate of color formation is proportional to the alkylating reactivity.

Protocol:

  • Reagent Preparation:

    • Prepare a 5% (w/v) solution of 4-(p-Nitrobenzyl)pyridine in acetone.

    • Prepare a 0.1 M solution of the alkylating agent to be tested in a suitable solvent (e.g., acetone, ethanol).

    • Prepare a solution of a strong base (e.g., 1 M NaOH or triethylamine in a suitable solvent).

  • Reaction:

    • In a test tube, mix 1 mL of the NBP solution with 0.1 mL of the alkylating agent solution.

    • Incubate the mixture at a constant temperature (e.g., 37 °C) for a defined period (e.g., 1 hour).

  • Color Development:

    • Add 2 mL of the basic solution to the reaction mixture.

    • Vortex the mixture to ensure homogeneity.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 540-560 nm) using a UV-Vis spectrophotometer.

    • A blank sample containing the solvent instead of the alkylating agent should be run in parallel.

  • Data Analysis:

    • The absorbance is directly proportional to the extent of alkylation. Compare the absorbance values obtained for different alkylating agents to rank their reactivity.

Monitoring Reaction Kinetics and Yield by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to monitor the progress of an alkylation reaction by separating and identifying the reactants, products, and byproducts over time.

Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine the nucleophile (e.g., a primary amine or thiol), the alkylating agent, a suitable solvent, and an internal standard (a non-reactive compound with a known concentration).

    • Maintain the reaction at a constant temperature with stirring.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Sample Preparation:

    • If necessary, perform a work-up procedure (e.g., extraction, filtration) to prepare the sample for GC-MS analysis.

    • The sample should be dissolved in a volatile organic solvent.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use an appropriate temperature program for the GC to separate the components.

    • The mass spectrometer will provide mass spectra for each separated component, allowing for their identification.

  • Data Analysis:

    • By integrating the peak areas of the reactant, product, and internal standard, the concentration of each species at different time points can be determined.

    • Plot the concentration of the reactant and product versus time to determine the reaction kinetics.

    • The final product-to-internal standard ratio will allow for the calculation of the reaction yield.

Determining Reaction Yield by Quantitative NMR (qNMR) Spectroscopy

qNMR provides a highly accurate method for determining the yield of a reaction without the need for calibration curves for each component.

Protocol:

  • Sample Preparation:

    • After the reaction is complete, carefully remove the solvent.

    • Accurately weigh a known amount of the crude reaction mixture.

    • Add a known mass of an internal standard (a compound with sharp, well-resolved NMR signals that do not overlap with the signals of the reactants or products) to the crude product.

    • Dissolve the mixture in a deuterated solvent.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the product and a signal for the internal standard.

    • The molar ratio of the product to the internal standard can be calculated using the following formula: (Integral of Product / Number of Protons for Product Signal) / (Integral of Standard / Number of Protons for Standard Signal) = Moles of Product / Moles of Standard

    • From the known mass and molecular weight of the internal standard, the mass and thus the yield of the product can be determined.

Mandatory Visualizations

Alkylation_Mechanism cluster_SN2 SN2 Mechanism (e.g., this compound) cluster_SN1 SN1-like Mechanism (e.g., Nitrogen Mustard) Nu Nucleophile (Nu⁻) TS_SN2 Transition State [Nu---C---Cl]⁻ Nu->TS_SN2 Backside Attack Substrate_SN2 This compound Substrate_SN2->TS_SN2 Product_SN2 Alkylated Product TS_SN2->Product_SN2 LG_SN2 Leaving Group (Cl⁻) TS_SN2->LG_SN2 Substrate_SN1 Nitrogen Mustard Intermediate Aziridinium Ion (Reactive Intermediate) Substrate_SN1->Intermediate Intramolecular Cyclization Product_SN1 Alkylated Product Intermediate->Product_SN1 Nu_SN1 Nucleophile (Nu⁻) Nu_SN1->Product_SN1

Caption: Comparison of SN2 and SN1-like alkylation mechanisms.

Experimental_Workflow start Start: Select Alkylating Agents and Nucleophile reactivity_assay 1. NBP Reactivity Assay start->reactivity_assay kinetic_study 2. Kinetic Study (GC-MS) start->kinetic_study yield_determination 3. Yield Determination (qNMR) start->yield_determination data_analysis Data Analysis and Comparison reactivity_assay->data_analysis kinetic_study->data_analysis yield_determination->data_analysis end End: Comparative Performance Report data_analysis->end

Caption: Workflow for benchmarking alkylating agents.

Conclusion

This compound presents itself as a potentially valuable alkylating agent with a reactivity profile amenable to controlled synthetic transformations, likely proceeding through an SN2 mechanism. Its performance characteristics, particularly in terms of reactivity and selectivity, are anticipated to differ from the more aggressive traditional alkylating agents like nitrogen mustards and highly reactive alkyl sulfonates. For researchers and drug development professionals, the choice of alkylating agent will depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction rate, and tolerance for side reactions. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to generate the quantitative data necessary for informed decision-making in the selection of the optimal alkylating agent for a given application.

References

Safety Operating Guide

Proper Disposal of (4-Chlorobutoxy)trimethylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(4-Chlorobutoxy)trimethylsilane is a reactive chemical that requires careful handling and adherence to specific disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[1] All chlorosilanes, including this compound, react with moisture to produce corrosive hydrogen chloride (HCl) gas. Skin and eye contact can cause severe burns, and inhalation of vapors can lead to respiratory tract damage.[2]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile, neoprene)
Eye Protection Chemical splash goggles and a face shield
Body Protection Flame-retardant lab coat and closed-toe shoes
Respiratory Protection May be necessary if not handled in a fume hood

An emergency eyewash station and safety shower must be readily accessible.[1] For fire emergencies, use a Class B (or ABC) fire extinguisher. Do not use water-based extinguishers , as water reacts with chlorosilanes.[1][2]

Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization

The recommended method for the disposal of small quantities of this compound in a laboratory setting is through controlled hydrolysis followed by neutralization.[1] This procedure must be executed with caution due to the exothermic nature of the reaction and the release of HCl gas.

Experimental Protocol:

  • Preparation:

    • In a chemical fume hood, place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a beaker with a sodium bicarbonate solution) to trap evolved HCl gas.

    • Add a suitable, high-boiling point, inert solvent such as heptane or toluene to the flask. The volume should be sufficient to dilute the this compound and help manage the reaction temperature.[1]

    • Cool the flask in an ice/water bath.

  • Slow Addition:

    • Carefully transfer the this compound to the dropping funnel.

    • With vigorous stirring, add the this compound dropwise to the cooled solvent. The addition rate should be slow to prevent a rapid temperature increase.[1]

  • Controlled Hydrolysis:

    • Once the addition is complete, slowly add a stoichiometric excess of water dropwise to the reaction mixture. The hydrolysis reaction will produce trimethylsilanol and 4-chlorobutanol, along with HCl.

    • Continue stirring and cooling the mixture until the reaction is complete.

  • Neutralization:

    • Slowly and carefully add a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide, to the reaction mixture to neutralize the generated HCl. Monitor the pH of the aqueous layer to ensure complete neutralization.

  • Waste Segregation and Disposal:

    • After neutralization, separate the aqueous and organic layers.

    • The aqueous layer, containing dissolved salts, should be disposed of as aqueous waste in accordance with institutional guidelines.[1]

    • The organic layer, containing the solvent and reaction byproducts, should be collected in a designated halogenated organic waste container.[1][3]

    • All contaminated materials, such as glassware and stir bars, must be thoroughly decontaminated with a suitable solvent before removal from the fume hood.[1]

For larger quantities or in the absence of appropriate facilities for this procedure, the waste must be collected in a designated, properly labeled, and sealed container for disposal by an approved hazardous waste disposal company.[4] Chlorosilanes are typically incinerated in specialized facilities equipped to handle the resulting silicon dioxide and hydrogen chloride.[2]

Spill Management

In the event of a spill, evacuate all non-essential personnel from the immediate area.[5] Remove all ignition sources.[4][5] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a spill kit rated for flammable and corrosive liquids.[1][6] Do not use water.[4] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[4][6]

Waste Management and Segregation

Proper waste segregation is crucial to ensure safety and manage disposal costs.

Waste StreamCollection ContainerDisposal Route
Halogenated Organic Waste Designated, labeled, sealed containerApproved hazardous waste disposal facility
Aqueous Waste (Neutralized) Labeled aqueous waste containerInstitutional aqueous waste stream
Contaminated Solid Waste Labeled solid waste containerApproved hazardous waste disposal facility

Do not mix this compound waste with non-halogenated solvents, as this can increase the volume and cost of hazardous waste disposal.[3]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G start Start: this compound for Disposal ppe_check Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood disposal_decision Select Disposal Method fume_hood->disposal_decision lab_disposal Laboratory Disposal (Small Quantities) disposal_decision->lab_disposal Small Scale prof_disposal Professional Disposal (Large Quantities) disposal_decision->prof_disposal Large Scale hydrolysis Controlled Hydrolysis with Inert Solvent lab_disposal->hydrolysis collect_waste Collect in Designated, Labeled, Sealed Container prof_disposal->collect_waste neutralization Neutralize with Base hydrolysis->neutralization waste_segregation Separate Aqueous and Halogenated Organic Waste neutralization->waste_segregation aqueous_waste Dispose of Aqueous Waste (per Institutional Guidelines) waste_segregation->aqueous_waste organic_waste Collect Halogenated Organic Waste for Professional Disposal waste_segregation->organic_waste end End aqueous_waste->end approved_disposal Dispose via Approved Hazardous Waste Facility organic_waste->approved_disposal collect_waste->approved_disposal approved_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Chlorobutoxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of (4-Chlorobutoxy)trimethylsilane (CAS No. 13617-19-1). Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and minimize laboratory hazards. This compound is a silane with a terminal chlorine, making it reactive, particularly with moisture, and requiring specific handling procedures.[1][2]

Core Hazards

While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds like chlorotrimethylsilane indicate significant hazards. Users should assume this compound is:

  • Highly Flammable : Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4]

  • Water Reactive : Reacts violently with water and moisture, which can produce hazardous gases.[5][6]

  • Corrosive : Causes severe skin burns, eye damage, and is corrosive to the respiratory tract.[5][6][7]

  • Toxic : Harmful if swallowed, inhaled, or in contact with skin.[5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[6]Protects against splashes and vapors that can cause severe eye damage.
Skin Protection A complete chemical-resistant suit, flame-retardant and antistatic protective clothing should be worn.[6] Handle with chemical-resistant gloves (inspect before use).[6]Prevents contact with skin, which can cause severe burns.[5][6]
Respiratory Protection Work must be conducted in a chemical fume hood.[3][4] If vapors or aerosols are generated, a full-face supplied-air respirator or an air-purifying respirator with appropriate cartridges (e.g., type AXBEK) should be used.[6][8]Protects against inhalation of corrosive and toxic vapors.[5][6]
Footwear Chemical-resistant, steel-toe boots or shoes are recommended.Provides protection against spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that a safety shower and eyewash station are readily accessible and functional.[4]

  • Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.[3][4][6]

  • Use non-sparking tools and explosion-proof equipment.[3][4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[3][4][5]

2. Handling the Chemical:

  • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3][6]

  • Do not open the container in a humid environment.

  • Carefully unseal containers, as pressure may build up.[7]

  • Avoid contact with skin, eyes, and clothing.[3][4][6]

  • Do not breathe vapors or mists.[3][4][5]

  • Do not eat, drink, or smoke in the handling area.[5]

3. Storage:

  • Store in a locked, well-ventilated, and dry area designated for flammable and corrosive materials.[3][5]

  • Keep the container tightly closed and stored under an inert atmosphere.[3][5][6]

  • Store away from incompatible materials such as water, strong oxidizing agents, acids, bases, alcohols, amines, and aldehydes.[3]

  • The recommended storage temperature is -20°C.[1]

Emergency Procedures

Exposure Type Immediate Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][5][9]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4][5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5][6]
Spill Evacuate the area and remove all ignition sources.[3][6] Ventilate the area. Absorb the spill with inert, dry material (e.g., sand or Chemizorb®) and place it in a suitable, closed container for disposal. Do not use water to clean up.[3][5][6]
Fire Use dry chemical, CO2, or alcohol-resistant foam to extinguish. Do not use water.[4][5] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4]

Disposal Plan

  • All waste, including the chemical itself and any contaminated materials (e.g., absorbent materials, gloves, and clothing), must be disposed of as hazardous waste.

  • Place waste in a clearly labeled, sealed container.

  • Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[3][5]

  • Do not allow the product to enter drains or waterways.[5][6]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood & Safety Showers prep2 Remove Ignition Sources prep1->prep2 prep3 Ground Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work Under Inert Atmosphere prep4->handle1 handle2 Dispense Chemical in Fume Hood handle1->handle2 handle3 Securely Close Container handle2->handle3 emergency Spill, Exposure, or Fire? handle2->emergency clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via Approved Channels clean2->clean3 action Follow Emergency Procedures emergency->action

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.